Product packaging for 11(R)-Hete(Cat. No.:CAS No. 73347-43-0)

11(R)-Hete

货号: B163579
CAS 编号: 73347-43-0
分子量: 320.5 g/mol
InChI 键: GCZRCCHPLVMMJE-WXMXURGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

11(R)-HETE (11(R)-Hydroxy-5,8,12,14-eicosatetraenoic acid) is a significant enantioselective metabolite of arachidonic acid generated through the cyclooxygenase-2 (COX-2) pathway . In biological systems, it serves as a key intermediate in a novel metabolic cascade. Research has established that this compound is rapidly secreted by epithelial cells and is subsequently oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE), a potent bioactive lipid . This conversion is a critical step in the biosynthesis of 11-oxo-ETE, which has been demonstrated to inhibit human umbilical vein endothelial cell (HUVEC) proliferation with a half-maximal inhibitory concentration (IC50) of 2.1 µM, a potency similar to that of 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) . The formation and further metabolism of this compound highlight its role at the intersection of COX-2 and 15-PGDH activity, pathways frequently dysregulated in inflammation and cancer . Studies using targeted chiral lipidomics are essential to distinguish this specific enantiomer from other regioisomers and stereoisomers in complex biological samples . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B163579 11(R)-Hete CAS No. 73347-43-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRCCHPLVMMJE-WXMXURGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318371
Record name 11(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73347-43-0
Record name 11(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73347-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an R-enantiomer of 11-HETE, a bioactive lipid mediator derived from arachidonic acid. Primarily synthesized through the cyclooxygenase (COX) and cytochrome P450 (CYP) enzyme pathways, this compound plays a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted functions of this compound, with a particular focus on its involvement in cardiovascular regulation and cellular signaling. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms orchestrated by this eicosanoid.

Structure and Physicochemical Properties of this compound

This compound is a C20 polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position in the R configuration. Its systematic name is (5Z,8Z,12E,14Z)-11(R)-hydroxyicosa-5,8,12,14-tetraenoic acid. It is an enantiomer of 11(S)-HETE[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₂O₃[1]
Molecular Weight320.5 g/mol [1]
IUPAC Name(5Z,8Z,12E,14Z)-11(R)-hydroxyicosa-5,8,12,14-tetraenoic acid[1]
PubChem CID5283168[1]
ChEBI ID34126
InChI KeyGCZRCCHPLVMMJE-WXMXURGXSA-N[1]

Biosynthesis and Metabolism of this compound

This compound is synthesized from arachidonic acid through several enzymatic pathways. The primary routes of its formation involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.

  • Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can convert arachidonic acid to this compound[2]. This occurs as a byproduct of prostaglandin synthesis[2].

  • Cytochrome P450 (CYP) Pathway : Certain CYP enzymes can also hydroxylate arachidonic acid to form this compound[2].

The biosynthesis of this compound is a tightly regulated process, influenced by various physiological and pathological stimuli. Once formed, this compound can be further metabolized. A key metabolic pathway is its oxidation to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[2]. This metabolite, 11-oxo-ETE, has been shown to possess anti-proliferative effects[2].

G Biosynthesis and Metabolism of this compound Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 CYP_Enzymes CYP Enzymes Arachidonic_Acid->CYP_Enzymes HETE_11R This compound COX1_COX2->HETE_11R CYP_Enzymes->HETE_11R PGDH_15 15-PGDH HETE_11R->PGDH_15 Oxo_ETE_11 11-oxo-ETE PGDH_15->Oxo_ETE_11

Caption: Biosynthesis and metabolism of this compound.

Biological Functions and Signaling Pathways

This compound exerts a range of biological effects, with notable roles in cardiovascular physiology and pathology. Endothelial cells release this compound, which can influence vascular tone, leukocyte function, and platelet aggregation.

Induction of Cardiac Hypertrophy

Studies have shown that this compound can induce cellular hypertrophy in cardiomyocytes. Treatment of human fetal ventricular cardiomyocytes (RL-14 cells) with this compound resulted in a significant increase in the cardiac hypertrophic marker β/α-MHC by 132%[3].

Regulation of Gene Expression

This compound has been demonstrated to modulate the expression of several genes, particularly those encoding for cytochrome P450 enzymes. In RL-14 cells, treatment with 20 µM this compound for 24 hours led to a significant upregulation of CYP1B1, CYP1A1, CYP4F2, and CYP4A11 mRNA levels[3].

Table 2: Effect of this compound on CYP Gene Expression in RL-14 Cardiomyocytes

GeneFold Increase in mRNA Expression (vs. Control)Reference
CYP1B12.16[3]
CYP1A12.12[3]
CYP4F22.67[3]
CYP4A111.70[3]
Signaling Pathways

The precise signaling pathway of this compound is an active area of research. While a specific receptor for this compound has not been definitively identified, evidence suggests that it may act through a G-protein coupled receptor (GPCR), similar to other HETE isomers like 12(S)-HETE which binds to GPR31. The downstream effects of this compound on gene expression likely involve the activation of intracellular signaling cascades that modulate the activity of transcription factors.

G Proposed Signaling Pathway of this compound HETE_11R This compound GPCR GPCR (Putative) HETE_11R->GPCR G_Protein G-Protein GPCR->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (e.g., CYP1B1, Hypertrophic Markers) Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathway for this compound.

Quantitative Data

The biological activity of this compound is concentration-dependent. Quantitative data from various studies are summarized below.

Table 3: Quantitative Biological Data for this compound

ParameterValueCell Type/SystemReference
Concentration in human plasma0.02 ± 0.01 ng/mLHuman
Concentration in human serum0.54 ± 0.1 ng/mLHuman
EC₅₀ for CYP1B1 activity increase~100 nMHuman liver microsomes[3]
Concentration for cardiac hypertrophy induction20 µMRL-14 cells[3]

Experimental Protocols

Analysis of this compound-Induced Cardiac Hypertrophy

This protocol outlines the key steps to investigate the hypertrophic effects of this compound on cardiomyocytes.

G Workflow for this compound-Induced Hypertrophy Assay Cell_Culture Culture RL-14 Cardiomyocytes Treatment Treat with 20 µM This compound for 24h Cell_Culture->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation Protein_Analysis Western Blot for Protein Expression Treatment->Protein_Analysis Cell_Imaging Phase-Contrast Imaging for Cell Size Treatment->Cell_Imaging RT_qPCR Perform RT-qPCR for Hypertrophic Markers (e.g., ANP, BNP, β-MHC) RNA_Isolation->RT_qPCR Data_Analysis Analyze and Quantify Changes RT_qPCR->Data_Analysis Protein_Analysis->Data_Analysis Cell_Imaging->Data_Analysis

Caption: Experimental workflow for hypertrophy analysis.

Detailed Methodology:

  • Cell Culture: Human fetal ventricular cardiomyocytes (RL-14) are cultured in appropriate media until they reach a suitable confluency.

  • Treatment: The cells are treated with 20 µM of this compound or a vehicle control for 24 hours.

  • RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and the expression of cardiac hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Western Blotting: Protein lysates are prepared, and Western blotting is performed to analyze the protein expression levels of the hypertrophic markers.

  • Cell Imaging: The cell surface area is measured using phase-contrast imaging to assess physical changes in cell size.

  • Data Analysis: The changes in gene and protein expression, as well as cell size, are statistically analyzed to determine the effect of this compound.

Quantification of this compound in Biological Samples

The concentration of this compound in biological fluids can be accurately measured using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).

Key Steps:

  • Sample Preparation: Lipids are extracted from the biological sample (e.g., plasma, serum) using a suitable organic solvent.

  • Chromatographic Separation: The extracted lipids are separated using a chiral UHPLC column to resolve the R and S enantiomers of 11-HETE.

  • Mass Spectrometric Detection: The separated enantiomers are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard.

Conclusion and Future Directions

This compound is an important lipid mediator with diverse biological functions, particularly in the cardiovascular system. Its ability to induce cardiac hypertrophy and modulate the expression of key metabolic enzymes highlights its potential as a therapeutic target. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways that mediate the effects of this compound. A deeper understanding of its mechanism of action will be crucial for the development of novel therapeutic strategies for cardiovascular diseases and other conditions where this eicosanoid is implicated. The development of specific antagonists for the putative this compound receptor could provide valuable tools for both basic research and clinical applications.

References

The Biological Activity of 11(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-Hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a stereospecific, enzymatically derived metabolite of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, it is implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its synthesis, metabolism, and cellular effects, particularly in the context of cardiac hypertrophy. While its roles in inflammation, cancer, and angiogenesis are areas of active investigation, definitive signaling pathways remain to be fully elucidated.

Biosynthesis and Metabolism of this compound

This compound is produced from arachidonic acid through several enzymatic pathways. The primary route involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which exclusively generate the R-enantiomer of 11-HETE as a byproduct of prostaglandin synthesis.[1][2] Additionally, certain cytochrome P450 (CYP) enzymes can produce a mixture of this compound and its enantiomer, 11(S)-HETE, with the R-enantiomer often being predominant in NADPH-dependent metabolism.[3]

Once formed, this compound can be further metabolized. A key metabolic pathway is its conversion to 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2] This metabolite, 11-oxo-ETE, has been shown to possess anti-proliferative effects in endothelial and colon cancer cells, suggesting a potential regulatory role for the this compound metabolic pathway.[2]

AA Arachidonic Acid COX12 COX-1 / COX-2 AA->COX12 CYP450 Cytochrome P450 AA->CYP450 HETE_11R This compound COX12->HETE_11R Exclusively CYP450->HETE_11R PGDH 15-PGDH HETE_11R->PGDH OXO_ETE 11-oxo-ETE PGDH->OXO_ETE HETE_11R This compound Cardiomyocyte Cardiomyocyte HETE_11R->Cardiomyocyte CYP_upreg Upregulation of CYP1B1, CYP1A1, CYP4A11, CYP4F2, CYP4F11 Cardiomyocyte->CYP_upreg Hypertrophy Cardiac Hypertrophy (Increased β/α-MHC ratio) CYP_upreg->Hypertrophy Start Start Add_Microsomes Add Microsomes/CYP1B1 and this compound Start->Add_Microsomes Add_Substrate Add 7-Ethoxyresorufin Add_Microsomes->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Substrate->Pre_Incubate Add_NADPH Initiate reaction with NADPH Pre_Incubate->Add_NADPH Measure_Fluorescence Measure Resorufin Fluorescence Add_NADPH->Measure_Fluorescence End End Measure_Fluorescence->End

References

Endogenous Formation of 11(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As an R-enantiomer of 11-HETE, its stereospecific formation and distinct biological activities are of significant interest in various physiological and pathological processes. This technical guide provides an in-depth overview of the core mechanisms underlying the endogenous formation of this compound, detailed experimental protocols for its analysis, a summary of quantitative data, and a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Endogenous Formation of this compound

The endogenous synthesis of this compound is primarily an enzymatic process, with non-enzymatic pathways contributing to a lesser and non-stereospecific extent. The main enzymatic routes involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.

Cyclooxygenase (COX) Pathway

Both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins. As a byproduct of this synthesis, these enzymes also generate 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11-HETE.[1] A critical aspect of this pathway is its stereospecificity; 11-HETE produced via COX-1 and COX-2 is exclusively in the R-configuration.[1] This makes the COX pathway a primary source of endogenous this compound. Cultured rat aorta smooth muscle cells, for instance, have been shown to synthesize significant amounts of 11-HETE through the COX pathway in response to stimuli like thrombin.[2][3]

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes represent another significant pathway for the formation of this compound. Specifically, CYP1B1 has been identified as a predominant enzyme in the formation of 11-HETE.[2][3] In vitro studies using rat liver microsomes have demonstrated the NADPH-dependent metabolism of arachidonic acid to both 11(R)- and 11(S)-HETE, with the R-enantiomer being the more predominant product.[2][3]

Non-Enzymatic Formation

Non-enzymatic synthesis of 11-HETE can occur through the free radical oxidation of arachidonic acid.[2][3] However, this process is not stereospecific and results in a racemic mixture of both this compound and 11(S)-HETE. Therefore, the presence of a significant enantiomeric excess of this compound in a biological system is indicative of enzymatic activity.

Quantitative Data on this compound Levels

The concentration of this compound can vary depending on the biological matrix and the physiological or pathological state. The following table summarizes quantitative data from studies on human blood.

Biological MatrixConditionThis compound Concentration (ng/mL)Reference
Human Plasma (unstimulated)Normal0.02 ± 0.01[4]
Human Serum (unstimulated)Normal0.54 ± 0.1[4]
Human Whole Blood (LPS stimulation, 4h)Inflammation Model0.09 ± 0.01[4]
Human Whole Blood (LPS stimulation, 24h)Inflammation Model0.32 ± 0.03[4]

Experimental Protocols

Accurate identification and quantification of this compound require specific and sensitive analytical methods. The following are detailed protocols for key experiments.

Chiral HPLC-MS/MS Analysis of 11-HETE Enantiomers

This protocol is for the separation and quantification of this compound and 11(S)-HETE in biological samples.

a. Sample Preparation (Solid Phase Extraction)

  • To 30 µL of human plasma or serum, add 300 µL of methanol containing 0.1% formic acid and 10 µL of an internal standard solution (e.g., deuterated HETE standard).

  • Vortex the mixture for 3 minutes.

  • Centrifuge to pellet proteins.

  • Dilute the supernatant with 0.1% formic acid in water.

  • Load the diluted supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., STRATA-X).

  • Wash the cartridge to remove interfering substances.

  • Elute the HETEs with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in 30 µL of methanol for LC-MS/MS analysis.

b. UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

  • Chiral Column: A chiral stationary phase column suitable for separating fatty acid enantiomers (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase: A gradient of solvents such as n-hexane and isopropanol or acetonitrile and water with appropriate additives (e.g., 0.1% formic acid for acidic compounds or 0.1% diethylamine for basic compounds).[5] The specific gradient will need to be optimized for the chosen column and analytes.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor-to-product ion transitions for 11-HETE and the internal standard should be optimized.

In Vitro COX Activity Assay for this compound Production

This protocol measures the production of this compound from arachidonic acid by COX-1 or COX-2.

  • Reaction Mixture: In an Eppendorf tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µM hematin (cofactor)

    • 40 mM L-epinephrine (cofactor)

  • Enzyme Addition: Add a known amount of purified COX-1 or COX-2 enzyme (e.g., 0.1 - 0.2 µg, approximately 1 unit) to the reaction mixture.

  • Inhibitor Addition (Optional): To differentiate between COX-1 and COX-2 activity, a selective inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) can be added and pre-incubated with the enzyme for 10 minutes at 37°C.[6]

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.[6]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 2 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding 2.0 M HCl.[6]

  • Extraction and Analysis: Add an internal standard, and extract the formed HETEs using an organic solvent (e.g., hexane/ethyl acetate). Analyze the extract by chiral HPLC-MS/MS as described in the previous protocol to quantify the amount of this compound produced.

Cytochrome P450 Enzyme Assay for this compound Formation

This protocol is designed to measure the formation of this compound by CYP enzymes in microsomes.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 5 mM magnesium chloride

    • Human liver microsomes (e.g., 0.1 mg/mL) or recombinant CYP enzymes.

    • Arachidonic acid (substrate).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol) and an internal standard.

  • Sample Processing: Centrifuge the mixture to pellet the protein.

  • Analysis: Analyze the supernatant for this compound content using chiral HPLC-MS/MS.

Signaling Pathways and Biological Effects

This compound exerts its biological effects through various signaling pathways, leading to changes in gene expression and cellular function. One of the notable effects is the induction of cellular hypertrophy.

Formation and Metabolism of this compound

The formation of this compound from arachidonic acid is catalyzed by COX-1/2 and CYP enzymes. Once formed, this compound can be further metabolized.

Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 CYP_Enzymes CYP Enzymes (e.g., CYP1B1) Arachidonic_Acid->CYP_Enzymes HETE_11R This compound COX1_2->HETE_11R CYP_Enzymes->HETE_11R

Caption: Enzymatic formation of this compound from arachidonic acid.

This compound-Induced Gene Expression in Cardiomyocytes

This compound has been shown to modulate the expression of several genes in cardiomyocytes, contributing to cellular hypertrophy. This includes the upregulation of genes encoding for other CYP enzymes.

cluster_gene_expression Gene Expression Modulation HETE_11R This compound CYP1B1 CYP1B1 HETE_11R->CYP1B1 Upregulates mRNA CYP1A1 CYP1A1 HETE_11R->CYP1A1 Upregulates mRNA CYP4A11 CYP4A11 HETE_11R->CYP4A11 Upregulates mRNA CYP4F2 CYP4F2 HETE_11R->CYP4F2 Upregulates mRNA Cellular_Response Cellular Response (e.g., Cellular Hypertrophy) CYP1B1->Cellular_Response CYP1A1->Cellular_Response CYP4A11->Cellular_Response CYP4F2->Cellular_Response

Caption: this compound-mediated upregulation of CYP gene expression.

While the direct receptor for this compound has not been definitively identified, other HETE molecules, such as 12(S)-HETE, are known to signal through G-protein coupled receptors (GPCRs) like GPR31.[1][7][8] It is plausible that this compound may also utilize similar receptor-mediated mechanisms to elicit its biological effects. Further research is needed to fully elucidate the specific receptors and downstream signaling cascades activated by this compound.

Conclusion

The endogenous formation of this compound is a stereospecific process primarily driven by COX and CYP enzymes. Its role in cellular hypertrophy and the modulation of gene expression highlights its importance as a bioactive lipid mediator. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the synthesis, signaling, and pathological implications of this compound. A deeper understanding of these processes will be crucial for the development of novel therapeutic strategies targeting pathways involving this potent eicosanoid.

References

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): From Discovery to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid through various enzymatic pathways. Since its initial identification as a product of the cyclooxygenase pathway in the early 1980s, research has elucidated its stereospecific biosynthesis and diverse physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the enzymatic systems responsible for its production, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. The guide further explores its biological activities, with a particular focus on its emerging role in cellular hypertrophy and the regulation of gene expression. Detailed experimental protocols, quantitative data on its biological effects, and diagrams of its biosynthetic and signaling pathways are presented to serve as a valuable resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development.

Discovery and History

The journey of understanding this compound began with broader investigations into the metabolism of arachidonic acid. In the mid-1970s, researchers were actively characterizing the various products generated by cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Early Observations (Late 1970s - Early 1980s): Initial studies identified 11-hydroxyeicosatetraenoic acid (11-HETE) as one of the several mono-hydroxylated derivatives of arachidonic acid. In 1981, the stereospecific total synthesis of this compound was achieved, providing a crucial tool for its definitive identification and the study of its biological functions.

Identification as a Cyclooxygenase Product (1983-1985): Key studies in the early 1980s established that 11-HETE is a significant product of the cyclooxygenase pathway. Research on cultured rat aorta smooth muscle cells in 1983 and human umbilical arteries in 1985 demonstrated the formation of 11-HETE alongside prostaglandins, and its synthesis was inhibited by COX inhibitors like indomethacin. These findings solidified the link between 11-HETE and the well-established prostaglandin synthesis pathway.

Elucidation of the Stereospecificity (1980s): Subsequent research focused on the stereochemistry of the hydroxyl group at the 11th position. It was determined that the cyclooxygenase enzymes, COX-1 and COX-2, exclusively produce the R-enantiomer, this compound.[1] This stereospecificity highlighted the enzymatic control and suggested a specific biological role for this particular isomer.

Discovery of a Lipoxygenase Pathway (1989): A significant advancement in understanding this compound biosynthesis came in 1989 with the discovery of an 11(R)-lipoxygenase in sea urchin eggs by Hawkins and Brash. This finding revealed an alternative, COX-independent pathway for the production of this compound, expanding the known biological sources and potential regulatory mechanisms of this lipid mediator.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid via three primary enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can convert arachidonic acid to the prostaglandin endoperoxide PGG2, which is then reduced to PGH2. As a minor side reaction, these enzymes can also directly oxygenate arachidonic acid to form 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), which is subsequently reduced to this compound by peroxidases.[1] This pathway is notable for its strict stereospecificity, yielding exclusively the R-enantiomer.

  • Lipoxygenase (LOX) Pathway: Specific 11(R)-lipoxygenases can directly oxygenate arachidonic acid to produce 11(R)-HpETE, which is then reduced to this compound. This pathway has been identified in lower organisms like the sea urchin and the freshwater hydra, where this compound plays a role in regeneration.

  • Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to produce 11-HETE. While this pathway can produce both R and S enantiomers, the formation of this compound has been documented.

cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP Cytochrome P450 (CYP) Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 11(R)-Lipoxygenase Arachidonic_Acid->LOX CYP Cytochrome P450 Arachidonic_Acid->CYP HPETE_COX 11(R)-HpETE COX->HPETE_COX Peroxidase_COX Peroxidase HPETE_COX->Peroxidase_COX HETE_R This compound Peroxidase_COX->HETE_R This compound HPETE_LOX 11(R)-HpETE LOX->HPETE_LOX Peroxidase_LOX Peroxidase HPETE_LOX->Peroxidase_LOX Peroxidase_LOX->HETE_R CYP->HETE_R cluster_cell Cardiomyocyte cluster_nucleus Nucleus cluster_proteins Protein Synthesis HETE_R This compound Unknown_Receptor Putative Receptor (GPR? Ion Channel?) HETE_R->Unknown_Receptor Cell_Membrane Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression CYP1B1 CYP1B1 Gene_Expression->CYP1B1 CYP1A1 CYP1A1 Gene_Expression->CYP1A1 CYP4F2 CYP4F2 Gene_Expression->CYP4F2 Hypertrophic_Markers Hypertrophic Markers (e.g., β/α-MHC ratio) Gene_Expression->Hypertrophic_Markers Cellular_Metabolism Cellular_Metabolism CYP1B1->Cellular_Metabolism Altered Metabolism CYP1A1->Cellular_Metabolism CYP4F2->Cellular_Metabolism Cellular_Hypertrophy Cellular_Hypertrophy Hypertrophic_Markers->Cellular_Hypertrophy Cellular Hypertrophy Start Start Cell_Culture Culture RL-14 Cardiomyocytes to 70-80% Confluency Start->Cell_Culture Prepare_Treatment Prepare this compound (20 µM) and Vehicle Control Cell_Culture->Prepare_Treatment Treatment Replace Medium and Incubate for 24 hours Prepare_Treatment->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Downstream Analysis (RT-PCR, Western Blot, Imaging) Harvest->Analysis End End Analysis->End

References

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a bioactive lipid mediator derived from arachidonic acid. It is intended for researchers, scientists, and drug development professionals interested in the physiological roles and signaling mechanisms of this eicosanoid.

Physiological Concentrations of this compound

The physiological concentrations of this compound have been measured in various human biological fluids. These levels can vary based on the sample type and the physiological or pathological state of the individual. The data below summarizes the reported concentrations in healthy human subjects.

Biological MatrixConcentration (ng/mL)Molar Concentration (nM)Notes
Plasma (untreated) 0.09 ± 0.01[1]~0.28Significantly lower than 11(S)-HETE levels.[1]
Serum 0.54 ± 0.1[1]~1.68This compound is the major 11-HETE enantiomer in serum.[1]
Whole Blood (LPS stimulated, 24h) ~0.32 ± 0.03[1]~1.00Lipopolysaccharide stimulation induces this compound production.[1]
Whole Blood (Zymosan stimulated, 24h) ~0.38 ± 0.03[1]~1.19Zymosan stimulation induces this compound production.[1]
Human Lung (perfused, A23187 stimulated) Detected[2]-Detected at lower levels compared to 5-HETE and EETs.[3]

Experimental Protocols for Quantification of this compound

Accurate quantification of this compound requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chiral separation techniques are essential to distinguish this compound from its enantiomer, 11(S)-HETE.

Sample Preparation from Plasma/Serum

This protocol is adapted from established methods for eicosanoid extraction.[4][5]

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA for plasma). For serum, allow blood to clot at room temperature. Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent ex vivo oxidation.

  • Protein Precipitation: To 200 µL of plasma or serum, add 800 µL of ice-cold methanol containing an internal standard (e.g., this compound-d8).

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

    • Elute the eicosanoids with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general protocol for chiral separation and detection of this compound.

  • Chromatographic Separation:

    • Column: A chiral column (e.g., Chiralcel OD-RH) is required for enantiomeric separation.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is typically used.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 319.2 → 167.1 (quantifier), 319.2 → 115.1 (qualifier)

      • This compound-d8 (Internal Standard): m/z 327.2 → 175.1

Signaling Pathways of this compound

While the precise receptor and signaling cascade for this compound remain to be definitively identified, evidence suggests it likely acts through a G-protein coupled receptor (GPCR), similar to other eicosanoids.[6][7] Studies have shown that 11-HETE enantiomers can induce cellular hypertrophy in cardiomyocytes, a process often mediated by GPCR signaling.[8]

Proposed Signaling Pathway

Based on the known actions of other HETE isomers and the observed biological effects of 11-HETE, a plausible signaling pathway is proposed below. This pathway involves the activation of a Gq-coupled GPCR, leading to downstream signaling events that can culminate in cellular hypertrophy.

11_R_HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 11R_HETE This compound GPCR Putative GPCR (Gq-coupled) 11R_HETE->GPCR Binds and Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MEK MEK PKC->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Hypertrophic Genes) Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Hypertrophy Gene_Expression->Cellular_Response Leads to

Proposed signaling pathway for this compound-induced cellular hypertrophy.

Experimental Workflow for Receptor Deorphanization and Signaling Pathway Elucidation

The identification of the specific receptor for this compound is a critical step in understanding its biological function. The following workflow outlines a strategy for deorphanizing its putative GPCR and characterizing the downstream signaling cascade.

Receptor_Deorphanization_Workflow cluster_screening Phase 1: Receptor Screening cluster_validation Phase 2: Hit Validation cluster_signaling Phase 3: Downstream Signaling Library Orphan GPCR cDNA Library Transfection Transient Transfection into Host Cells (e.g., HEK293) Library->Transfection Ligand_Binding Radioligand Binding Assay (using ³H-11(R)-HETE) Transfection->Ligand_Binding Functional_Screen Functional Screen (e.g., β-arrestin recruitment, Ca²⁺ mobilization) Transfection->Functional_Screen Hit_ID Hit Identification Ligand_Binding->Hit_ID Functional_Screen->Hit_ID Dose_Response Dose-Response Curves (EC₅₀/IC₅₀ Determination) Hit_ID->Dose_Response Specificity Ligand Specificity Assays (Competition with other eicosanoids) Dose_Response->Specificity Knockdown Receptor Knockdown (siRNA) & Functional Rescue Specificity->Knockdown Validated_Receptor Validated Receptor Knockdown->Validated_Receptor G_Protein_Coupling G-Protein Coupling Assay ([³⁵S]GTPγS binding) Validated_Receptor->G_Protein_Coupling Second_Messenger Second Messenger Assays (cAMP, IP₁, Ca²⁺) G_Protein_Coupling->Second_Messenger Kinase_Activation Kinase Activation Assays (ERK1/2, Akt phosphorylation) Second_Messenger->Kinase_Activation Cellular_Assay Cellular Phenotype Assay (e.g., Hypertrophy) Kinase_Activation->Cellular_Assay Pathway_Elucidation Pathway Elucidation Cellular_Assay->Pathway_Elucidation

Experimental workflow for identifying and characterizing the this compound receptor.
Detailed Methodologies for Key Experiments

  • Radioligand Binding Assay:

    • Prepare cell membranes from HEK293 cells transiently expressing individual orphan GPCRs.

    • Incubate the membranes with increasing concentrations of radiolabeled ³H-11(R)-HETE in a suitable binding buffer.

    • For non-specific binding, include a high concentration of unlabeled this compound in parallel incubations.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the dissociation constant (Kd) and receptor density (Bmax).

  • β-Arrestin Recruitment Assay:

    • Use a commercially available β-arrestin recruitment assay system (e.g., PathHunter®).

    • Co-transfect cells with a plasmid encoding the orphan GPCR fused to a fragment of β-galactosidase and a plasmid encoding β-arrestin fused to the complementary fragment.

    • Stimulate the cells with this compound.

    • If the receptor is activated, β-arrestin will be recruited, leading to the complementation of the β-galactosidase fragments.

    • Add a substrate that produces a chemiluminescent signal upon cleavage by the active enzyme and measure the luminescence.

  • Intracellular Calcium Mobilization Assay:

    • Load cells expressing the candidate receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure the baseline fluorescence.

    • Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader or a flow cytometer.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • ERK1/2 Phosphorylation Western Blot:

    • Treat cells expressing the candidate receptor with this compound for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Subsequently, probe with an antibody for total ERK1/2 as a loading control.

    • Detect the antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid primarily through the cyclooxygenase (COX) pathway. Both COX-1 and COX-2 enzymes can produce 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE), which is then rapidly reduced to this compound by cellular peroxidases.[9]

11_R_HETE_Biosynthesis Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 11R_HPETE 11(R)-HPETE COX->11R_HPETE Oxygenation Peroxidases Cellular Peroxidases (e.g., GPx) 11R_HETE This compound Peroxidases->11R_HETE Reduction

Biosynthesis of this compound from arachidonic acid via the COX pathway.

This technical guide provides a foundation for researchers to delve into the complex biology of this compound. Further investigation, particularly in identifying its specific receptor and elucidating its signaling pathways in various cell types, will be crucial in understanding its role in health and disease and for exploring its potential as a therapeutic target.

References

Enzymatic Synthesis of 11(R)-HETE by Cyclooxygenase-1 and -2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. While the primary products of the cyclooxygenase (COX) enzymes are prostaglandins, these enzymes also generate monohydroxy fatty acids as byproducts. Specifically, both COX-1 and COX-2 catalyze the formation of 11-HETE exclusively in the R-configuration.[1][2] This document provides a detailed overview of the synthesis, quantitative aspects, experimental evaluation, and metabolic fate of this compound as mediated by the two COX isoforms.

Core Synthesis Pathway

The formation of this compound by COX-1 and COX-2 is a secondary outcome of the main cyclooxygenase reaction that produces prostaglandins.[2] The process begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2.[3][4]

  • Hydrogen Abstraction: Within the cyclooxygenase active site, a tyrosine radical abstracts the pro-S hydrogen from carbon-13 of arachidonic acid.[5]

  • Radical Rearrangement and Oxygenation: The resulting carbon-centered radical delocalizes, allowing for the stereospecific insertion of a dioxygen molecule (O₂) at carbon-11, forming an 11R-peroxyl radical.[5][6]

  • Branch Point: At this stage, the pathway bifurcates:

    • Major Pathway (Prostaglandin Synthesis): The 11R-peroxyl radical undergoes cyclization and further oxygenation to form the unstable endoperoxide intermediate, Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂.[5][7][8]

    • Minor Pathway (this compound Synthesis): Alternatively, the intermediate can undergo reduction without cyclization, yielding 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE).[5]

  • Reduction to this compound: The peroxidase activity of the COX enzyme or other cellular peroxidases, such as glutathione peroxidases (GPX), subsequently reduces 11(R)-HPETE to the stable alcohol, this compound.[5]

Both COX-1 and COX-2 produce 11-HETE exclusively as the R-enantiomer, a key distinction from other enzymatic or non-enzymatic pathways that may produce a racemic mixture or the S-enantiomer.[1][2][6]

Synthesis_Pathway sub sub enz enz prod prod int_prod int_prod AA Arachidonic Acid COX COX-1 / COX-2 (Dioxygenase Activity) AA->COX H abstraction Radical Arachidonyl Radical Peroxyl 11(R)-Peroxyl Radical Radical->Peroxyl + O₂ PGG2 PGG₂ Peroxyl->PGG2 Cyclization + O₂ HPETE 11(R)-HPETE Peroxyl->HPETE Reduction (Minor Pathway) PGH2 PGH₂ (Prostaglandin Precursor) PGG2->PGH2 Peroxidase Activity POX COX Peroxidase / GPX HETE This compound POX->HETE Reduction

General synthesis pathway of this compound from Arachidonic Acid by COX enzymes.

Quantitative Data

While this compound is a consistent byproduct of COX activity, it typically constitutes a small fraction (around 2-5%) of the total oxygenated products compared to PGH₂.[6] Direct comparative kinetic data for this compound production by COX-1 versus COX-2 is not extensively detailed in the literature. However, general kinetic parameters for arachidonic acid (AA) metabolism by the two isoforms provide insight into their overall catalytic efficiency.

ParameterOvine COX-1Ovine COX-2Human COX-2Notes
Km for AA (μM) 4.67 ± 0.561.94 ± 0.393.66 ± 0.51The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate.[9]
Vmax for 3-HETE ~10% of AA~10% of AANot ReportedVmax values for the substrate analog 3-HETE were only about 10% of those for AA, indicating a lower maximal rate of conversion.[10]
kcat/Km Lower for 3-HETEHigher for 3-HETENot ReportedCatalytic efficiency for the substrate analog 3-HETE was higher for COX-2 than for COX-1.[10]

Data compiled from studies on ovine and human COX enzymes.[9][10] It is important to note that inter-species variations exist, and using human-derived enzymes is recommended for studies intended for human applications.[9]

Experimental Protocols

The analysis of this compound synthesis by COX-1 and COX-2 can be performed using either purified enzyme preparations or cell-based systems.

In Vitro COX Activity Assay for this compound Production

This protocol describes a method for measuring this compound production from purified recombinant COX-1 or COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2

  • Arachidonic Acid (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Heme (cofactor)

  • Phenol (reducing cofactor)

  • COX-1 specific inhibitor (e.g., SC-560) and COX-2 specific inhibitor (e.g., Celecoxib) for control experiments

  • Reaction termination solution (e.g., 10% Trichloroacetic acid in 1N HCl)[11]

  • Internal standard (e.g., deuterated 11-HETE)

  • Solid Phase Extraction (SPE) cartridges

  • Solvents for extraction and chromatography (e.g., methanol, dichloromethane, acetonitrile, water, formic acid)

Procedure:

  • Enzyme Preparation: Prepare aliquots of COX-1 or COX-2 enzyme in Tris-HCl buffer containing heme and phenol. Pre-incubate at 37°C for approximately 2 minutes.[10]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (e.g., final concentration of 5-100 µM) to the enzyme mixture.[9][10][12] The total reaction volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-20 minutes).[11]

  • Reaction Termination: Stop the reaction by adding the termination solution. Add an internal standard for quantification.

  • Product Extraction:

    • Acidify the sample to pH ~3.5.

    • Perform solid-phase extraction (SPE) to isolate the eicosanoid products.

    • Elute the products and evaporate the solvent under nitrogen.

  • Analysis by LC-MS/MS:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into an HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable column (e.g., C18) to separate 11-HETE from other eicosanoids.

    • Quantify this compound based on its specific mass transition and comparison to the internal standard's signal. Chiral chromatography may be required to confirm the R-stereochemistry.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis step step reagent reagent instrument instrument output output Enzyme COX-1 or COX-2 Mix Prepare Reaction Mix (37°C) Enzyme->Mix Cofactors Heme, Phenol Cofactors->Mix Buffer Tris-HCl Buffer Buffer->Mix AA Add Arachidonic Acid Mix->AA Incubate Incubate (37°C) AA->Incubate Terminate Terminate Reaction + Internal Standard Incubate->Terminate SPE Solid Phase Extraction Terminate->SPE LCMS LC-MS/MS SPE->LCMS Quant Quantification of This compound LCMS->Quant

Workflow for in vitro measurement of this compound synthesis by COX enzymes.
Cell-Based Assay

This approach uses cells that endogenously express or are engineered to overexpress COX-1 or COX-2.

  • Cell Culture: Culture appropriate cells (e.g., human colorectal adenocarcinoma LoVo cells for COX-2[13]) to near confluence.

  • Stimulation: If using an inducible system for COX-2, stimulate cells with an agent like lipopolysaccharide (LPS).

  • Substrate Addition: Treat cells with exogenous arachidonic acid.

  • Sample Collection: Collect the cell culture medium at various time points.

  • Analysis: Add an internal standard to the medium and proceed with extraction and LC-MS/MS analysis as described in the in vitro protocol.

Downstream Metabolism and Signaling

This compound is not an end-product and can be further metabolized. In epithelial cells expressing both COX-2 and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this compound is a substrate for 15-PGDH.[2][13] This enzyme, typically specific for 15(S)-hydroxyl groups, surprisingly oxidizes the 11(R)-hydroxyl group of this compound to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE).[2][13] 11-oxo-ETE has been shown to possess antiproliferative effects, particularly in endothelial cells.[13]

The direct signaling roles of this compound itself are less characterized compared to other HETEs like 12-HETE or 20-HETE, which act via specific G-protein coupled receptors.[14][15] However, its enantiomer, 11(S)-HETE, has been shown to induce hypertrophic markers in cardiomyocytes, suggesting potential enantioselective biological activities for 11-HETE molecules.[1]

Metabolism_Signaling sub sub enz enz prod prod effect effect HETE This compound PGDH 15-PGDH HETE->PGDH Signal Potential Signaling (Receptor Binding?) HETE->Signal OXO 11-oxo-ETE PGDH->OXO Oxidation GST GST OXO->GST Prolif Inhibition of Endothelial Cell Proliferation OXO->Prolif GSH 11-oxo-ETE-GSH Adduct GST->GSH Conjugation

Downstream metabolism and biological activity of COX-derived this compound.

References

Non-Enzymatic Formation of 11(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyeicosatetraenoic acid (11-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. While the enzymatic production of 11(R)-HETE by cyclooxygenase (COX) enzymes is a well-characterized stereospecific process, there exists a parallel and significant non-enzymatic pathway for the formation of 11-HETE. This non-enzymatic route is driven by free radical-mediated oxidation of arachidonic acid, a hallmark of oxidative stress.[1] The resulting 11-HETE is a racemic mixture of this compound and 11(S)-HETE, and its presence can serve as a biomarker for lipid peroxidation and oxidative damage in various pathological conditions.[1][2]

This technical guide provides an in-depth exploration of the core principles governing the non-enzymatic formation of this compound. It details the underlying chemical mechanisms, comprehensive experimental protocols for its in vitro generation and analysis, and a summary of the stereochemical outcomes.

Core Mechanism: Free Radical-Mediated Peroxidation of Arachidonic Acid

The non-enzymatic synthesis of 11-HETE is a consequence of the autoxidation of arachidonic acid, a classic free radical chain reaction involving three key stages: initiation, propagation, and termination.

1. Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid (C-7, C-10, or C-13) by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This results in the formation of a resonance-stabilized pentadienyl radical.

2. Propagation: The carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another arachidonic acid molecule, yielding a lipid hydroperoxide (LOOH) and a new fatty acid radical, thus propagating the chain reaction. Specifically, the formation of 11-hydroperoxyeicosatetraenoic acid (11-HpETE) arises from the hydrogen abstraction at the C-13 position, which leads to a radical that can be attacked by oxygen at the C-11 position.

3. Formation of 11-HETE: The resulting 11-HpETE is then reduced to the more stable 11-HETE. This reduction can occur via various cellular mechanisms, including the action of glutathione peroxidases or other endogenous reducing agents.

Stereochemistry: A crucial distinction of the non-enzymatic pathway is its lack of stereospecificity. The free radical attack on the planar double bond system of arachidonic acid can occur from either face with equal probability. Consequently, this pathway produces a racemic mixture of this compound and 11(S)-HETE.[3] Chiral analysis of 15-HETE formed through a free radical mechanism has shown an R/S ratio close to 1.0, supporting the random nature of the oxidation.[4]

Non_Enzymatic_11_HETE_Formation AA Arachidonic Acid H_abstraction Hydrogen Abstraction (at C-10 or C-13) AA->H_abstraction ROS Reactive Oxygen Species (e.g., •OH) ROS->H_abstraction Initiation AA_radical Arachidonic Acid Radical (L•) H_abstraction->AA_radical Peroxyl_radical Peroxyl Radical (LOO•) AA_radical->Peroxyl_radical + O₂ O2 Molecular Oxygen (O₂) HpETE 11-Hydroperoxyeicosatetraenoic Acid (11-HpETE) Peroxyl_radical->HpETE + H• (from another AA) AA2 Another Arachidonic Acid AA2->Peroxyl_radical Reduction Reduction HpETE->Reduction HETE 11(R,S)-HETE Reduction->HETE

Free radical-mediated formation of 11(R,S)-HETE.

Quantitative Data on Non-Enzymatic HETE Formation

The non-enzymatic oxidation of arachidonic acid yields a variety of positional isomers of HETEs, including 5-, 8-, 9-, 11-, 12-, and 15-HETE. The relative abundance of these isomers can vary depending on the specific oxidative conditions, such as the type of ROS involved and the reaction environment. While precise quantitative ratios are difficult to generalize, studies on lipid peroxidation in biological samples often show a complex mixture of these isomers.

HETE IsomerTypical Formation Pathway(s)Notes on Non-Enzymatic Formation
5-HETE5-Lipoxygenase, Non-enzymaticFormed alongside other isomers during autoxidation.
8-HETENon-enzymatic, Cytochrome P450A common product of free radical-mediated oxidation.
9-HETENon-enzymatic, Cytochrome P450Often found in significant amounts in oxidized lipid samples.[3]
11-HETE Cyclooxygenases (11R), Non-enzymatic (11R/S) A key marker of both enzymatic and non-enzymatic pathways.
12-HETE12-Lipoxygenase, Cytochrome P450, Non-enzymaticCan be formed non-enzymatically, but often less abundant than other isomers.
15-HETE15-Lipoxygenase, Cyclooxygenases, Non-enzymaticAnother major product of both enzymatic and non-enzymatic oxidation.

Experimental Protocols

In Vitro Induction of Non-Enzymatic Arachidonic Acid Oxidation

a) Fenton Reaction-Based Oxidation

This protocol utilizes the Fenton reaction to generate hydroxyl radicals, which initiate the lipid peroxidation of arachidonic acid.

Materials:

  • Arachidonic acid (high purity)

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • Methanol

  • Triphenylphosphine (for reduction of hydroperoxides)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Prepare a solution of arachidonic acid in potassium phosphate buffer.

  • Initiate the reaction by adding freshly prepared FeSO₄ and H₂O₂ to the arachidonic acid solution. A typical final concentration would be in the micromolar range for the reactants.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding an excess of methanol.

  • To reduce the hydroperoxy intermediates to their corresponding hydroxy derivatives, add triphenylphosphine and incubate for an additional 15-30 minutes at room temperature.

  • Proceed with solid-phase extraction for sample cleanup and concentration.

b) AAPH-Induced Oxidation

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound that thermally decomposes to produce peroxyl radicals, which can initiate lipid peroxidation.

Materials:

  • Arachidonic acid

  • AAPH

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Methanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Dissolve arachidonic acid in PBS.

  • Add AAPH to the solution to a final concentration of, for example, 1-10 mM.

  • Incubate the mixture at 37°C for a defined time (e.g., 1-4 hours), allowing for the gradual generation of peroxyl radicals.

  • Terminate the reaction by adding methanol.

  • Proceed with solid-phase extraction.

Experimental_Workflow Start Start: Arachidonic Acid Solution Induction Induction of Oxidation Start->Induction Fenton Fenton Reagent (Fe²⁺/H₂O₂) Induction->Fenton AAPH AAPH Induction->AAPH Reduction Reduction of Hydroperoxides (e.g., with Triphenylphosphine) Fenton->Reduction AAPH->Reduction SPE Solid-Phase Extraction (SPE) Reduction->SPE Analysis Analysis SPE->Analysis RPHPLC RP-HPLC-MS/MS (Isomer Separation) Analysis->RPHPLC ChiralHPLC Chiral HPLC-MS/MS (Enantiomer Separation) Analysis->ChiralHPLC

Workflow for in vitro non-enzymatic HETE generation.
Analysis of 11-HETE by HPLC-MS/MS

a) Sample Preparation and Extraction:

  • Acidify the reaction mixture to approximately pH 3.5 with a dilute acid.

  • Apply the sample to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

  • Elute the HETEs with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

b) Isomer Separation by Reverse-Phase HPLC:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Detection: Tandem mass spectrometry (MS/MS) operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of the different HETE isomers.

c) Enantiomer Separation by Chiral HPLC:

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives.

  • Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact composition will need to be optimized for the specific column and isomers.

  • Detection: MS/MS detection as described above. The use of chiral chromatography is essential to differentiate between the R and S enantiomers of 11-HETE and thus to distinguish between enzymatic and non-enzymatic origins.[3][5]

Conclusion

The non-enzymatic formation of this compound, as part of a racemic mixture, is a direct consequence of free radical-mediated lipid peroxidation of arachidonic acid. Understanding this pathway is critical for researchers in fields ranging from cardiovascular disease to neurodegeneration, where oxidative stress plays a pivotal role. The experimental protocols outlined in this guide provide a framework for the in vitro investigation of this process, and the analytical techniques described allow for the specific and sensitive detection of 11-HETE isomers and enantiomers. By employing these methods, researchers can further elucidate the role of non-enzymatically generated eicosanoids in health and disease, and potentially identify new therapeutic targets for pathologies associated with oxidative stress.

References

Cellular Effects of 11(R)-Hydroxyeicosatetraenoic Acid on Cardiomyocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.[1] While the roles of various eicosanoids in cardiovascular physiology and pathology are extensively studied, the specific effects of the this compound enantiomer on cardiomyocytes are an emerging area of research. This technical guide provides a comprehensive overview of the known cellular effects of this compound on cardiomyocytes, with a focus on cellular hypertrophy. It includes quantitative data, detailed experimental protocols, and visual representations of signaling pathways to support further research and drug development in this area.

Hypertrophic Effects of this compound on Cardiomyocytes

Recent studies have demonstrated that this compound can induce cellular hypertrophy in human cardiomyocytes.[2] This effect is characterized by an increase in cell size and the expression of key hypertrophic markers.

Quantitative Data on Hypertrophic Effects

The following tables summarize the quantitative data from studies investigating the hypertrophic effects of this compound on the human fetal ventricular cardiomyocyte cell line, RL-14.[2]

Table 1: Effect of this compound on the Gene Expression of Hypertrophic Markers in RL-14 Cardiomyocytes [2]

Hypertrophic MarkerTreatmentConcentrationDurationPercent Increase vs. Control
β/α-MHC ratioThis compound20 µM24 h132%
ACTA-1This compound20 µM24 h46%

Data presented as the percentage increase compared to a vehicle-treated control group.

Table 2: Effect of this compound on the Gene Expression of Cytochrome P450 (CYP) Enzymes in RL-14 Cardiomyocytes [2]

CYP EnzymeTreatmentConcentrationDurationPercent Increase in mRNA vs. Control
CYP1B1This compound20 µM24 h116%
CYP1A1This compound20 µM24 h112%
CYP4A11This compound20 µM24 h70%
CYP4F11This compound20 µM24 h238%
CYP4F2This compound20 µM24 h167%

Data presented as the percentage increase in mRNA levels compared to a vehicle-treated control group.

Table 3: Effect of this compound on the Protein Levels of Cytochrome P450 (CYP) Enzymes in RL-14 Cardiomyocytes [3]

CYP EnzymeTreatmentConcentrationDurationPercent Increase in Protein vs. Control
CYP1B1This compound20 µM24 h156%
CYP4F2This compound20 µM24 h126%
CYP4A11This compound20 µM24 h141%

Data presented as the percentage increase in protein levels compared to a vehicle-treated control group.

Signaling Pathways

The precise signaling cascade initiated by this compound in cardiomyocytes is still under investigation. However, current evidence points towards a central role for the upregulation of CYP1B1.[2] The following diagram illustrates a putative signaling pathway based on the available data and known mechanisms of related lipid mediators.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects 11R_HETE This compound GPCR Putative GPCR 11R_HETE->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation PKC PKC G_Protein->PKC Activation ROS ROS PKC->ROS Generation NFkB NF-κB PKC->NFkB Activation MAPK_Cascade MAPK Cascade (e.g., ERK1/2) ROS->MAPK_Cascade Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation NFkB->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation CYP1B1_mRNA CYP1B1 mRNA Gene_Expression->CYP1B1_mRNA Hypertrophic_Genes_mRNA Hypertrophic Genes mRNA (e.g., ACTA-1, β-MHC) Gene_Expression->Hypertrophic_Genes_mRNA CYP1B1_Protein CYP1B1 Protein CYP1B1_mRNA->CYP1B1_Protein Translation Hypertrophic_Proteins Hypertrophic Proteins Hypertrophic_Genes_mRNA->Hypertrophic_Proteins Translation Cardiomyocyte_Hypertrophy Cardiomyocyte Hypertrophy CYP1B1_Protein->Cardiomyocyte_Hypertrophy Contribution Hypertrophic_Proteins->Cardiomyocyte_Hypertrophy Contribution

Caption: Putative signaling pathway of this compound-induced cardiomyocyte hypertrophy.

Electrophysiological Effects

Currently, there is a lack of published data specifically investigating the direct electrophysiological effects of this compound on cardiomyocytes. Studies on other HETE isomers, such as 12-HETE and 20-HETE, have suggested potential roles in modulating ion channels, including calcium and potassium channels, in various cell types.[4] However, direct evidence from patch-clamp or other electrophysiological studies on cardiomyocytes treated with this compound is not yet available. This represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiomyocytes.

Cardiomyocyte Culture and Treatment

The human fetal ventricular cardiomyocyte cell line, RL-14, is a suitable in vitro model.[2]

  • Cell Culture: RL-14 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: For hypertrophy studies, RL-14 cells are seeded and allowed to adhere. The culture medium is then replaced with serum-free DMEM for 24 hours to induce quiescence. Subsequently, cells are treated with 20 µM of this compound or a vehicle control (e.g., ethanol) for 24 hours.[2]

Assessment of Cellular Hypertrophy

1. Measurement of Cell Surface Area:

  • Following treatment, phase-contrast images of the cardiomyocytes are captured using an inverted microscope.

  • The cell surface area of individual, well-defined cells is measured using image analysis software (e.g., ImageJ).

  • A statistically significant increase in the average cell surface area of this compound-treated cells compared to control cells is indicative of hypertrophy.

2. Gene Expression Analysis of Hypertrophic Markers by RT-qPCR:

  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), β-myosin heavy chain (β-MHC), and alpha-skeletal actin (ACTA-1).[3] A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization. The relative gene expression is calculated using the ΔΔCt method.

G Start Cardiomyocyte Culture & Treatment RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Caption: Workflow for RT-qPCR analysis of hypertrophic markers.

Analysis of CYP450 Expression

1. Gene Expression Analysis by RT-qPCR:

  • The protocol is the same as described for hypertrophic markers, using primers specific for CYP enzymes such as CYP1B1, CYP1A1, CYP4A11, CYP4F11, and CYP4F2.[2]

2. Protein Expression Analysis by Western Blot:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the target CYP enzymes (e.g., anti-CYP1B1) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

G Start Cardiomyocyte Culture & Treatment Protein_Extraction Protein Extraction Start->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Immunoblotting Immunoblotting with Primary & Secondary Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection End Relative Protein Expression Detection->End

References

Methodological & Application

Application Note: Quantification of 11(R)-HETE in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid mediator derived from arachidonic acid, primarily through the cyclooxygenase (COX) pathway.[1] Accurate quantification of this eicosanoid is crucial for understanding its role in various physiological and pathological processes. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and drug development professionals.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid involved in a wide range of biological activities.[1] Specifically, this compound is produced by the action of cyclooxygenase (COX-1 and COX-2) enzymes.[1] It can be further metabolized to 11-oxo-ETE.[1][2] Given the low endogenous concentrations of eicosanoids and the presence of isomeric forms, LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification.[3][4] This document outlines a robust method for the analysis of this compound, providing a comprehensive workflow from sample extraction to data analysis. While this method is highly specific for 11-HETE, it should be noted that without chiral chromatography, it does not separate the this compound and 11(S)-HETE enantiomers.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for plasma or urine samples.

  • Aliquot Sample: Transfer 200 µL of the biological sample (e.g., plasma, urine) into a clean borosilicate glass test tube.[5]

  • Internal Standard: Add 10 µL of an internal standard mixture. A suitable internal standard is 15(S)-HETE-d8.[5]

  • Extraction Solvent Addition: Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[5]

  • Vortex: Briefly vortex the mixture to ensure thorough mixing.[5]

  • Hexane Addition: Add 2.0 mL of hexane.[5]

  • Vortex: Cap the tube and vortex for 3 minutes.[5]

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the layers.[5]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for HETE analysis. Instrument-specific optimization is recommended.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 1.7 µm particle size)[6]
Mobile Phase A 0.1% Acetic Acid in Water[3]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)[3]
Flow Rate 0.3 - 0.6 mL/min[3][6]
Injection Volume 10 µL[3]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Ion Spray Voltage -4.0 to -4.2 kV[3][5]
Source Temperature 350 - 500°C[3][5]
Detection Mode Multiple Reaction Monitoring (MRM)

Gradient Elution Example: A representative gradient starts at 20% B for 3 minutes, increases to 65% B over 13 minutes, then to 95% B in 3 minutes, holds for 4 minutes, and re-equilibrates at initial conditions.[3]

MRM Transitions

The precursor and product ions for 11-HETE are well-established.

Analyte Precursor Ion (m/z) Product Ion (m/z)
11-HETE319167[3][7]
15(S)-HETE-d8 (IS)327226[2]

Data Presentation

Method Validation Parameters

The following table summarizes typical quantitative performance data for 11-HETE analysis.

Parameter Value Reference
Limit of Detection (LOD)<2.6 pg on column[5]
Limit of Quantification (LOQ)<0.09 ng/mL[5]
Recovery>85%[5]
Intraday Precision (CV%)<10% (typically 3-5%)[5]
Interday Precision (CV%)<10% (typically 3-5%)[5]
Intraday Accuracy (% Bias)<10%[5]
Interday Accuracy (% Bias)<10%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (200 µL) add_is Add Internal Standard (15(S)-HETE-d8) sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex1 Vortex add_solvent->vortex1 add_hexane Add Hexane vortex1->add_hexane vortex2 Vortex & Centrifuge add_hexane->vortex2 extract Collect Organic Layer vortex2->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample onto LC System reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Negative ESI separate->ionize detect MRM Detection (m/z 319 -> 167) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX HETE_11R This compound COX->HETE_11R Peroxidase Activity PGDH 15-PGDH HETE_11R->PGDH Bioactivity Biological Activity (e.g., cellular hypertrophy) HETE_11R->Bioactivity OxoETE_11 11-oxo-ETE PGDH->OxoETE_11

Caption: Biosynthesis and metabolism of this compound.

References

Analytical Standards for 11(R)-HETE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive eicosanoid derived from the metabolism of arachidonic acid. It is produced through the cyclooxygenase (COX-1 and COX-2) and cytochrome P450 (CYP) pathways.[1][2] As a signaling molecule, this compound is implicated in various physiological and pathological processes, including cellular hypertrophy.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its roles in health and disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound analytical standards.

Physicochemical Properties and Handling of this compound Standard

Proper handling and storage of the this compound analytical standard are critical to maintain its integrity and ensure accurate experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 11(R)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid[3]
Molecular Formula C₂₀H₃₂O₃[3]
Molecular Weight 320.5 g/mol [3]
CAS Number 73347-43-0[3]
Purity ≥98%[4]
Formulation A solution in ethanolCayman Chemical
Solubility (mg/ml) 0.1 M Na₂CO₃: 2, DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): 0.8[4]
λmax 236 nm[4]

Protocol 1: Handling and Storage of this compound Analytical Standard

  • Storage: Upon receipt, store the this compound standard solution at -80°C.[5] This temperature is recommended to prevent degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the standard solution into smaller, single-use vials.

  • Preparation of Stock Solutions:

    • Equilibrate the vial to room temperature before opening.

    • Prepare stock solutions by diluting the commercial standard in an appropriate solvent such as ethanol or methanol.

    • Store stock solutions at -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution with the appropriate mobile phase or reconstitution solvent.

  • General Precautions:

    • Use glass vials for storage to prevent adsorption to plastic.

    • Handle the standard in a well-ventilated area, preferably in a fume hood.

    • Avoid exposure to direct light and air to minimize oxidation.

Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like this compound from complex biological matrices.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. The goal is to extract this compound efficiently while removing interfering substances.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples [6][7]

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). To prevent ex vivo formation of eicosanoids, add an antioxidant like butylated hydroxytoluene (BHT) during collection.[5][7] Keep samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard, such as 15(S)-HETE-d8, to the plasma or serum sample.[6][8]

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like methanol or acetone. Vortex and centrifuge to pellet the proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

  • Elution: Elute this compound and other lipids with methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterRecommended ConditionsReference
LC Column C18 reversed-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 x 150 mm)[9]
Mobile Phase A Water with 0.1% formic acid or 10 mM formic acid[6][9]
Mobile Phase B Acetonitrile with 0.1% formic acid or 10 mM formic acid[6][9]
Flow Rate 0.3 - 0.6 mL/min[9][10]
Gradient A gradient from a lower to a higher percentage of organic phase (Mobile Phase B) is typically used for optimal separation.[9][10]
Ionization Mode Negative Electrospray Ionization (ESI) is common. For derivatized HETEs, positive ESI can be used.[9][11]
MS/MS Transition (PFB derivative) m/z 319 → 167[11]
Internal Standard Transition (15(S)-HETE-d8) m/z 327 → 182[8]
Limit of Quantification (LOQ) Can be as low as 20 pg/mL in plasma.[10]

Biological Activity and Signaling Pathway

This compound has been shown to induce cellular hypertrophy in cardiomyocytes.[1] This effect is associated with the upregulation of certain cytochrome P450 enzymes.

G cluster_0 Arachidonic Acid Metabolism cluster_1 Cellular Effects Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX CYP450 CYP450 Arachidonic_Acid->CYP450 HETE_11R This compound COX->HETE_11R CYP450->HETE_11R CYP1B1_up Upregulation of CYP1B1, CYP1A1, etc. HETE_11R->CYP1B1_up induces Hypertrophy Cellular Hypertrophy CYP1B1_up->Hypertrophy leads to

Biosynthesis and cellular effects of this compound.

As depicted in the diagram, arachidonic acid is metabolized by COX and CYP450 enzymes to produce this compound.[2] this compound can then upregulate the expression of various CYP enzymes, such as CYP1B1, which in turn contributes to the development of cellular hypertrophy.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

G Sample_Collection 1. Sample Collection (with antioxidant) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Extraction 3. Extraction (SPE or LLE) IS_Spiking->Extraction Derivatization 4. Derivatization (optional) Extraction->Derivatization LCMS_Analysis 5. LC-MS/MS Analysis Derivatization->LCMS_Analysis Data_Analysis 6. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Workflow for this compound quantification.

This workflow outlines the key steps from sample acquisition to data analysis for the accurate measurement of this compound. The optional derivatization step, for instance with pentafluorobenzyl (PFB) bromide, can enhance sensitivity in some LC-MS/MS methods.[11]

References

Application Notes & Protocols for the Extraction of 11(R)-HETE from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from arachidonic acid. Its formation is primarily catalyzed by the cyclooxygenase-2 (COX-2) enzyme, which converts arachidonic acid into the intermediate 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), subsequently reduced to this compound.[1][2][3] This eicosanoid is of significant interest in research due to its involvement in various physiological and pathological processes, including cellular hypertrophy.[4] Further metabolism of this compound by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) yields 11-oxo-eicosatetraenoic acid (11-oxo-ETE).[1][2]

Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is critical for understanding its role in health and disease. However, its low endogenous concentrations and the presence of its stereoisomer, 11(S)-HETE, necessitate sensitive and specific extraction and analytical methods.[5] These application notes provide detailed protocols for the extraction of this compound using solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biosynthesis and Metabolism of this compound

The pathway illustrates the enzymatic formation of this compound from arachidonic acid via the COX-2 enzyme and its subsequent oxidative metabolism.

G AA Arachidonic Acid HPETE 11(R)-HpETE AA->HPETE COX-2 HETE This compound HPETE->HETE Peroxidase Reduction OXO 11-oxo-ETE HETE->OXO 15-PGDH

Biosynthesis and metabolism of this compound.

General Workflow for this compound Analysis

The following diagram outlines the critical steps from sample acquisition to final data analysis for this compound quantification.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Biological Sample (Plasma, Serum, Tissue) Inhibitors Add Antioxidants (e.g., BHT) & COX Inhibitors (e.g., Indomethacin) Collection->Inhibitors IS Spike with Internal Standard (e.g., 11-HETE-d8) Inhibitors->IS Homogenization Tissue Homogenization (if applicable) Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Homogenization->Precipitation Acidification Acidify to pH ~3.5 Precipitation->Acidification SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Acidification->SPE LLE Liquid-Liquid Extraction (LLE) Acidification->LLE Evaporation Evaporate & Reconstitute SPE->Evaporation LLE->Evaporation LCMS Chiral LC-MS/MS Analysis Evaporation->LCMS Quant Quantification LCMS->Quant

General experimental workflow for this compound extraction and analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma or Serum

This protocol is a widely used method for extracting eicosanoids, including HETEs, from biological fluids.[6][7] It relies on a C18 reverse-phase cartridge to bind the lipids, which are then eluted with an organic solvent.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg)

  • Plasma or Serum Sample

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Internal Standard (e.g., deuterated 11-HETE)

  • 2M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Deionized Water

  • Hexane

  • Ethyl Acetate

  • Acetonitrile (ACN)

  • Nitrogen gas stream or centrifugal vacuum evaporator

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum, add an antioxidant like BHT (to a final concentration of 0.005-0.1%) to prevent auto-oxidation.[8]

    • Add a known amount of a suitable internal standard (e.g., 15(S)-HETE-d8 or another deuterated HETE) for accurate quantification.[5][9]

    • Precipitate proteins by adding 2-3 volumes of cold acetonitrile.[6][10] Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the protein.

    • Transfer the supernatant to a new tube. Dilute with water to reduce the organic solvent concentration to <5%.

    • Acidify the sample to a pH of approximately 3.5 by adding 2M HCl (approx. 50 µL per mL of sample).[7] Incubate at 4°C for 15 minutes.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 5 mL of methanol, followed by 5 mL of deionized water.[7] Do not let the cartridge run dry.

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (approx. 0.5-1 mL/minute).[7]

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.[7]

    • Follow with a wash of 5-10 mL of hexane to elute highly non-polar, interfering lipids.[7]

  • Elution:

    • Elute the HETEs from the cartridge using 5-10 mL of ethyl acetate or a mixture of methanol and ethyl acetate.[7][11] Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[7]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is an alternative method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Materials:

  • Biological Sample (e.g., tissue homogenate, plasma)

  • Internal Standard (e.g., deuterated 11-HETE)

  • Organic Solvent (e.g., Chloroform:Methanol 1:2 v/v, or Ethyl Acetate)

  • Deionized Water

  • Formic Acid or HCl to acidify

  • Nitrogen gas stream or centrifugal vacuum evaporator

Methodology:

  • Sample Pre-treatment:

    • For tissue samples, homogenize ~10 mg of tissue in 90 µL of methanol.[12] For liquid samples, use as is.

    • Spike the sample with a known amount of internal standard.

  • Extraction:

    • Add 1 part chloroform and 2 parts methanol to your sample (which constitutes ~0.8 parts water). This is a modification of the Bligh-Dyer method.[13] The final ratio should be approximately 1:2:0.8 of Chloroform:Methanol:Water.

    • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

    • Induce phase separation by adding 1 part chloroform and 1 part water. Vortex again.

    • Centrifuge the sample (e.g., 2,000 x g for 10 min) to achieve complete separation of the aqueous (upper) and organic (lower) phases.

  • Collection:

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for subsequent LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes reported concentrations and limits of quantification for 11-HETE in various biological samples. Chiral separation is necessary to distinguish the R and S enantiomers.

AnalyteBiological MatrixExtraction MethodAnalytical MethodConcentration / LLOQReference
This compound Human SerumSPE & DerivatizationChiral UHPLC-ECAPCI/HRMS0.54 ± 0.1 ng/mL[5]
11(S)-HETE Human SerumSPE & DerivatizationChiral UHPLC-ECAPCI/HRMS3.05 ± 0.2 ng/mL[5]
11-HETE Human PlasmaNot specifiedLC-MS/MSLLOQ: 20 pg/mL[14]
11-HETE Human Lung PerfusateSolid-Phase ExtractionRP-HPLCDetected at low levels[15]
11-HETE Human Inflammatory CellsOne-step extractionHPLC-MSDetected upon stimulation[16]

Note: LLOQ (Lower Limit of Quantification) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Concentrations can vary significantly based on the biological state (e.g., baseline vs. stimulated).[5][16]

Concluding Remarks

The choice between Solid-Phase Extraction and Liquid-Liquid Extraction depends on the sample matrix, available equipment, and desired throughput. SPE, particularly with C18 cartridges, is highly effective for cleaning up complex matrices like plasma and is widely cited.[8][11] For all protocols, the use of antioxidants and deuterated internal standards is crucial to prevent analyte degradation and ensure accurate quantification.[8][9] Subsequent analysis by a sensitive technique such as LC-MS/MS, coupled with a chiral column, is mandatory to specifically measure the this compound enantiomer.[5][12]

References

Application Notes and Protocols for the Analysis of 11(R)-HETE in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) in plasma samples. The methodologies outlined are essential for researchers in various fields, including inflammation, cardiovascular disease, and oncology, where this compound is a key bioactive lipid mediator. The protocols cover sample preparation, and analysis by both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

Introduction

This compound is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid primarily through the cyclooxygenase (COX) pathway. It is the R-enantiomer of 11-HETE and its presence and concentration in plasma can be indicative of various physiological and pathological processes. Accurate and reproducible quantification of this compound is crucial for understanding its biological role and for the development of novel therapeutics.

Experimental Protocols

I. Plasma Sample Collection and Handling

Proper sample collection and handling are critical to prevent the ex-vivo formation or degradation of eicosanoids.

Materials:

  • Vacutainers containing an anticoagulant (e.g., EDTA or heparin).

  • Cyclooxygenase inhibitor (e.g., indomethacin).

  • Antioxidant (e.g., butylated hydroxytoluene - BHT).

  • Centrifuge.

  • Cryovials for storage.

Protocol:

  • Collect whole blood into vacutainers containing an anticoagulant.

  • Immediately after collection, add a cyclooxygenase inhibitor such as indomethacin to a final concentration of 10-15 µM to prevent ex-vivo eicosanoid generation.

  • Add an antioxidant like BHT to the samples.

  • Keep the samples on ice to minimize enzymatic activity.

  • Centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to clean cryovials.

  • Snap freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis to prevent degradation.

II. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to isolate and concentrate eicosanoids from complex biological matrices like plasma. This protocol is optimized for C18 SPE cartridges.

Materials:

  • C18 SPE cartridges (e.g., Strata-X, Sep-Pak).

  • Internal Standard (IS) solution (e.g., deuterated 11-HETE).

  • 2M Hydrochloric acid (HCl).

  • Methanol (MeOH).

  • Ethanol (EtOH).

  • Deionized water.

  • Hexane.

  • Ethyl acetate.

  • Nitrogen gas evaporator or centrifugal vacuum evaporator.

  • Vortex mixer.

Protocol:

  • Thaw the plasma samples on ice.

  • Spike the plasma samples with a known amount of deuterated internal standard to correct for extraction losses.

  • Acidify the plasma to a pH of approximately 3.5 by adding 2M HCl (approximately 50 µL per mL of plasma). Let the samples sit at 4°C for 15 minutes.

  • Centrifuge the acidified plasma to remove any precipitate.

  • Condition the C18 SPE column: Wash the column with 20 mL of ethanol followed by 20 mL of deionized water.

  • Load the sample: Apply the acidified plasma sample to the conditioned SPE column at a slow flow rate (approximately 0.5 mL/minute).

  • Wash the column:

    • Wash with 10 mL of deionized water.

    • Wash with 10 mL of 15% ethanol in water.

    • Wash with 10 mL of hexane to remove non-polar lipids.

  • Elute this compound: Elute the analyte with 10 mL of ethyl acetate.

  • Dry the eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the assay buffer for ELISA. Vortex the reconstituted sample well.

III. Quantification by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. Chiral chromatography is necessary to separate this compound from its enantiomer, 11(S)-HETE.

Instrumentation:

  • UHPLC or HPLC system.

  • Chiral column (e.g., a column suitable for separating HETE enantiomers).

  • Triple quadrupole mass spectrometer.

LC Parameters (Example):

  • Column: A chiral column capable of separating HETE enantiomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of this compound from other isomers and matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40-60°C.

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 11-HETE (precursor ion): m/z 319.2

    • 11-HETE (product ion): m/z 167.1

    • Deuterated 11-HETE (IS): Monitor the appropriate mass transition for the specific internal standard used.

  • Dwell Time: 25 ms.

Data Analysis:

  • Generate a calibration curve using known concentrations of this compound standard.

  • Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

IV. Quantification by ELISA

ELISA offers a higher-throughput alternative to LC-MS/MS, though it may have lower specificity. The following is a generalized protocol for a competitive ELISA, and the specific kit manufacturer's instructions should always be followed.

Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of enzyme-labeled 11-HETE for binding to a limited number of antibody-coated wells. The amount of color produced is inversely proportional to the concentration of this compound in the sample.

Protocol:

  • Prepare standards and samples (reconstituted SPE eluates) in the provided assay buffer.

  • Add the standards and samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated 11-HETE to each well.

  • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution to each well, which will react with the enzyme to produce a color change.

  • Stop the reaction with a stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Data Presentation

The following table summarizes typical quantitative data for the analysis of 11-HETE using LC-MS/MS.

ParameterValue RangeMethodReference(s)
Limit of Quantitation (LOQ)20 pg/mLLC-MS/MS
Limit of Detection (LOD)~10 pg/mLLC-MS/MS
Recovery from Plasma75-100% (for mono- and di-hydroxy eicosanoids)LC-MS/MS
Intra-assay Precision (CV%)<= 8%ELISA
Inter-assay Precision (CV%)<= 12%ELISA

Note: These values are examples and can vary depending on the specific instrumentation, method, and laboratory.

Visualizations

This compound Biosynthesis and Metabolism

11R-HETE_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 HETE_11R This compound COX1_2->HETE_11R PGDH_15 15-PGDH HETE_11R->PGDH_15 Biological_Effects Biological Effects (e.g., Cellular Hypertrophy) HETE_11R->Biological_Effects Oxo_ETE_11 11-oxo-ETE PGDH_15->Oxo_ETE_11

Caption: Biosynthesis of this compound from arachidonic acid via COX enzymes and its subsequent metabolism.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation (SPE) cluster_analysis Analysis cluster_data Data Processing Blood_Collection Whole Blood Collection (with Anticoagulant) Inhibitor_Addition Add Indomethacin & BHT Blood_Collection->Inhibitor_Addition Centrifugation Centrifugation (1,000 x g, 15 min, 4°C) Inhibitor_Addition->Centrifugation Plasma_Isolation Plasma Isolation Centrifugation->Plasma_Isolation Storage Store at -80°C Plasma_Isolation->Storage Thawing_Spiking Thaw & Spike with IS Storage->Thawing_Spiking Acidification Acidify to pH 3.5 Thawing_Spiking->Acidification SPE Solid-Phase Extraction (C18 Cartridge) Acidification->SPE Elution_Drying Elution & Drying SPE->Elution_Drying Reconstitution Reconstitution Elution_Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS ELISA ELISA Reconstitution->ELISA Data_Quant Quantification (Standard Curve) LC_MS->Data_Quant ELISA->Data_Quant

Caption: Workflow for the analysis of this compound in plasma from sample collection to data analysis.

Commercial Sources and Applications of 11(R)-HETE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources, biological activities, and experimental applications of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). Detailed protocols for relevant in vitro assays are included to facilitate the investigation of its physiological and pathological roles.

Introduction to this compound

This compound is an eicosanoid, a signaling molecule derived from the oxidation of arachidonic acid. It is produced by the enzymatic activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as by certain cytochrome P450 (CYP) enzymes.[1][2] As a biologically active lipid mediator, this compound is involved in a variety of cellular processes, and its dysregulation has been implicated in several diseases. Recent research has highlighted its role in inducing cellular hypertrophy, particularly in cardiomyocytes, making it a molecule of significant interest in cardiovascular research.[1] This document serves as a practical guide for researchers interested in studying the effects of this compound.

Commercial Sources of this compound

This compound is commercially available from several suppliers, typically as a solution in a solvent like ethanol. When selecting a supplier, researchers should consider factors such as purity, concentration, and the availability of technical support.

SupplierProduct NameCatalog Number (Example)PurityFormulation
Cayman Chemical This compound34505≥98%A solution in ethanol
MyBioSource This compoundMBS394230>98%Provided in solution
Sapphire Bioscience This compound (distributor for Cayman Chemical)34505≥98%A solution in ethanol
MedChemExpress This compoundHY-113373>98%A solution in ethanol

Note: This table is not exhaustive and other suppliers may exist. Researchers should verify the product specifications with the respective supplier before purchase.

Application Notes: Biological Activities of this compound

This compound has been shown to elicit a range of biological responses in different cell types. The most well-documented activities include:

  • Induction of Cardiomyocyte Hypertrophy: this compound has been demonstrated to induce cellular hypertrophy in human cardiomyocyte cell lines (e.g., RL-14).[1] This is characterized by an increase in cell size and the expression of hypertrophic markers.

  • Modulation of Gene Expression: Treatment of cells with this compound can lead to the upregulation of various genes, particularly those encoding for cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[1]

  • Potential Role in Development: Studies in the freshwater polyp Hydra vulgaris have implicated this compound in processes such as tentacle regeneration.

Experimental Protocols

The following are detailed protocols for investigating the biological effects of this compound in a cell-based setting.

In Vitro Cell Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on gene expression and cellular morphology.

Materials:

  • This compound solution (from a commercial supplier)

  • Appropriate cell line (e.g., RL-14 human cardiomyocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Vehicle control (e.g., ethanol)

Protocol:

  • Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Working Solution: Dilute the stock solution of this compound in complete cell culture medium to the desired final concentration. A common working concentration for studying cardiomyocyte hypertrophy is 20 µM.[1] Prepare a vehicle control solution with the same final concentration of the solvent (e.g., ethanol) in the medium.

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared this compound-containing medium or the vehicle control medium to the cells.

  • Incubation: Incubate the cells for the desired period. For hypertrophy studies, a 24-hour incubation is often used.[1]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as RNA extraction for RT-PCR, protein extraction for Western blotting, or fixed for imaging.

Analysis of Gene Expression by Real-Time PCR (RT-PCR)

This protocol outlines the steps to quantify changes in gene expression in response to this compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Forward and reverse primers for target genes (e.g., CYP1B1, CYP1A1) and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from this compound-treated and vehicle-treated cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the primers and the instrument used.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

Table of Suggested Human qPCR Primers:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Commercial Source (Example)
CYP1B1 GGAAACTGGGAGATCTGCTGTGGGTTCTGTTCCAACCCTACCTCOriGene (HP218441)[3]
ACTB CATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGATOriGene (HP204660)[4]

Note: Primer sequences should always be validated for specificity and efficiency before use.

Analysis of Protein Expression by Western Blotting

This protocol details the procedure for detecting changes in protein levels following this compound treatment.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., CYP1B1, CYP1A1) and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the this compound-treated and vehicle-treated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.

Table of Suggested Primary Antibodies for Western Blotting:

Target ProteinHost SpeciesApplicationCommercial Source (Example)
CYP1B1 Rabbit PolyclonalWB, IHCThermo Fisher Scientific (PA5-23139)[5]
CYP1A1 Rabbit PolyclonalWB, IF, IHCThermo Fisher Scientific (PA1-340)[6]
GAPDH Mouse MonoclonalWB, IHC, IF, IPThermo Fisher Scientific (437000)[7]

Note: Always follow the manufacturer's recommended dilution and protocol for each antibody.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound

While the direct receptor for this compound has not been definitively identified, based on the signaling of other HETE molecules, a putative pathway can be proposed. Other HETEs, such as 12-HETE, are known to signal through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades like the MAPK and NF-κB pathways.[8] this compound-induced cardiomyocyte hypertrophy and upregulation of CYP enzymes may follow a similar mechanism.

G HETE This compound GPCR Putative GPCR HETE->GPCR G_protein G-protein activation GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 / DAG signaling PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC activation IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK, p38, JNK) Ca_PKC->MAPK NFkB NF-κB Pathway Ca_PKC->NFkB Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors NFkB->Transcription_Factors Gene_Expression ↑ Gene Expression (CYP1A1, CYP1B1, Hypertrophic markers) Transcription_Factors->Gene_Expression Hypertrophy Cellular Hypertrophy Gene_Expression->Hypertrophy

Caption: Putative signaling pathway for this compound.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

G Start Start: Cell Culture Treatment Treat cells with this compound and Vehicle Control Start->Treatment Incubation Incubate for a defined period (e.g., 24h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Imaging Cell Imaging for Morphology Harvest->Imaging RT_PCR RT-PCR for Gene Expression Analysis RNA_Extraction->RT_PCR Data_Analysis Data Analysis and Interpretation RT_PCR->Data_Analysis Western_Blot Western Blot for Protein Expression Analysis Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Imaging->Data_Analysis

Caption: Experimental workflow for this compound studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene and protein expression in RL-14 human cardiomyocytes after 24 hours of treatment with 20 µM this compound, as reported in the literature.[1]

Table 1: Effect of this compound on mRNA Expression

GeneFold Increase vs. Control
β/α-MHC ratio 132%
ACTA-1 46%
CYP1B1 116%
CYP1A1 112%
CYP4A11 70%
CYP4F11 238%
CYP4F2 167%

Table 2: Effect of this compound on Protein Expression

ProteinFold Increase vs. Control
CYP1B1 156%
CYP4F2 126%
CYP4A11 141%

These data highlight the significant impact of this compound on cardiomyocyte gene and protein expression, underscoring its importance as a signaling molecule in cardiac physiology and pathophysiology. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for 11(R)-HETE in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid metabolite of arachidonic acid. It is primarily synthesized through the cyclooxygenase (COX-1 and COX-2) pathways and can also be produced by cytochrome P450 enzymes.[1][2] This document provides detailed application notes and protocols for the use of this compound in a variety of in vitro cell culture experiments, based on currently available scientific literature. These guidelines are intended to assist researchers in investigating the biological roles of this compound in various cellular contexts.

Chemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its stability and biological activity.

PropertyValueSource
Chemical Formula C₂₀H₃₂O₃[3]
Molecular Weight 320.5 g/mol [3]
Appearance Provided as a solution in ethanol[4]
Storage Temperature -20°C[4]
Stability ≥ 2 years at -20°C[4]
Solubility Ethanol, DMSO, DMF[4]

Recommended Handling:

  • Stock Solutions: Prepare stock solutions in solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[4] For cell culture experiments, it is advisable to use a vehicle control (e.g., DMSO) at the same final concentration as in the experimental conditions.[2]

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure that the final solvent concentration is minimal and does not affect cell viability.[2]

Biological Activities and Signaling Pathways

This compound has been shown to exert biological effects in a cell-type-specific manner. Its primary known roles are in cardiomyocyte hypertrophy and its potential involvement in endothelial cell function and cancer cell proliferation through its metabolite, 11-oxo-ETE.

Signaling Pathway in Cardiomyocytes

In human RL-14 cardiomyocytes, this compound induces cellular hypertrophy. This is associated with the upregulation of several cytochrome P450 (CYP) enzymes, most notably CYP1B1.[2] The proposed signaling pathway involves the entry of this compound into the cell, leading to increased transcription and translation of CYP1B1 and other CYP enzymes. This, in turn, is linked to the expression of hypertrophic markers.[2]

G cluster_cell Cardiomyocyte This compound This compound Increased Gene Expression CYP1B1, CYP1A1, CYP4A11, CYP4F2 mRNA This compound->Increased Gene Expression Enters Cell Cell Membrane Cell Membrane Increased Protein Levels CYP1B1, CYP4A11, CYP4F2 Proteins Increased Gene Expression->Increased Protein Levels Leads to Cellular Hypertrophy Cellular Hypertrophy Increased Protein Levels->Cellular Hypertrophy Induces

Caption: Signaling pathway of this compound in cardiomyocytes.

Metabolism of this compound

This compound can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE.[1] This metabolite has been shown to inhibit the proliferation of endothelial cells and LoVo colon cancer cells, suggesting that some of the biological effects observed after treatment with this compound may be mediated by its conversion to 11-oxo-ETE.[1]

G cluster_0 Metabolic Pathway cluster_1 Cellular Effect This compound This compound 11-oxo-ETE 11-oxo-ETE This compound->11-oxo-ETE Metabolized by 15-PGDH 15-PGDH Inhibition of Proliferation Inhibition of Endothelial and LoVo Cancer Cell Proliferation 11-oxo-ETE->Inhibition of Proliferation Leads to G cluster_workflow Cardiomyocyte Hypertrophy Protocol cluster_analysis Analysis A Culture RL-14 Cells B Seed cells in 6-well plates A->B C Serum starve for 24h B->C D Treat with 20 µM this compound or DMSO for 24h C->D E Analyze Cellular Effects D->E F Phase-Contrast Imaging E->F G RT-PCR for gene expression E->G H Western Blot for protein levels E->H

References

Application Notes and Protocols for the Chiral Separation of 11(R)-HETE and 11(S)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyeicosatetraenoic acid (11-HETE) is a bioactive lipid mediator derived from arachidonic acid. It exists as two enantiomers, 11(R)-HETE and 11(S)-HETE, which are produced through distinct enzymatic and non-enzymatic pathways. These enantiomers often exhibit different biological activities and pathophysiological roles. Therefore, the ability to separate and quantify these chiral molecules is crucial for understanding their specific functions in health and disease, and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the chiral separation of this compound and 11(S)-HETE, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Biological Significance and Formation

The enantiomers of 11-HETE are not just mirror images; they are biosynthetically and functionally distinct molecules.

  • This compound is predominantly formed as a byproduct of prostaglandin biosynthesis by cyclooxygenase (COX-1 and COX-2) enzymes.[1][2][3] It can also be produced by cytochrome P450 (CYP) enzymes.[3]

  • 11(S)-HETE formation is often associated with non-enzymatic, free radical-mediated oxidation of arachidonic acid, linking its presence to oxidative stress.[3][4] It can also be a product of certain CYP enzymes.[4]

The distinct origins of these enantiomers mean that their relative abundance can be indicative of specific physiological or pathological states. For instance, an increase in 11(S)-HETE may suggest heightened oxidative stress.

Signaling Pathways and Biological Effects

Both this compound and 11(S)-HETE have been shown to induce cellular hypertrophy in human cardiomyocytes, with 11(S)-HETE demonstrating a more potent effect.[4] This is associated with the upregulation of CYP1B1, an enzyme linked to the formation of cardiotoxic metabolites.[4] Specifically, 11(S)-HETE can directly activate CYP1B1 in an enantioselective manner.[4]

Furthermore, this compound can be metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE, a metabolite that has been shown to inhibit the proliferation of endothelial and colon cancer cells.[2][5]

G Simplified Overview of 11-HETE Formation and Action cluster_formation Formation Pathways cluster_enantiomers Enantiomers cluster_metabolism Metabolism & Signaling AA Arachidonic Acid COX COX-1 / COX-2 AA->COX CYP Cytochrome P450 AA->CYP ROS Free Radicals (ROS) AA->ROS R_HETE This compound COX->R_HETE CYP->R_HETE S_HETE 11(S)-HETE CYP->S_HETE ROS->S_HETE PGDH 15-PGDH R_HETE->PGDH Hypertrophy Cardiac Hypertrophy R_HETE->Hypertrophy CYP1B1 CYP1B1 Activation S_HETE->CYP1B1 More Potent S_HETE->Hypertrophy Oxo_ETE 11-oxo-ETE PGDH->Oxo_ETE CYP1B1->Hypertrophy

Caption: Formation and signaling of this compound and 11(S)-HETE.

Chiral Separation Methodology

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the chiral separation of eicosanoids, including 11-HETE enantiomers.[6][7] This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and thus, separation.

Key Separation Techniques:
  • Normal-Phase Chiral HPLC: This method often provides excellent selectivity for HETE enantiomers. It typically uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol, ethanol).

  • Reversed-Phase Chiral HPLC: This approach is advantageous due to its compatibility with mass spectrometry (MS). It uses a polar mobile phase (e.g., water, acetonitrile, methanol) and is suitable for analyzing biological samples.[6] Columns like Chiralpak AD-RH are designed for these applications.[6]

Experimental Protocols

The following protocols are generalized from methods described in the literature for the chiral separation of HETEs.[8] Optimization will be required based on the specific HPLC system, column, and sample matrix.

Protocol 1: Reversed-Phase HPLC-MS/MS for Chiral Separation of 11-HETE

This protocol is suitable for the analysis of biological samples where high sensitivity and specificity are required.

1. Sample Preparation (from plasma or cell culture media): a. Add an internal standard (e.g., 12-HETE-d8 racemic mix) to the sample. b. Perform solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances. c. Evaporate the eluate to dryness under a stream of nitrogen. d. Reconstitute the residue in the initial mobile phase.

2. HPLC-MS/MS System and Conditions:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
  • Chiral Column: Lux Amylose-2 (150 x 2.0 mm, 3 µm) or similar amylose-based CSP.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 50 µL/min.
  • Gradient:
  • Start at 50% B.
  • Linear gradient to 90% B over 40 minutes.
  • Hold at 90% B for 10 minutes (column wash).
  • Return to 50% B and re-equilibrate for 12 minutes.
  • Column Temperature: 40°C.
  • Mass Spectrometer: A triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.
  • Ionization: Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for 11-HETE.

Sample [label="Biological Sample\n(Plasma, Cells)", shape=ellipse, fillcolor="#FBBC05"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Evaporation & Reconstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="Chiral HPLC Separation\n(e.g., Lux Amylose-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry\n(MRM Detection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification of Enantiomers)", shape=ellipse, fillcolor="#FBBC05"];

Sample -> SPE -> Dry -> HPLC -> MS -> Data; }

Caption: Workflow for chiral separation and analysis of 11-HETE enantiomers.

Data Presentation

Effective chiral separation is characterized by baseline resolution of the enantiomeric peaks. The following table provides an example of expected results based on published methods for HETE enantiomers. Actual retention times will vary depending on the specific system and conditions.

ParameterThis compound11(S)-HETE
Expected Elution Order Typically, the R-enantiomer elutes before the S-enantiomer on many amylose-based CSPs, but this must be confirmed with standards.
Example Retention Time (min) ~12.0~12.8
Resolution (Rs) > 1.5 (Baseline separation)
MRM Transition (m/z) e.g., 319 -> 167e.g., 319 -> 167

Note: The example retention times are illustrative and based on data for similar compounds.[5][9] The resolution value (Rs) is a key metric for the quality of separation, with a value ≥ 1.5 indicating baseline separation.

Troubleshooting and Method Development

  • Poor Resolution: If enantiomers are not well separated, try adjusting the mobile phase composition (e.g., change the percentage of the organic modifier) or the column temperature. A lower flow rate can also improve resolution.

  • Peak Tailing: This can be caused by interactions with the silica support of the CSP. Adding a small amount of an acid (for acidic compounds like HETEs) or a base to the mobile phase can improve peak shape.

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including eicosanoids.[10] If one column does not provide adequate separation, screening other CSPs is a common strategy.

Conclusion

The chiral separation of this compound and 11(S)-HETE is essential for accurately delineating their distinct biological roles. HPLC with chiral stationary phases provides a robust and reliable method for achieving this separation. The protocols and data presented here offer a foundation for researchers to develop and implement methods for the routine analysis of these important lipid mediators, ultimately contributing to a deeper understanding of their function in physiology and disease.

References

mass spectrometry fragmentation of 11(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometric Fragmentation of 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-Hydroxyeicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. It is produced by cyclooxygenase (COX-1 and COX-2) enzymes and is implicated in various physiological and pathological processes, including vascular tone regulation and inflammation.[1] Accurate detection and quantification of this compound are crucial for understanding its biological roles and for the development of therapeutics targeting its pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and other lipid mediators.[2] This document provides a detailed overview of the fragmentation pattern of this compound in mass spectrometry and a protocol for its analysis.

Mass Spectrometric Fragmentation Analysis of this compound

Under negative ion electrospray ionization (ESI), this compound readily forms a deprotonated molecule, the precursor ion [M-H]⁻, at a mass-to-charge ratio (m/z) of 319.[3] Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that is used for its unambiguous identification and quantification in complex biological matrices.

The primary fragmentation pathways include:

  • Neutral Loss of Water: A common fragmentation for hydroxylated lipids is the loss of a water molecule (H₂O), resulting in a fragment ion at m/z 301.[3][4]

  • Carbon-Carbon Bond Cleavage: The most dominant and characteristic fragmentation results from the cleavage of the C10-C11 bond, which generates a highly stable product ion at m/z 167.[3][5] This transition (m/z 319 → 167) is typically used for quantification in Multiple Reaction Monitoring (MRM) assays due to its high specificity and intensity.[6]

  • Other Characteristic Ions: Another notable fragment ion at m/z 149 has been observed, proposed to arise from the cleavage of the C11-C12 bond.[3]

G Figure 1: Proposed Fragmentation Pathway of this compound cluster_frags Product Ions parent [M-H]⁻ m/z 319 frag1 m/z 167 (C10-C11 Cleavage) parent->frag1 Dominant frag2 [M-H-H₂O]⁻ m/z 301 parent->frag2 Neutral Loss frag3 m/z 149 (C11-C12 Cleavage) parent->frag3

Figure 1: Proposed Fragmentation Pathway of this compound

Quantitative Data Summary

The table below summarizes the key mass-to-charge ratios for this compound analysis using tandem mass spectrometry.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Notes
This compound319167Dominant fragment, ideal for quantification (MRM).[3][5][6]
301Resulting from the neutral loss of water ([M-H-H₂O]⁻).[3][4]
149Characteristic fragment from C11-C12 cleavage.[3]
15(S)-HETE-d8 (Internal Standard)327226Common internal standard for HETE analysis.[6]

Application Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples such as plasma or cell culture media.

Sample Preparation (Liquid-Liquid Extraction)

G Figure 2: Experimental Workflow for this compound Analysis start 1. Sample Collection (e.g., 200µL Plasma) step1 2. Add Internal Standard (e.g., 15(S)-HETE-d8) start->step1 step2 3. Add Extraction Solvent (e.g., Acetic Acid/IPA/Hexane) step1->step2 step3 4. Vortex & Add Hexane step2->step3 step4 5. Vortex & Centrifuge (2000 x g, 5 min) step3->step4 step5 6. Collect Supernatant (Organic Layer) step4->step5 step6 7. Evaporate to Dryness (Under Nitrogen Stream) step5->step6 step7 8. Reconstitute (in Mobile Phase) step6->step7 end 9. Inject into LC-MS/MS step7->end

Figure 2: Experimental Workflow for this compound Analysis
  • Aliquoting: Transfer 200 µL of the biological sample (e.g., plasma, urine) into a borosilicate glass test tube.[7]

  • Internal Standard: Add an appropriate amount of a deuterated internal standard, such as 15(S)-HETE-d8, to each sample to account for extraction variability and matrix effects.[7][8]

  • Extraction: Add 1.0 mL of an extraction solvent mixture, such as 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[7]

  • Mixing: Vortex the mixture briefly.

  • Phase Separation: Add 2.0 mL of Hexane, cap the tube, and vortex vigorously for 3 minutes. Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.[7]

  • Collection: Carefully transfer the upper organic layer containing the lipids to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: -4.0 to -4.5 kV.[7]

  • Source Temperature: 350-450 °C.[7]

  • MRM Transitions:

    • This compound: 319 → 167

    • 15(S)-HETE-d8 (IS): 327 → 226[6]

  • Collision Gas: Argon or Nitrogen.

Biological Pathway Context

This compound is synthesized from arachidonic acid, which is first released from the cell membrane by phospholipases. The COX-1 and COX-2 enzymes then catalyze the introduction of oxygen to form an unstable hydroperoxy intermediate, 11(R)-HPETE, which is subsequently reduced to this compound.[1][6] In some cellular contexts, this compound can be further metabolized by dehydrogenases like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE), a metabolite with distinct biological activities.[6]

G Figure 3: Simplified Biosynthetic Pathway of this compound cluster_membrane Cell Membrane PL Membrane Phospholipids AA Arachidonic Acid PL->AA  Phospholipase A₂ HPETE 11(R)-HPETE AA->HPETE COX-1 / COX-2 HETE This compound HPETE->HETE Peroxidase OXO 11-oxo-ETE HETE->OXO 15-PGDH

References

Application Notes and Protocols: Experimental Models for Studying 11(R)-HETE Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid.[1] It is produced enzymatically by cyclooxygenase-1 (COX-1) and COX-2, as well as cytochrome P450 (CYP) enzymes.[2][3] Non-enzymatic lipid peroxidation also generates 11-HETE, but as a racemic mixture of both R and S enantiomers.[2] Once formed, this compound can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 11-oxo-ETE, a metabolite that has been shown to inhibit the proliferation of endothelial and colon cancer cells.[2][4]

This compound has been implicated in various physiological and pathological processes, including the induction of cardiac hypertrophy and the regulation of gene expression for several CYP enzymes.[5] Its presence has been noted in atherosclerotic plaques and in skin extracts from individuals with psoriasis.[6] Given its role in these significant biological processes, robust experimental models are essential for elucidating its function and exploring its potential as a therapeutic target. These application notes provide an overview of key experimental models and detailed protocols for investigating the function of this compound.

Biosynthesis and Metabolism of this compound

The formation of this compound begins with arachidonic acid, which is converted through several enzymatic pathways. The primary route involves COX-1 and COX-2, which exclusively produce the R-configuration of 11-HETE.[2] CYP-dependent metabolism also contributes to its formation.[5] The subsequent oxidation of this compound to 11-oxo-ETE by 15-PGDH represents a key metabolic step that alters its biological activity.[2]

G cluster_0 Biosynthesis cluster_1 Metabolism AA Arachidonic Acid HETE_11R This compound AA->HETE_11R COX-1 / COX-2 Cytochrome P450 Oxo_ETE_11 11-oxo-ETE HETE_11R_ref->Oxo_ETE_11 15-PGDH

Biosynthesis and metabolism of this compound.

In Vitro Models for Studying this compound Function

In vitro models are fundamental for dissecting the molecular mechanisms of this compound action at the cellular level. These models allow for controlled experiments to study signaling pathways, gene expression, and cellular phenotypes.

Cell-Based Assays

1. Cardiomyocyte Hypertrophy Model: Human fetal ventricular cardiomyocytes, such as the RL-14 cell line, serve as an effective model to study the hypertrophic effects of this compound.[5] Treatment of these cells with this compound leads to an increase in cell size and the expression of key hypertrophic markers.[5]

2. Vascular Smooth Muscle Cell Model: Cultured rat aorta smooth muscle cells can be used to investigate the synthesis of this compound.[7] These cells produce significant quantities of 11-HETE via the COX pathway in response to stimuli like thrombin.[5]

Biochemical and Analytical Assays
  • Real-Time PCR (RT-PCR): Used to quantify changes in mRNA levels of target genes, such as hypertrophic markers (e.g., ANP, β-MHC) and CYP enzymes (e.g., CYP1B1), following this compound treatment.[5][8]

  • Western Blotting: Allows for the measurement of changes in protein expression levels of targets like CYP enzymes to confirm that transcriptional changes translate to the protein level.[5]

  • Enzyme Activity Assays: Fluorometric assays, such as the 7-ethoxyresorufin-O-deethylase (EROD) assay, can be used with human liver microsomes or recombinant CYP enzymes to determine the direct effect of this compound on enzymatic activity.[5][8]

  • Microscopy: Phase-contrast imaging is used to visualize and quantify changes in cell morphology and surface area, providing a direct measure of cellular hypertrophy.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Chiral ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is the gold standard for separating and accurately quantifying this compound and its S-enantiomer in biological samples.[9]

G cluster_0 Cellular & Molecular Analysis cluster_1 Phenotypic & Expression Outcomes start Treat RL-14 Cells with this compound rna_iso Isolate RNA start->rna_iso prot_iso Isolate Protein start->prot_iso microscopy Phase-Contrast Imaging start->microscopy rt_pcr RT-PCR Analysis rna_iso->rt_pcr western Western Blot prot_iso->western cell_size Cell Surface Area (Hypertrophy) microscopy->cell_size gene_exp Gene Expression (ANP, β-MHC, CYPs) rt_pcr->gene_exp prot_exp Protein Levels (CYP Enzymes) western->prot_exp

Workflow for in vitro analysis of this compound-induced hypertrophy.

Experimental Protocols

Protocol 1: Induction of Cellular Hypertrophy in RL-14 Cardiomyocytes

This protocol is adapted from methodologies used to demonstrate the hypertrophic effects of 11-HETE enantiomers.[5][8]

  • Cell Culture: Culture human RL-14 cardiomyocytes in appropriate media and conditions until they reach 70-80% confluency.

  • Starvation: To synchronize cells, replace the growth medium with a serum-free medium for 12-24 hours prior to treatment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 20 µM).[5] A vehicle control (medium with solvent) must be run in parallel.

  • Incubation: Replace the starvation medium with the this compound-containing medium or vehicle control medium. Incubate the cells for 24 hours.[5]

  • Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS). The cells are now ready for downstream analysis, such as RNA/protein isolation or microscopic imaging.

Protocol 2: Analysis of Gene Expression by Real-Time PCR

This protocol outlines the steps to measure changes in gene expression following this compound treatment.[5][8]

  • RNA Isolation: Lyse the treated and control cells from Protocol 1 using a TRIzol reagent and isolate total RNA according to the manufacturer's instructions.

  • Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of >1.8 is considered pure.[8]

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit. The reaction typically involves incubation at 25°C for 10 min, followed by 37°C for 120 min, and 85°C for 5 min.[8]

  • RT-PCR: Perform quantitative PCR using a suitable real-time PCR system. Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., ANP, MYH7, CYP1B1) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

  • Data Analysis: Calculate the relative gene expression using the comparative Cq (ΔΔCq) method. Results are typically expressed as a fold change relative to the vehicle-treated control group.

Protocol 3: Measurement of CYP1B1 Enzymatic Activity (EROD Assay)

This protocol measures the influence of this compound on the catalytic activity of CYP enzymes using human liver microsomes.[5][8]

  • Reaction Preparation: In a 96-well microplate, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 5 mM magnesium chloride, and human liver microsomes (0.1 mg/mL).[5]

  • Substrate and Compound Addition: Add the CYP1B1 substrate, 7-ethoxyresorufin (EROD), to a final concentration of 2 µM. Add varying concentrations of this compound (e.g., 0-100 nM) to the wells.[5] Include a control group with no this compound.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding 1 mM NADPH.[8]

  • Measurement: Immediately measure the formation of the fluorescent product, resorufin, over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the rate of resorufin formation. Express the activity in the presence of this compound as a percentage of the activity in the control group. A concentration-dependent increase in activity suggests activation.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on cardiomyocyte hypertrophy and CYP450 enzyme expression.

Table 1: Effect of this compound (20 µM) on Hypertrophic Marker Gene Expression in RL-14 Cells [5]

MarkerFold Change vs. ControlPercent Change vs. Control
β/α-MHC Ratio~2.32+132%
ACTA-1~1.46+46%

Table 2: Effect of this compound (20 µM) on CYP450 Gene and Protein Expression in RL-14 Cells [5][8]

CYP EnzymeAnalysisFold Change vs. ControlPercent Change vs. Control
CYP1B1 mRNA~2.16+116%
Protein~2.56+156%
CYP1A1 mRNA~2.12+112%
CYP4A11 mRNA~1.70+70%
Protein~2.41+141%
CYP4F11 mRNA~3.38+238%
CYP4F2 mRNA~2.67+167%
Protein~2.26+126%

In Vivo Models

While in vitro models are crucial, in vivo systems are necessary to understand the physiological relevance of this compound in a whole organism.

Hydra vulgaris Regeneration Model: Studies in Hydra vulgaris have provided unique insights. In this model, endogenous and synthetic this compound were shown to significantly enhance the average number of tentacles during regeneration after decapitation, suggesting a role for this eicosanoid in cellular differentiation and pattern formation in a simple organism.[10]

While specific mammalian in vivo models focusing solely on this compound are not extensively detailed in the literature, general models of cardiovascular disease (e.g., pressure-overload hypertrophy in rodents) or inflammatory conditions could be adapted. In such models, delivery of this compound or inhibitors of its synthesis/metabolism, followed by physiological and histological analysis, would be a viable strategy.

Signaling Pathways

In cardiomyocytes, this compound treatment leads to the upregulation of several CYP450 enzymes, which is associated with the induction of cellular hypertrophy.[5] While the precise upstream receptor and initial signaling cascade for this compound remain to be fully elucidated, the downstream consequences on gene and protein expression are clearly established.

G cluster_0 Transcriptional & Translational Upregulation HETE_11R This compound receptor Unknown Receptor / Upstream Mechanism HETE_11R->receptor CYP1B1 CYP1B1 receptor->CYP1B1 Gene & Protein Expression CYP1A1 CYP1A1 receptor->CYP1A1 Gene & Protein Expression CYP4F2 CYP4F2 receptor->CYP4F2 Gene & Protein Expression CYP4A11 CYP4A11 receptor->CYP4A11 Gene & Protein Expression hypertrophy Cardiomyocyte Hypertrophy CYP1B1->hypertrophy CYP1A1->hypertrophy CYP4F2->hypertrophy CYP4A11->hypertrophy markers ↑ ANP, β-MHC ↑ Cell Size hypertrophy->markers

Proposed signaling effects of this compound in cardiomyocytes.

References

Application Notes and Protocols: 11(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive eicosanoid, an oxygenated metabolite of arachidonic acid. It is produced endogenously through the cyclooxygenase (COX-1 and COX-2) pathways.[1][2][3] This metabolite plays a role in various physiological and pathophysiological processes, including inflammation and cellular hypertrophy.[2] These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in cell-based assays.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial to maintain its biological activity and prevent degradation. The following recommendations are based on available data.

Recommended Storage

Long-term storage of this compound is recommended at -20°C .[4] When stored under these conditions as a solution in an organic solvent such as ethanol, it is reported to be stable for at least two years .

Solvent and Formulation

This compound is typically supplied and stored as a solution in an organic solvent, commonly ethanol. For experimental use, it can be dissolved in various organic solvents. The solubility in different solvents is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
0.1 M Na2CO32 mg/ml
DMFMiscible
DMSOMiscible
EthanolMiscible
PBS (pH 7.2)0.8 mg/ml

Data sourced from publicly available information.

For cell-based assays, a stock solution is often prepared in an organic solvent like DMSO or ethanol. This stock solution is then further diluted in the cell culture medium to the final working concentration. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not affect cell viability (typically ≤ 0.5%).[2]

Stability Considerations

While specific quantitative data from forced degradation studies (exposure to acid, base, oxidation, heat, and light) for this compound are not extensively available in the public domain, general knowledge about eicosanoids suggests they can be sensitive to degradation.

  • pH: Arachidonic acid metabolites can be unstable in acidic conditions.[1] It is advisable to maintain neutral pH conditions when working with this compound in aqueous solutions.

  • Oxidation: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. It is recommended to store solutions under an inert gas (e.g., argon or nitrogen) and to minimize exposure to air.

  • Light: Photodegradation can be a concern for many organic molecules. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in foil.

  • Temperature: Short-term handling should be done on ice to minimize degradation. For transportation, shipping on wet ice is common practice.

A formal stability testing protocol for this compound would involve subjecting the compound to a range of stress conditions as outlined by ICH guidelines (e.g., elevated temperature, humidity, different pH values, oxidative stress, and photostability testing) and analyzing the remaining compound and any degradation products at various time points using a validated stability-indicating method, such as HPLC-UV or LC-MS.

Experimental Protocols

General Handling Protocol
  • Receiving and Storage: Upon receipt, store the this compound solution at -20°C in its original packaging.

  • Preparation of Stock Solutions: If received as a solid, or if a different concentration is required, prepare a stock solution in an appropriate organic solvent such as ethanol or DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Use in Experiments: For cell culture experiments, thaw an aliquot of the stock solution on ice. Dilute the stock solution to the final working concentration in pre-warmed cell culture medium immediately before use. Ensure the final solvent concentration is compatible with the experimental system.

  • Disposal: Dispose of unused this compound and contaminated materials according to institutional and local regulations for chemical waste.

Protocol for Cell-Based Assay: Induction of Cellular Hypertrophy in RL-14 Cardiomyocytes

This protocol is adapted from a study investigating the hypertrophic effects of this compound on human fetal ventricular cardiomyocytes (RL-14 cell line).[2]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • RL-14 human fetal ventricular cardiomyocyte cell line

  • Appropriate cell culture medium (e.g., DMEM/F-12)

  • Serum-free medium (SFM)

  • Vehicle control (e.g., DMSO)

  • 6-well or 48-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Plate RL-14 cells in the desired format (e.g., 6-well or 48-well plates) and culture them until they reach the desired confluency.

  • Preparation of Treatment Media:

    • Thaw the this compound stock solution on ice.

    • Prepare the treatment media by diluting the this compound stock solution in SFM to the final desired concentration (e.g., 20 µM).[2]

    • Prepare a vehicle control medium by adding the same volume of the vehicle (e.g., DMSO) to SFM, ensuring the final solvent concentration does not exceed 0.5%.[2]

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells with sterile PBS if required by the experimental design.

    • Add the prepared treatment media or vehicle control media to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[2]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:

    • Gene Expression Analysis: RNA extraction followed by RT-PCR to measure the expression of hypertrophic markers.[2]

    • Protein Analysis: Cell lysis and Western blotting to determine the protein levels of relevant markers.[2]

    • Cell Viability Assays: (e.g., MTT assay) to assess the cytotoxicity of the treatment.[2]

    • Morphological Analysis: Imaging techniques to measure changes in cell size.[2]

Signaling Pathways and Experimental Workflows

Biosynthesis and Potential Signaling of this compound

This compound is synthesized from arachidonic acid primarily by the cyclooxygenase enzymes, COX-1 and COX-2.[1][2][3] While a specific, dedicated receptor for this compound has not been definitively identified, HETEs are known to act as signaling molecules that can influence cellular processes. For instance, in cardiomyocyte cell lines, this compound has been shown to induce cellular hypertrophy and upregulate the expression of certain cytochrome P450 enzymes.[2] The exact downstream signaling cascade initiated by this compound is an area of ongoing research.

G Biosynthesis and Action of this compound Arachidonic_Acid Arachidonic Acid (in cell membrane) COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 HETE_11R This compound COX1_2->HETE_11R Cellular_Effects Cellular Effects HETE_11R->Cellular_Effects Hypertrophy Cellular Hypertrophy Cellular_Effects->Hypertrophy CYP_Upregulation CYP Enzyme Upregulation Cellular_Effects->CYP_Upregulation

Caption: Biosynthesis and observed cellular actions of this compound.

Experimental Workflow: Cell-Based Assay for Hypertrophy

The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular hypertrophy in a cell culture model.

G Workflow for this compound Cell-Based Hypertrophy Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture RL-14 Cells Prepare_Treatment Prepare this compound and Vehicle Control Media Cell_Culture->Prepare_Treatment Treat_Cells Treat Cells with this compound or Vehicle for 24h Prepare_Treatment->Treat_Cells RNA_Extraction RNA Extraction & RT-PCR Treat_Cells->RNA_Extraction Protein_Analysis Protein Extraction & Western Blot Treat_Cells->Protein_Analysis Morphology Cell Imaging & Size Measurement Treat_Cells->Morphology

Caption: Experimental workflow for studying this compound-induced cellular hypertrophy.

References

Application Note: Chiral Liquid Chromatography-Mass Spectrometry for the Analysis of 11(R)-HETE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of biologically active lipid mediators derived from the metabolism of arachidonic acid (AA) through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1] Specifically, 11-hydroxyeicosatetraenoic acid (11-HETE) exists as two enantiomers, 11(R)-HETE and 11(S)-HETE, which can exhibit different biological activities. For instance, this compound is a primary hydroxylated metabolite produced by COX-2 and can be further metabolized to 11-oxo-ETE.[2] Recent studies have shown that both enantiomers can induce cellular hypertrophy in cardiomyocytes, with the S-enantiomer showing a more pronounced effect.[3] Given their distinct physiological and pathological roles, the accurate separation and quantification of this compound from its S-enantiomer are crucial for research in pharmacology, physiology, and drug development.

This document provides detailed protocols for the chiral separation and quantification of this compound isomers using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a method offering high sensitivity and specificity.[4] Both normal-phase and reversed-phase chiral chromatography approaches are presented to accommodate different laboratory setups and analytical requirements.

Signaling Pathway of this compound Metabolism

The formation and metabolic fate of this compound are integral to its biological function. Arachidonic acid is converted by cyclooxygenase (COX) enzymes to form hydroperoxides, which are then reduced to produce this compound and 15(S)-HETE.[2] The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can then oxidize this compound to 11-oxo-ETE, a potentially active metabolite.[2] This metabolic activation, in contrast to the inactivation of prostaglandins like PGE₂, suggests a significant role for this compound and its metabolites in cellular signaling.[2]

G Metabolic Pathway of this compound cluster_main AA Arachidonic Acid HPETE Hydroperoxide Intermediates AA->HPETE COX Enzymes R_HETE This compound HPETE->R_HETE Reduction OXO_ETE 11-oxo-ETE R_HETE->OXO_ETE 15-PGDH Bio_Effect Biological Effects (e.g., Cellular Hypertrophy) R_HETE->Bio_Effect OXO_ETE->Bio_Effect

Metabolic Pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting eicosanoids from biological matrices like plasma or tissue homogenates, offering good cleanup by removing impurities that could interfere with analysis.[5][6]

Materials:

  • Strata-X SPE Columns (or equivalent)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Formic Acid (FA)

  • Deuterated internal standard (e.g., 15(S)-HETE-d8)[6]

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Protocol:

  • Sample Spiking: To 200 µL of plasma or tissue homogenate, add the deuterated internal standard (e.g., 10 µL of 4 ng/µL 15(S)-HETE-d8).[7] This corrects for variations in extraction efficiency and chromatographic response.[5]

  • Column Conditioning: Wash the SPE cartridge with 2 mL of MeOH followed by 2 mL of water.[8]

  • Sample Loading: Apply the spiked sample to the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 10% MeOH to remove polar impurities.[6]

  • Drying: Dry the cartridge under vacuum for approximately 20 minutes.[6]

  • Elution: Elute the analytes with 0.5 mL of ACN followed by 1.5 mL of ethyl acetate into a clean collection tube.[6]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Liquid Chromatography Methods

The separation of HETE enantiomers requires a chiral stationary phase (CSP). Both normal-phase and reversed-phase modes can be effective. Normal-phase HPLC often provides better resolution for positional isomers, while reversed-phase is more directly compatible with electrospray ionization-mass spectrometry (ESI-MS).[9][10]

Method A: Chiral Normal-Phase HPLC

Normal-phase chromatography uses a polar stationary phase and a non-polar mobile phase, which is effective for separating isomers with minor differences in polarity.[11][12]

ParameterDescription
Column Chiral Polysaccharide-based column (e.g., Daicel Chiralpak series) or R-(+)-1-(1-naphthyl)ethylamine polymer phase.[13]
Mobile Phase A mixture of n-hexane, dichloromethane, and ethanol (e.g., 150:10:1, v/v/v).[13]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Detection UV at 234 nm (for method development) or MS/MS.

Method B: Chiral Reversed-Phase UPLC/HPLC

Reversed-phase methods are highly compatible with ESI-MS and are widely used.[2][10] This approach is appealing for targeted lipidomics.[2]

ParameterDescription
Column Chiral Reversed-Phase Column (e.g., Chiralpak IG-3, Macrocyclic glycopeptide or cyclodextrin-based CSPs).[10][14]
Mobile Phase A Water with 0.1% Acetic Acid or 0.02% Formic Acid.[8][15]
Mobile Phase B Acetonitrile/Methanol (e.g., 50:50 v/v) or Acetonitrile/Isopropanol (50:50 v/v).[8]
Gradient Start with a higher percentage of Mobile Phase A, ramp to a higher percentage of B to elute analytes, then re-equilibrate. A typical gradient might run from 60% A to 25% A over 15-20 minutes.[8]
Flow Rate 0.2 - 0.4 mL/min.[7][15]
Column Temperature 40 °C.[6][15]
Injection Volume 5 - 10 µL
Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity for quantification.[2] Detection is typically performed in negative ion mode.[15]

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Negative.[6]
Ion Source Temp. 350 °C.[7]
Capillary Voltage -4.2 kV.[7]
MRM Transitions See Table 3 below.
Collision Gas Argon.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of 11-HETE.

Table 3: Mass Spectrometry Parameters for 11-HETE

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Citation
This compound / 11(S)-HETE 319 167 -40 [5][8]

| 15(S)-HETE-d8 (Internal Std) | 327 | 226 | N/A |[2] |

Table 4: Method Performance Characteristics

Parameter Value Notes Citation
Limit of Quantification (LOQ) < 0.09 ng/mL The LOQ is instrument-dependent. [7]
Limit of Detection (LOD) < 2.6 pg On-column, instrument-dependent. [7]
Linearity Range 0 - 50 ng/mL Achieved with a polysaccharide cellulose chiral column. [13]

| Retention Time (Example) | 12.8 min (11-oxo-ETE) | Retention times are highly method-dependent. In one study, 11-oxo-ETE was separated from 15-oxo-ETE (12.0 min). |[2] |

Experimental Workflow

The overall analytical process from sample collection to data analysis follows a standardized workflow to ensure reproducibility and accuracy.

G cluster_workflow Analytical Workflow for this compound Isomer Analysis Sample 1. Sample Collection (Plasma, Tissue) Spike 2. Internal Standard Spiking (e.g., HETE-d8) Sample->Spike Extract 3. Extraction (SPE or LLE) Spike->Extract Recon 4. Dry & Reconstitute Extract->Recon LC 5. Chiral LC Separation (NP or RP-HPLC/UPLC) Recon->LC MS 6. MS/MS Detection (ESI-, MRM Mode) LC->MS Data 7. Data Analysis (Quantification) MS->Data

Workflow for this compound Analysis.

The protocols outlined provide a comprehensive framework for the reliable separation and quantification of this compound and its S-enantiomer. The choice between normal-phase and reversed-phase chiral chromatography will depend on the specific requirements for isomer resolution and compatibility with mass spectrometry systems.[9][10] Proper sample preparation using SPE is critical for removing interfering matrix components and achieving low detection limits.[5] By employing stable isotope-labeled internal standards and high-resolution MS/MS detection, these methods deliver the accuracy and precision required for advanced biomedical and pharmaceutical research.

References

Application Note: A Targeted Lipidomics Assay for the Quantification of 11(R)-HETE using Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from arachidonic acid. Its synthesis is primarily enzymatic, catalyzed by cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, as a byproduct of prostaglandin biosynthesis.[1][2] Unlike the non-enzymatic, free radical-induced oxidation of arachidonic acid which produces a racemic mixture of 11-HETE, the COX-mediated pathway generates 11-HETE exclusively in the R-configuration.[1][2] This stereospecificity underscores the importance of chiral analytical methods to distinguish between enzymatic and non-enzymatic lipid peroxidation pathways.

Recent studies have implicated this compound in various physiological and pathophysiological processes. For instance, both this compound and its enantiomer, 11(S)-HETE, have been shown to induce cellular hypertrophy in cardiomyocytes.[2] Furthermore, this compound can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 11-oxo-eicosatetraenoic acid (11-oxo-ETE), a metabolite that has demonstrated anti-proliferative effects.[1][3]

Given its biological significance, the accurate and precise quantification of this compound in biological matrices is crucial for researchers in fields such as cardiovascular disease, inflammation, and cancer biology. This application note provides a detailed protocol for a targeted lipidomics assay to specifically measure this compound using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound

The enzymatic production and subsequent metabolism of this compound are key aspects of its biological activity. The following diagram illustrates the signaling pathway from arachidonic acid to the formation of 11-oxo-ETE.

11R_HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 _11R_HPETE 11(R)-HPETE COX1_COX2->_11R_HPETE Peroxidase Peroxidase _11R_HPETE->Peroxidase _11R_HETE This compound Peroxidase->_11R_HETE _15_PGDH 15-PGDH _11R_HETE->_15_PGDH _11_oxo_ETE 11-oxo-ETE _15_PGDH->_11_oxo_ETE

Biosynthesis and metabolism of this compound.

Experimental Workflow

The following diagram provides a comprehensive overview of the experimental workflow for the targeted analysis of this compound, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Cell Culture) Internal_Standard Addition of Deuterated Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Chiral_LC Chiral Liquid Chromatography (Enantiomeric Separation) Reconstitution->Chiral_LC Mass_Spectrometry Tandem Mass Spectrometry (MRM Mode) Chiral_LC->Mass_Spectrometry Peak_Integration Peak Integration and Quantification Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Data_Reporting Data Reporting Calibration_Curve->Data_Reporting

Targeted this compound analysis workflow.

Materials and Methods

Reagents and Materials
  • This compound analytical standard

  • 15(S)-HETE-d8 (or other suitable deuterated HETE internal standard)

  • HPLC-grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the deuterated internal standard solution (e.g., 15(S)-HETE-d8 at 100 ng/mL in methanol). Vortex briefly.

  • Acidification: Add 800 µL of acidified water (0.1% formic acid) to the plasma sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20:0.1 Hexane:Isopropanol:Acetic Acid). Vortex and transfer to an autosampler vial.

Chiral Liquid Chromatography
  • Column: Chiralpak IA-3 (or equivalent amylose-based chiral column), 3 µm, 4.6 x 150 mm

  • Mobile Phase A: Hexane with 0.1% Acetic Acid

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 50% B

    • 15-18 min: Hold at 50% B

    • 18.1-22 min: Return to 20% B and re-equilibrate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
11-HETE319.2167.1-20
15(S)-HETE-d8327.2226.2-22

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the targeted this compound assay. These values are representative and should be established during in-house method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 500 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 80%

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a targeted lipidomics assay for the specific quantification of this compound in biological samples. The use of chiral liquid chromatography is essential for the separation of this compound from its (S)-enantiomer, allowing for the specific measurement of the enzymatically produced isomer. The described solid-phase extraction method provides a robust and reproducible means of sample cleanup, and the optimized LC-MS/MS parameters ensure sensitive and selective detection. This method will be a valuable tool for researchers investigating the role of this compound in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: 11(R)-HETE Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE] by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal so low in negative ion mode ESI-MS?

A1: Low signal intensity for underivatized this compound in negative ion mode is a common issue. The carboxylic acid group on this compound is readily deprotonated to form the [M-H]⁻ ion (precursor m/z 319). However, the acidic mobile phases typically required for good reversed-phase chromatography can suppress the ionization of the carboxylate anion, leading to a weaker signal.[1]

Q2: How can I significantly boost my this compound signal?

A2: The most effective method to dramatically increase signal intensity is through chemical derivatization using a charge-reversal reagent, such as N-(4-aminomethylphenyl)pyridinium (AMPP).[2][3][4] This process converts the carboxylic acid into a permanently positively charged amide, allowing for analysis in positive ion mode. This shift avoids the signal suppression seen in negative mode and can improve sensitivity by 10 to 20-fold, and in some cases, by several orders of magnitude.[1][2]

Q3: What are the typical MRM transitions for this compound?

A3: The Multiple Reaction Monitoring (MRM) transitions depend on whether the analyte is derivatized.

Analyte FormIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
UnderivatizedNegative319167[5][6][7][8]
PFB DerivativeNegative319167[8]
AMPP DerivativePositive487Varies (e.g., 183.1)[4]

Note: The fragmentation of AMPP-derivatized eicosanoids can yield multiple product ions. Optimization is recommended to select the most intense and specific fragment.

Q4: My 11-HETE peak is not separating from other HETE isomers. What should I do?

A4: Isobaric HETEs (e.g., 5-HETE, 8-HETE, 11-HETE, 12-HETE) have the same mass and can be difficult to distinguish by MS alone.[7] While some isomers produce unique fragments, robust chromatographic separation is essential for accurate quantification.[6] To improve separation, you can:

  • Optimize the LC gradient, making it shallower to increase resolution between isomers.

  • Ensure your C18 column is performing optimally or consider a different column chemistry.

  • Confirm that you are monitoring the most selective fragment ion for each isomer if baseline separation is not fully achieved.[2]

Troubleshooting Guides

Issue 1: Low Signal Intensity / Poor Sensitivity

This is one of the most frequent challenges. The following decision tree and tables provide a structured approach to diagnosing and resolving the issue.

LowSignalTroubleshooting start Low this compound Signal check_derivatization Are you using charge-reversal derivatization? start->check_derivatization underivatized Analyze in Negative Ion Mode. Expect lower sensitivity. check_derivatization->underivatized No derivatized Analyze in Positive Ion Mode. check_derivatization->derivatized Yes check_sample_prep Is sample preparation (e.g., SPE) performed? derivatized->check_sample_prep no_spe Implement Solid-Phase Extraction (SPE) to remove matrix interferences. check_sample_prep->no_spe No yes_spe Optimize MS Parameters. check_sample_prep->yes_spe Yes optimize_ms Optimize Cone Voltage & Collision Energy. yes_spe->optimize_ms check_lc Review LC Performance. Check for leaks, column health. optimize_ms->check_lc

Caption: Troubleshooting workflow for low this compound signal.

Table 1: Signal Enhancement Strategies

Strategy Description Expected Improvement Key Considerations
Charge-Reversal Derivatization (e.g., AMPP) Converts the carboxylic acid to a permanently positive species for analysis in positive ESI mode.[1][2] 10 to >1000-fold increase in sensitivity.[1][2][4] Requires an additional sample preparation step. Optimizing MRM transitions for the derivatized molecule is necessary.
Solid-Phase Extraction (SPE) Cleans up the sample by removing salts, phospholipids, and other matrix components that cause ion suppression.[9][10] Variable, but significant improvement by reducing matrix effects.[11] Proper sorbent selection (e.g., C18, mixed-mode) and optimization of wash/elution solvents are critical.[12]

| MS Parameter Optimization | Fine-tuning the cone voltage and collision energy for the specific this compound transition. | Up to 2-5 fold or more. | Must be performed for your specific instrument and analyte form (derivatized vs. underivatized).[13][14] |

Table 2: Typical MS Parameters for Optimization (Starting Points)

Parameter Underivatized (Negative Mode) AMPP-Derivatized (Positive Mode)
Precursor Ion (m/z) 319 487
Product Ion (m/z) 167 183.1 (or other optimized fragment)
Cone/Declustering Potential -40 to -80 V 20 to 60 V
Collision Energy -15 to -30 eV 15 to 35 eV

These values are illustrative and require empirical optimization on your specific mass spectrometer.[7][15]

Issue 2: Poor Peak Shape (Tailing, Fronting, Broad Peaks)

Good peak shape is critical for accurate integration and quantification. Poor chromatography can often be traced back to a few key areas.

PeakShapeTroubleshooting start Poor Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks Problem is likely pre-column. Check for system leaks, injector issues, or extra-column volume. check_all_peaks->all_peaks Yes some_peaks Problem is likely chemical or column-related. check_all_peaks->some_peaks No check_tailing Is the peak tailing? some_peaks->check_tailing tailing_yes Possible secondary interactions or column contamination/degradation. Consider mobile phase modifier or replace guard/analytical column. check_tailing->tailing_yes Yes check_fronting Is the peak fronting? check_tailing->check_fronting No fronting_yes Often due to column overload or catastrophic column failure (void). Reduce sample concentration or replace column. check_fronting->fronting_yes Yes check_broad Is the peak broad? check_fronting->check_broad No broad_yes Could be extra-column volume, low flow rate, or poor mobile phase/sample solvent compatibility. check_broad->broad_yes Yes

Caption: Decision tree for diagnosing poor peak shape.

Table 3: Common Causes and Solutions for Poor Peak Shape

Symptom Potential Cause Recommended Action Reference
Peak Tailing Secondary interactions with active sites on the column; column contamination. Ensure mobile phase pH is appropriate. Replace the guard column. If the problem persists, flush or replace the analytical column. [16][17]
Peak Fronting Sample overload; column void/collapse. Dilute the sample. Check for high system pressure and replace the column if a void is suspected. [16][18]
Split Peaks Partially blocked column frit; injection solvent is much stronger than the mobile phase. Back-flush the column. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. [17][18]

| Broad Peaks | Large extra-column volume; incompatible injection solvent; column degradation. | Use smaller ID and shorter tubing. Match injection solvent to the mobile phase. Replace the column. |[17][19] |

Issue 3: High Background Noise

High background can obscure low-level peaks and compromise limits of detection.

Table 4: Strategies for Reducing Background Noise

Source of Noise Troubleshooting Step Detailed Action
Solvents & Reagents Use high-purity, MS-grade solvents and fresh additives. Filter mobile phases. Prepare fresh buffers and mobile phases daily to prevent microbial growth.[17]
Sample Matrix Implement or improve sample cleanup. Use Solid-Phase Extraction (SPE) to remove interfering components like salts and phospholipids.[11][20]
LC-MS System Contamination Flush the entire system. Flush the LC system with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water). Clean the MS ion source.

| Carryover | Optimize autosampler wash method. | Use a strong needle wash solvent (e.g., isopropanol or acetonitrile) and increase the wash volume and duration between injections.[20] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for enriching this compound from biological fluids using a C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge by passing 2-3 mL of methanol, followed by 2-3 mL of water. Do not allow the sorbent to dry.[9][21]

  • Sample Loading: Acidify the sample (e.g., plasma, urine) to pH ~3.5 with acetic acid. Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2-3 mL of water to remove salts and polar interferences. Follow with a second wash using 2-3 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less hydrophobic interferences.

  • Elution: Elute the this compound from the cartridge using 1-2 mL of a strong organic solvent such as methanol or ethyl acetate.[9][21]

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Charge-Reversal Derivatization with AMPP

This protocol describes the derivatization of the carboxylic acid group of this compound for enhanced detection in positive ion mode.[4]

  • Preparation: To the dried sample extract (from SPE), add 30 µL of acetonitrile.

  • Reagent Addition: Sequentially add the following reagents:

    • 10 µL of cold 640 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.

    • 20 µL of 5 mM HOBT (Hydroxybenzotriazole) in acetonitrile.

    • 20 µL of 10 mM AMPP in a 1:1 acetonitrile:water solution.

  • Incubation: Cap the reaction vial, vortex thoroughly, and incubate in a water bath at 60°C for 30 minutes.[4]

  • Final Preparation: Cool the vial to room temperature. Add water to bring the final volume to approximately 160 µL before injection.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (Protocol 1) Sample->SPE Derivatization AMPP Derivatization (Protocol 2) SPE->Derivatization LC_MS LC-MS/MS Analysis (Positive Ion Mode) Derivatization->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Caption: Recommended experimental workflow for sensitive this compound analysis.

References

troubleshooting 11(R)-HETE ELISA assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 11(R)-HETE ELISA Assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve variability and other common issues encountered during this compound (11(R)-Hydroxyeicosatetraenoic Acid) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive this compound ELISA?

A1: The this compound ELISA is a competitive immunoassay. In this format, this compound present in your sample competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody coated on the microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate is added, and the resulting color development is measured. The higher the concentration of this compound in the sample, the lower the signal.

Q2: What are the most common sources of variability in an this compound ELISA?

A2: The most common sources of variability include:

  • Pipetting Errors: Inconsistent volumes of standards, samples, and reagents.

  • Improper Washing: Inefficient removal of unbound reagents.

  • Temperature Fluctuations: Deviations from the recommended incubation temperatures.

  • Sample Handling: Improper collection, storage, or thawing of samples can degrade this compound.

  • Reagent Preparation: Errors in diluting standards and reagents.

  • Matrix Effects: Interference from other molecules in the biological sample.

Q3: How should I store my this compound standards and samples?

A3: this compound standards are typically supplied in an organic solvent and should be stored at -20°C or lower for long-term stability (often stable for ≥ 2 years at -20°C). Once diluted in assay buffer, use them promptly. Biological samples should be collected and processed quickly to minimize enzymatic activity and lipid peroxidation. It is recommended to store them at -80°C if not being assayed immediately. Avoid repeated freeze-thaw cycles.

Q4: My sample this compound levels are below the detection limit of the assay. What can I do?

A4: If your sample concentrations are too low, you may need to concentrate your sample. This can often be achieved through solid-phase extraction (SPE). Alternatively, depending on the sample type and the ELISA kit's recommendations, you might be able to use a larger sample volume. Ensure that your sample preparation method is optimal for preserving this compound.

Troubleshooting Guides

Problem 1: High Background

High background is characterized by high absorbance values in the zero standard (B0) wells and non-specific binding (NSB) wells, leading to a compressed standard curve and reduced assay sensitivity.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time between washes. Ensure all wells are completely filled and aspirated during each wash.[1][2]
Contaminated Reagents or Buffers Prepare fresh wash buffer and other reagents. Ensure the water used is of high purity (e.g., ultrapure water).[3]
Improper Blocking If your kit uses a separate blocking step, ensure it is performed according to the protocol. Some kits come pre-blocked.
High Concentration of Detection Reagent Ensure the enzyme-labeled tracer is diluted correctly according to the kit protocol.
Incubation Temperature Too High Adhere strictly to the recommended incubation temperatures in the protocol.
Light Exposure During Substrate Incubation Incubate the plate in the dark or cover it with aluminum foil during substrate development.
Problem 2: Low Signal or Weak Signal

Low signal is indicated by low absorbance values across the entire plate, including the B0 wells.

Possible Cause Recommended Solution
Expired or Improperly Stored Reagents Check the expiration dates of all kit components. Ensure they have been stored at the correct temperatures.
Omission of a Key Reagent Carefully review the protocol to ensure all reagents (e.g., antibody, tracer, substrate) were added in the correct order.
Inaccurate Reagent Preparation Double-check all dilution calculations for the tracer and other reagents.
Insufficient Incubation Time Ensure all incubation steps are timed correctly as per the protocol.
Presence of Enzyme Inhibitors Sodium azide, for example, can inhibit horseradish peroxidase (HRP). Ensure your samples and buffers do not contain inhibitors for the enzyme used in your kit.
Problem 3: Poor Standard Curve

A poor standard curve can be identified by a low R-squared value (<0.98), a flat curve, or a significant deviation of the B0 value.

Possible Cause Recommended Solution
Improper Standard Preparation Prepare fresh standards for each assay. Allow the stock standard to equilibrate to room temperature before dilution. Use calibrated pipettes and perform serial dilutions carefully.
Degraded Standard Ensure the this compound stock standard has been stored correctly at -20°C or below in a tightly sealed vial to prevent evaporation and degradation.
Pipetting Inaccuracy Use calibrated pipettes and fresh tips for each standard dilution. Pre-rinse pipette tips with the solution to be transferred.
Incorrect Plate Reader Settings Verify that the correct wavelength is being used for reading the plate.
Problem 4: High Coefficient of Variation (%CV) / Poor Replicates

High %CV between duplicate or triplicate wells indicates a lack of precision in the assay.

Possible Cause Recommended Solution
Inconsistent Pipetting Be consistent with your pipetting technique. When adding reagents to multiple wells, do so in a steady and timely manner. Using a multichannel pipette can improve consistency.
Inadequate Mixing of Reagents Gently mix all reagents and samples before adding them to the wells.
"Edge Effects" This occurs when the outer wells of the plate experience different temperature or evaporation rates. To mitigate this, ensure the plate is properly sealed during incubations and that all reagents are at room temperature before use. Avoid stacking plates during incubation.[4]
Bubbles in Wells Ensure there are no bubbles in the wells before reading the plate, as they can interfere with the optical reading.
Problem 5: Sample-Specific Issues

These issues arise when the assay performs well with the standards but not with the biological samples.

Possible Cause Recommended Solution
Matrix Effects Components in the sample matrix (e.g., lipids, proteins, salts) can interfere with the antibody-antigen binding.[5] Dilute your sample further in the assay buffer and re-test. If dilution does not resolve the issue, sample purification using solid-phase extraction (SPE) may be necessary.[3]
Cross-Reactivity The antibody may be binding to other structurally similar molecules in the sample, such as 11(S)-HETE or other HETEs.[6][7] Check the kit's cross-reactivity chart. If high cross-reactivity with a suspected interfering molecule is likely, sample purification or using a more specific detection method (like LC-MS/MS) may be required.
Presence of Interfering Substances Endogenous substances like rheumatoid factor or heterophile antibodies can interfere with immunoassays.[1] Sample dilution or the use of specialized blocking buffers may help.

Experimental Protocols

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) for Plasma/Serum

This is a general protocol and may need optimization for your specific sample type and kit.

  • Acidification: Acidify 1 mL of plasma or serum to pH 3.5 with a dilute acid (e.g., 2M formic acid).

  • Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Load the acidified sample onto the C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the ELISA assay buffer provided with your kit. The sample is now ready for analysis.

Protocol 2: Standard Curve Preparation

This protocol is an example. Always follow the specific instructions in your kit manual.

  • Label Tubes: Label eight microcentrifuge tubes as #1 through #8.

  • Highest Standard: Prepare the highest standard concentration (e.g., 1000 pg/mL) in tube #1 by diluting the stock solution as instructed in the kit manual.

  • Serial Dilutions: Perform a 2-fold serial dilution by transferring 200 µL from tube #1 to tube #2 (which already contains 200 µL of assay buffer), mixing well, and then transferring 200 µL from tube #2 to tube #3, and so on, until tube #7.

  • Zero Standard: Tube #8 will contain only assay buffer and will serve as the zero standard (B0).

TubeConcentration (pg/mL)
#11000
#2500
#3250
#4125
#562.5
#631.25
#715.63
#80

Visualizations

ELISA_Principle Competitive ELISA for this compound cluster_well Microplate Well cluster_reagents Sample & Reagents Added cluster_binding Competitive Binding Antibody Antibody Coated on Well Bound_Sample Bound Sample HETE Bound_Tracer Bound Tracer HETE Sample_HETE This compound (Sample) Sample_HETE->Antibody Competes Tracer_HETE Enzyme-Labeled this compound (Tracer) Tracer_HETE->Antibody Competes Substrate Substrate Bound_Tracer->Substrate Enzyme Action Product Colored Product Substrate->Product Conversion Troubleshooting_Workflow This compound ELISA Troubleshooting Workflow Start Assay Problem Encountered Problem_Type Identify Problem Type Start->Problem_Type High_BG High Background Problem_Type->High_BG High ODs Low_Signal Low Signal Problem_Type->Low_Signal Low ODs Poor_Curve Poor Standard Curve Problem_Type->Poor_Curve Bad Fit High_CV High %CV Problem_Type->High_CV Poor Replicates Check_Washing Review Washing Protocol High_BG->Check_Washing Check_Reagents Check Reagent Prep & Storage Low_Signal->Check_Reagents Check_Standards Review Standard Prep Poor_Curve->Check_Standards Check_Matrix Investigate Matrix Effects Poor_Curve->Check_Matrix If samples are poor Check_Pipetting Review Pipetting Technique High_CV->Check_Pipetting Solution Implement Corrective Actions (e.g., Re-wash, Prepare Fresh Reagents) Check_Washing->Solution Check_Reagents->Solution Check_Standards->Solution Check_Pipetting->Solution Check_Matrix->Solution SPE_Workflow Sample Purification via Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma, Serum) Acidify Acidify to pH 3.5 Start->Acidify Load Load Sample Acidify->Load Condition Condition C18 Cartridge (Methanol -> Water) Condition->Load Prepared Cartridge Wash Wash to Remove Impurities (Water -> 15% Methanol) Load->Wash Elute Elute this compound (Methanol / Ethyl Acetate) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Assay Buffer Dry->Reconstitute End Purified Sample Ready for ELISA Reconstitute->End

References

Technical Support Center: Optimizing 11(R)-HETE Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) during sample preparation.

I. Troubleshooting Guide: Low this compound Recovery

Low or inconsistent recovery of this compound is a common challenge in its quantification. This guide provides a systematic approach to identifying and resolving potential issues in your sample preparation workflow.

Q1: My this compound recovery is low after Solid-Phase Extraction (SPE). Where should I start troubleshooting?

The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the flow-through from sample loading, the wash eluate, and the final elution.

Troubleshooting Flowchart for Low SPE Recovery

Low_SPE_Recovery start Low this compound Recovery Detected collect_fractions Collect and Analyze Fractions: 1. Load Flow-through 2. Wash Eluate 3. Final Elution start->collect_fractions analyze_fractions Where is this compound found? collect_fractions->analyze_fractions in_load Analyte in Load/Flow-through analyze_fractions->in_load Load in_wash Analyte in Wash Eluate analyze_fractions->in_wash Wash not_eluted Analyte Not Detected in Any Fraction (Stuck on Sorbent) analyze_fractions->not_eluted None in_elution Analyte in Final Elution (but low) analyze_fractions->in_elution Elution cause_load Potential Causes: - Incorrect sorbent choice - Sample pH not acidic - Loading solvent too strong - Sorbent bed dried out - Flow rate too high - Cartridge overload in_load->cause_load cause_wash Potential Causes: - Wash solvent is too strong - Incorrect wash solvent pH in_wash->cause_wash cause_stuck Potential Causes: - Very strong interaction with sorbent - Analyte degradation on column not_eluted->cause_stuck cause_elution Potential Causes: - Elution solvent is too weak - Insufficient elution volume - Elution flow rate too fast in_elution->cause_elution

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Q2: How can I prevent the loss of this compound during sample loading in SPE?

Loss during the loading step often indicates that the analyte has a higher affinity for the sample solvent than the sorbent.[1] To address this:

  • Ensure Proper pH: this compound is a carboxylic acid. Acidifying the sample to a pH below its pKa (typically pH < 4) will neutralize the carboxyl group, increasing its hydrophobicity and promoting retention on a reversed-phase sorbent.[2]

  • Select the Right Sorbent: For a non-polar analyte like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent is appropriate.[3]

  • Optimize Loading Conditions:

    • Solvent Strength: Ensure the sample is in a weak, aqueous solvent to maximize interaction with the sorbent.

    • Flow Rate: A slow and steady flow rate during sample loading allows for sufficient interaction time between the analyte and the sorbent.

    • Sorbent Conditioning: Properly condition the sorbent according to the manufacturer's instructions to ensure it is fully wetted and activated.[4]

Q3: What should I do if this compound is being lost during the wash step?

If this compound is found in the wash eluate, the wash solvent is likely too strong, prematurely eluting the analyte.[3]

  • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.

  • Maintain pH: Ensure the pH of the wash solvent is also acidic to keep this compound in its neutral, retained form.

Q4: My this compound is not eluting from the SPE column. How can I improve elution?

If the analyte is not detected in the final eluate, it may be irreversibly bound to the sorbent.[5]

  • Increase Elution Solvent Strength: Use a stronger elution solvent, typically a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Optimize Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte.

  • Consider a "Soak" Step: Allow the elution solvent to sit on the column for a few minutes before applying vacuum or positive pressure to facilitate the desorption of the analyte from the sorbent.[5]

II. Frequently Asked Questions (FAQs)

Q5: What are the best storage conditions for samples containing this compound to ensure its stability?

To prevent degradation, samples should be stored at -80°C.[6] It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the samples during collection and processing to prevent oxidation.[7] Avoid repeated freeze-thaw cycles.

Q6: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?

Both SPE and LLE can be used for the extraction of eicosanoids. The choice depends on the sample matrix, required sample cleanup, and throughput needs.

  • SPE generally offers higher selectivity, cleaner extracts, and is more amenable to automation.[8][9] For complex matrices like plasma, SPE is often preferred to remove interferences that can cause ion suppression in mass spectrometry.

  • LLE can be effective and may offer good recovery for less complex matrices.[10] However, it can be more labor-intensive and may result in the formation of emulsions.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity HighModerate
Recovery Generally high (can be >80%)[2]Can be variable, but good for some compounds[10]
Sample Cleanup ExcellentModerate
Automation Easily automatedMore difficult to automate
Emulsion Formation NoCan be an issue
Solvent Consumption LowerHigher

Q7: What type of SPE sorbent is best for this compound?

Reversed-phase sorbents are the most common choice for extracting lipophilic compounds like this compound from aqueous matrices.

  • C18-bonded silica: A widely used and effective sorbent for HETEs.

  • Polymeric Sorbents (e.g., polystyrene-divinylbenzene): These can offer higher capacity and stability across a wider pH range compared to silica-based sorbents.

The choice between C18 and polymeric sorbents may depend on the specific matrix and the presence of other interfering compounds.

Q8: How does pH affect the recovery of this compound?

As a carboxylic acid, the pH of the sample and wash solutions is critical for the retention of this compound on a reversed-phase SPE sorbent. By acidifying the sample to a pH below the pKa of this compound (approximately 4-5), the carboxyl group is protonated, making the molecule more non-polar and enhancing its retention. Maintaining an acidic pH during the wash step is also important to prevent premature elution.

III. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • C18 or polymeric SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Internal standard (e.g., 11-HETE-d8)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add the internal standard.

    • Acidify the sample by adding 1% formic acid to a final pH of < 4.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water containing 0.1% formic acid. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water containing 0.1% formic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 15% methanol in water with 0.1% formic acid) to remove less polar interferences.

  • Drying:

    • Dry the SPE cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

Materials:

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid

  • Internal standard (e.g., 11-HETE-d8)

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma, add the internal standard.

    • Acidify the sample with 1% formic acid to a pH of < 4.

  • Extraction:

    • Add 1 mL of a mixture of ethyl acetate and hexane (e.g., 1:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer with another 1 mL of the organic solvent mixture.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

IV. Visualization of Key Processes

This compound Biosynthesis Pathway

HETE_Pathway Arachidonic_Acid Arachidonic Acid (in cell membrane) PLA2 cPLA₂ Free_AA Free Arachidonic Acid PLA2->Free_AA Release COX COX-1 / COX-2 Free_AA->COX Oxygenation HPETE 11(R)-HPETE COX->HPETE Peroxidase Peroxidase Activity HETE This compound Peroxidase->HETE Reduction

Caption: Simplified biosynthesis pathway of this compound.

SPE_Workflow start Start condition 1. Condition (e.g., Methanol) start->condition equilibrate 2. Equilibrate (e.g., Acidified Water) condition->equilibrate load 3. Load Sample (Acidified Plasma) equilibrate->load wash 4. Wash (e.g., Weak Organic/Aqueous) load->wash Interferences Removed dry 5. Dry Sorbent wash->dry elute 6. Elute (e.g., Methanol/Acetonitrile) dry->elute This compound Collected analyze Analyze by LC-MS/MS elute->analyze

References

Technical Support Center: Challenges in 11(R)-HETE Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 11(R)-HETE isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges of separating this compound from its stereoisomer, 11(S)-HETE.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and 11(S)-HETE?

A1: The primary challenge lies in their identical chemical formulas and physical properties, making them difficult to separate using standard chromatographic techniques. As enantiomers, they require a chiral environment to achieve separation. This is typically accomplished using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). The success of the separation is highly dependent on the choice of the chiral column and the optimization of chromatographic conditions.

Q2: Why is the separation of this compound and 11(S)-HETE important?

A2: Although structurally similar, this compound and 11(S)-HETE can have different biological activities and metabolic fates. For instance, both enantiomers can induce cellular hypertrophy, but the effect of the S-enantiomer can be more pronounced in upregulating certain cytochrome P450 enzymes.[1] Accurate separation and quantification are therefore crucial for understanding their distinct physiological and pathological roles.

Q3: What analytical techniques are most commonly used for this compound isomer separation?

A3: The most common and effective technique is chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Chiral HPLC provides the necessary selectivity to separate the enantiomers, while MS/MS offers high sensitivity and specificity for detection and quantification.

Q4: Can I use a standard C18 column for this compound isomer separation?

A4: A standard C18 column is an achiral stationary phase and will not separate enantiomers like this compound and 11(S)-HETE. While a C18 column is excellent for separating different HETE regioisomers (e.g., 5-HETE, 12-HETE, 15-HETE), a chiral stationary phase is mandatory for resolving enantiomers.

Troubleshooting Guide

Issue 1: Poor or No Resolution of this compound and 11(S)-HETE Peaks

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition.

    • Solution: Screen different types of chiral columns. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Lux Amylose-2), are often effective for separating HETE isomers.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interaction between the analytes and the CSP.

    • Solution:

      • Solvent Composition: Methodically vary the ratio of your organic modifier (e.g., acetonitrile, methanol, isopropanol) to the aqueous phase.

      • Additives: The addition of small amounts of an acid (e.g., 0.1% formic acid) or a base can alter the ionization state of the analytes and the stationary phase, thereby improving selectivity.[2][3]

  • Incorrect Flow Rate: An inappropriate flow rate can lead to band broadening and reduced resolution.

    • Solution: For chiral separations, a lower flow rate often improves resolution by allowing more time for the differential interactions with the CSP to occur.[4]

  • Temperature Fluctuations: Temperature can affect the thermodynamics of the separation.

    • Solution: Use a column oven to maintain a stable and optimized temperature. Note that the effect of temperature on chiral separations can be complex; sometimes, a lower temperature improves resolution, while in other cases, a higher temperature might be beneficial.[3][4][5]

Issue 2: Peak Tailing

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the column can interact with the carboxyl group of HETEs, leading to tailing.

    • Solution:

      • Mobile Phase pH: Operate at a lower pH (e.g., by adding formic acid) to suppress the ionization of silanol groups.[6]

      • Highly Deactivated Column: Use a column with end-capping to minimize exposed silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase. In chiral chromatography, this can sometimes manifest as peak tailing rather than the more typical peak fronting.[7]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Damage: A partially blocked column inlet or a damaged stationary phase can cause peak distortion.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try back-flushing the column according to the manufacturer's instructions.

Issue 3: Co-elution with other HETE Isomers

Possible Causes and Solutions:

  • Insufficient Chromatographic Separation: While a chiral column separates enantiomers, it may not be optimal for separating regioisomers (e.g., 8-HETE, 11-HETE, 12-HETE) that may be present in the sample.[8]

    • Solution:

      • Two-Dimensional LC (2D-LC): A powerful approach involves using a reversed-phase column (e.g., C18) in the first dimension to separate regioisomers, followed by a chiral column in the second dimension to separate the enantiomers of interest.

      • Optimized Gradient Elution: If using a single column, a carefully optimized gradient elution program may improve the separation of both regioisomers and enantiomers.

  • Mass Spectrometry Interference: Isobaric compounds (compounds with the same mass) can interfere with detection if they co-elute.

    • Solution: Utilize the specificity of tandem mass spectrometry (MS/MS). Even if isomers co-elute, they often produce unique fragment ions upon collision-induced dissociation. By monitoring for these specific transitions (Multiple Reaction Monitoring - MRM), you can distinguish between them.[8]

Data Presentation

Table 1: Representative LC-MS/MS Parameters for 11-HETE Analysis

ParameterValueReference
Chromatography
ColumnChiral Lux Amylose-2 (150 x 2.0 mm, 3 µm)[2]
Mobile Phase AWater with 0.1% Formic Acid[2]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[2]
Flow Rate50 µL/min[2]
Gradient50% to 90% B over 40 min[2]
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI)
Precursor Ion (m/z)319.2[8]
Product Ion (m/z)167.2[8]
Internal Standard15(S)-HETE-d8 or 5(S)-HETE-d8[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting eicosanoids from biological samples like plasma or tissue homogenates.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 15(S)-HETE-d8) to the sample to correct for extraction losses and matrix effects.[9]

  • Sample Acidification: Acidify the sample to a pH of approximately 3.5 with a suitable acid to ensure the HETEs are in their protonated form.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by acidified water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the HETEs from the cartridge with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Chiral LC-MS/MS Method for 11(R/S)-HETE Separation

This protocol provides a starting point for developing a chiral separation method.

  • Instrumentation: An HPLC system capable of delivering accurate gradients at low flow rates, coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: Chiral Lux Amylose-2 (150 x 2.0 mm, 3 µm) or similar polysaccharide-based chiral column.[2]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: Start with a low flow rate, for example, 50-100 µL/min.

    • Gradient: Begin with an isocratic hold at a low percentage of Mobile Phase B, followed by a long, shallow gradient to a higher percentage of B to elute the HETEs. For example, 50% B for 5 min, then ramp to 90% B over 35 min.[2]

    • Column Temperature: Maintain a constant temperature, e.g., 25°C, using a column oven.

  • Mass Spectrometry Conditions:

    • Ionization: Negative mode ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 11-HETE: Monitor the transition from the precursor ion (m/z 319.2) to a specific product ion (e.g., m/z 167.2).[8]

    • MRM Transition for Internal Standard: Monitor the appropriate transition for the deuterated internal standard used.

  • Data Analysis: Integrate the peak areas for this compound, 11(S)-HETE, and the internal standard. Construct a calibration curve using known concentrations of standards to quantify the amounts of each enantiomer in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Tissue) spike Spike with Deuterated Internal Standard sample->spike acidify Acidify Sample spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe dry Dry and Reconstitute spe->dry lcms Chiral LC-MS/MS dry->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound isomer analysis.

signaling_pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 Metabolism HETE_11R This compound COX2->HETE_11R PGDH15 15-PGDH HETE_11R->PGDH15 Metabolism OxoETE_11 11-oxo-ETE PGDH15->OxoETE_11 Bio_Effect Biological Effects (e.g., Inhibition of Endothelial Cell Proliferation) OxoETE_11->Bio_Effect

Caption: Biosynthesis and metabolism of this compound.[10][11][12][13]

References

Technical Support Center: Quantification of 11(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound from biological samples like plasma or serum, matrix components such as phospholipids can co-extract with the analyte and either suppress or enhance its signal. This interference can lead to inaccurate and imprecise quantification. For instance, ion suppression occurs when matrix components compete with the analyte for ionization, leading to a decreased signal, while ion enhancement results in an artificially high signal.

Q2: What are the most common sources of matrix effects in this compound analysis?

A2: The most significant source of matrix effects in the analysis of this compound from plasma or serum are phospholipids. These abundant lipids are often co-extracted with this compound and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. Other potential sources of interference include other endogenous lipids, salts, and proteins that may not have been fully removed during sample preparation.

Q3: How can I minimize matrix effects in my this compound assay?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employing a robust sample preparation method to remove interfering components is the most critical step. This can include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Specialized phospholipid removal products are also commercially available.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d8, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay for low-abundance analytes.

Q4: Which sample preparation method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A4: Both SPE and LLE can be effective for extracting this compound, and the choice often depends on the specific requirements of the assay, such as throughput and desired cleanliness of the extract.

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts and is more amenable to automation and high-throughput workflows. Different SPE sorbents (e.g., C18, polymeric) can be used, and their selection should be optimized for this compound recovery and matrix component removal.

  • Liquid-Liquid Extraction (LLE): A classic technique that can be effective but is often more labor-intensive and may result in less clean extracts compared to SPE.

Refer to the tables in the "Troubleshooting Guides" section for a comparison of recovery and matrix effects with different methods.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the SPE or LLE protocol. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. For LLE, select a solvent system with appropriate polarity to efficiently extract this compound.
Analyte Degradation This compound can be susceptible to oxidation. Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent. Keep samples on ice and process them promptly.
Improper pH The extraction efficiency of acidic compounds like this compound is pH-dependent. Acidify the sample (e.g., with formic acid) before extraction to ensure it is in its neutral form, which improves retention on reversed-phase SPE sorbents and partitioning into organic solvents during LLE.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in matrix effects between samples. Ensure thorough sample cleanup to minimize matrix components.
Inconsistent Sample Preparation Standardize the sample preparation workflow. If using manual SPE or LLE, ensure consistent timing, volumes, and technique for each sample. Automation can help improve reproducibility.
Instrumental Instability Perform regular system suitability tests to ensure the LC-MS system is performing consistently. Check for fluctuations in spray stability and detector response.
Issue 3: Suspected Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. A constant flow of an this compound standard is introduced into the mobile phase after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline indicate retention times where matrix effects occur.
Phospholipid Interference Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized phospholipid removal plates or certain SPE protocols. Monitor for characteristic phospholipid ions (e.g., m/z 184) in your MS scan to assess the effectiveness of their removal.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for HETE Recovery
Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (C18)HETEsPlasma~80[1]
Liquid-Liquid Extraction (Methyl tert-butyl ether)Endocannabinoids and related lipidsHuman Plasma77.7 - 109.7[2]
Solid-Phase Extraction (Oasis PRiME HLB)Various DrugsPlasma~80[1]

Note: Data for general HETEs or related lipids are presented due to limited direct comparative studies on this compound. Recovery can be analyte and matrix-dependent.

Table 2: Matrix Effect Assessment for HETEs with Different Sample Preparation
Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Solid-Phase Extraction (Oasis PRiME HLB)Various DrugsPlasma<20[1]
Liquid-Liquid Extraction (Methyl tert-butyl ether)Endocannabinoids and related lipidsHuman Plasma90.0 - 113.5[2]

Note: Matrix effect is calculated as (response in matrix / response in neat solution) * 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement. Data for general HETEs or related lipids are presented due to limited direct comparative studies on this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d8).

    • Acidify the sample by adding 10 µL of 1% formic acid in water.

    • Vortex briefly.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d8).

    • Acidify the sample by adding 10 µL of 1% formic acid in water.

  • Extraction:

    • Add 500 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the sample.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS (e.g., this compound-d8) plasma->add_is acidify Acidify (e.g., Formic Acid) add_is->acidify spe_load Load Sample acidify->spe_load lle_add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->lle_add_solvent spe_cond Condition SPE (Methanol, Water) spe_cond->spe_load spe_wash Wash (10% Methanol) spe_load->spe_wash spe_elute Elute (Methanol/Acetonitrile) spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate lle_vortex Vortex & Centrifuge lle_add_solvent->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_collect->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolism HETE_11R This compound COX->HETE_11R Biosynthesis HETE_Receptor HETE Receptor (GPCR) G_Protein G-Protein HETE_Receptor->G_Protein Activation HETE_11R->HETE_Receptor Binding PKC PKC G_Protein->PKC Activation MAPK MAPK (ERK1/2) PKC->MAPK Activation Cellular_Response Cellular Response (e.g., Hypertrophy) MAPK->Cellular_Response Upregulation

Caption: Simplified signaling pathway of this compound.

References

11(R)-HETE standard curve optimization in ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of an 11(R)-HETE (11(R)-Hydroxyeicosatetraenoic Acid) standard curve in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive ELISA for this compound?

A competitive ELISA is an immunoassay format used to quantify the amount of a specific antigen, in this case, this compound, in a sample. In this assay, the this compound in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for binding to a limited number of primary antibody-coated wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. Therefore, a higher concentration of this compound in the sample will result in a lower signal, and vice versa.

Q2: How should I prepare my standards for the this compound standard curve?

Proper preparation of the standard curve is critical for accurate quantification. Always prepare fresh serial dilutions of the this compound standard for each experiment. It is recommended to perform two- or three-fold serial dilutions to obtain a range of concentrations that will adequately cover the expected sample concentrations.[1] Avoid making large, single-step dilutions and do not pipette very small volumes (less than 2 µl) to minimize errors.[1] All dilutions should be made in the same assay buffer that will be used for the samples to avoid matrix effects.

Q3: What is the best curve-fitting model for a competitive ELISA standard curve?

For competitive ELISAs, the relationship between concentration and signal is typically sigmoidal (S-shaped), not linear.[2][3] Therefore, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally the most appropriate model.[2][3] Most ELISA plate reader software will have these options available. A good curve fit should have a coefficient of determination (R²) value of ≥ 0.99.[3]

Q4: How do I determine the concentration of this compound in my unknown samples?

After generating the standard curve, the concentration of this compound in your unknown samples can be determined by interpolating their absorbance values from the standard curve.[2][3] If your samples were diluted, remember to multiply the interpolated concentration by the dilution factor to obtain the final concentration.[4] It is crucial that the absorbance values of your samples fall within the linear (dynamic) range of the standard curve for accurate quantification.[3][5]

Troubleshooting Guides

Poor Standard Curve

A common issue in ELISA is a suboptimal standard curve. The following table outlines potential causes and solutions for troubleshooting a poor this compound standard curve.

Problem Possible Cause Recommended Solution
Low Optical Density (OD) Readings Inactive or expired reagents (standards, antibody, conjugate, substrate).Check the expiration dates of all reagents. Use fresh reagents and prepare new dilutions.
Insufficient incubation times or incorrect temperature.Ensure all incubation steps are performed for the recommended duration and at the specified temperature.
Improper plate washing.Ensure adequate washing between steps to remove unbound reagents. Increase the number of washes if necessary.[6][7]
High Background Insufficient washing.Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells.[6][7]
Cross-contamination between wells.Be careful during pipetting to avoid splashing. Use fresh pipette tips for each standard and sample.
Substrate solution has deteriorated.The TMB substrate should be colorless before use. If it has a blueish tint, it has been contaminated or degraded and should be replaced.[6]
Blocking of non-specific binding is insufficient.Increase the blocking incubation time or consider using a different blocking agent.[7]
Poor R² Value (<0.99) Pipetting errors during serial dilutions.Use calibrated pipettes and proper pipetting techniques. Prepare fresh standard dilutions for each assay.[1]
Incorrect curve-fitting model used.Use a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit instead of a linear regression.[2][3]
Degraded standards.Prepare fresh standards from a stock solution that has been stored properly. Avoid repeated freeze-thaw cycles of the stock.
"Flat" Curve (Poor Dynamic Range) Standard concentrations are too high or too low.Adjust the range of your standard dilutions to better capture the dynamic portion of the curve. You may need to perform a pilot experiment to determine the optimal range.
Incorrect dilution of antibody or conjugate.Check the manufacturer's protocol for the recommended dilutions of the antibody and HRP-conjugate.

Data Presentation

The following table presents hypothetical performance data for a typical this compound competitive ELISA kit. Note: As no specific this compound ELISA kit datasheet was publicly available, these values are illustrative examples based on similar HETE ELISA kits and should not be considered as actual performance data.

Parameter Value Description
Assay Range 15.6 - 1000 pg/mLThe range of concentrations within which the assay is quantitative.
Sensitivity ~ 5 pg/mLThe lowest concentration of this compound that can be reliably detected above the background.
Intra-Assay CV < 10%The coefficient of variation within a single assay run.
Inter-Assay CV < 15%The coefficient of variation between different assay runs.
Sample Type Serum, Plasma, Cell Culture SupernatantsValidated biological matrices for the assay.
Sample Volume 50 - 100 µLThe required volume of sample per well.

Experimental Protocols

Standard Curve Preparation
  • Reconstitute the Standard: Reconstitute the lyophilized this compound standard with the recommended volume of an appropriate solvent (e.g., ethanol) to create a stock solution. Mix thoroughly.

  • Prepare Serial Dilutions:

    • Label a series of microcentrifuge tubes for each standard dilution.

    • Add the appropriate volume of assay buffer to each tube.

    • Perform a serial dilution by transferring a defined volume of the stock solution to the first tube, mixing well, and then transferring a defined volume from this tube to the next, and so on. A two-fold or three-fold dilution series is recommended.[1]

    • Ensure to use a fresh pipette tip for each dilution step to prevent carryover.[1]

    • The final tube should contain only the assay buffer and will serve as the zero standard (B₀).

Competitive ELISA Workflow
  • Standard and Sample Addition: Add 100 µL of each standard dilution and prepared samples to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.

  • Competitive Reaction: Add 50 µL of the HRP-conjugated this compound to each well.

  • Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature on a shaker). During this incubation, the this compound in the standards/samples and the HRP-conjugated this compound will compete for binding to the primary antibody.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

ELISA_Workflow Competitive ELISA Workflow for this compound cluster_prep Preparation cluster_assay Assay Steps prep_standards Prepare Standard Dilutions add_reagents Add Standards/Samples & HRP-11(R)-HETE to Plate prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubation1 Incubate (Competitive Binding) add_reagents->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Caption: A flowchart of the competitive ELISA workflow for this compound quantification.

Troubleshooting_Workflow Troubleshooting a Poor ELISA Standard Curve cluster_checks Initial Checks cluster_actions Corrective Actions start Poor Standard Curve (Low R², High CV%, or Flat Curve) check_calc Review Calculations & Curve Fit Model (4-PL/5-PL) start->check_calc check_pipette Evaluate Pipetting Technique & Dilution Accuracy start->check_pipette check_reagents Check Reagent Expiration & Preparation start->check_reagents rerun_standards Prepare Fresh Standards & Rerun Plate check_calc->rerun_standards check_pipette->rerun_standards check_reagents->rerun_standards optimize_wash Optimize Washing Protocol (Increase Volume/Cycles) rerun_standards->optimize_wash optimize_incubation Verify Incubation Times & Temperatures rerun_standards->optimize_incubation end Improved Standard Curve optimize_wash->end optimize_incubation->end Signaling_Pathway This compound Biosynthesis and Cellular Effects cluster_effects Cellular Effects (e.g., in Cardiomyocytes) AA Arachidonic Acid COX Cyclooxygenase (COX) Enzymes AA->COX Metabolism HETE_11R This compound COX->HETE_11R CYP1B1 Upregulation of CYP1B1 HETE_11R->CYP1B1 CYP4F2 Upregulation of CYP4F2 HETE_11R->CYP4F2 CYP4A11 Upregulation of CYP4A11 HETE_11R->CYP4A11 Hypertrophy Cellular Hypertrophy CYP1B1->Hypertrophy CYP4F2->Hypertrophy CYP4A11->Hypertrophy

References

preventing degradation of 11(R)-HETE in cell lysates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 11(R)-HETE Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in cell lysates and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My measured this compound levels are consistently low or undetectable. What is the most likely cause?

A1: Low recovery of this compound is most often due to rapid enzymatic degradation or non-enzymatic oxidation during and after cell lysis. The primary culprit is the enzymatic conversion of the 11-hydroxyl group into a ketone, forming 11-keto-ETE. This is carried out by cytosolic dehydrogenases, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is known to metabolize various eicosanoids.[1][2] Additionally, without proper precautions, auto-oxidation can occur. To prevent this, it is critical to work quickly, keep samples on ice at all times, and use a lysis procedure that includes specific inhibitors and antioxidants.

Q2: What is the single most important step to prevent this compound degradation during sample preparation?

A2: The most critical step is the immediate and rapid denaturation of degradative enzymes upon cell lysis. This is best achieved by lysing the cells directly in ice-cold, methanol-based buffer containing antioxidants and specific enzyme inhibitors. The cold methanol serves to precipitate and inactivate proteins, including dehydrogenases, halting enzymatic degradation instantly.

Q3: Which specific enzyme inhibitors should I add to my lysis buffer?

A3: To prevent the conversion of this compound to 11-keto-ETE, an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) should be used. For non-enzymatic degradation, a general antioxidant is crucial.

  • 15-PGDH Inhibitor: SW033291 is a potent and highly specific inhibitor of 15-PGDH and is recommended for effectively preserving HETEs.[3][4]

  • Antioxidant: Butylated hydroxytoluene (BHT) is a widely used antioxidant that effectively prevents lipid peroxidation. It should be included in both the lysis buffer and extraction solvents.

Q4: How should I store my cell lysates to ensure the long-term stability of this compound?

A4: For long-term storage, samples should be processed immediately through the protein precipitation and lipid extraction steps. The final lipid extract, dried down under nitrogen, should be stored at -80°C.[5] Storing unprocessed lysates, even at -80°C, is not recommended as some enzymatic activity can persist during the freeze-thaw cycle. Lipid oxidation can also continue at -20°C, making -80°C the required temperature for storage.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis.

Issue 1: High Variability Between Replicates

High variability is often a sign of inconsistent sample handling.

Potential Cause Recommended Solution
Inconsistent timing Standardize the time from cell harvesting to lysis and extraction for all samples. Work in small batches to ensure each sample is processed rapidly.
Temperature fluctuations Ensure all samples remain on ice or at 4°C throughout the entire process.[6] Use pre-chilled tubes, buffers, and centrifuges.
Incomplete protein precipitation Ensure thorough vortexing after adding the cold methanol lysis buffer. Allow samples to incubate at -20°C for at least 45 minutes to ensure complete protein precipitation before centrifugation.[7]
Issue 2: Low Overall Yield After Solid-Phase Extraction (SPE)

Low yield after the purification step often points to problems with the SPE protocol.

Potential Cause Recommended Solution
Incorrect sample pH during loading Before loading onto the C18 SPE column, ensure the sample is acidified to pH ~3.5. This protonates the carboxylic acid group of this compound, allowing it to bind to the C18 sorbent.
Loss of analyte during washing Use a non-polar wash solvent like hexane to elute highly polar lipids while retaining HETEs.[7] Avoid using intermediate-polarity solvents in the wash steps, which can cause premature elution of your analyte.
Analyte degradation on column After loading the acidified sample, perform a rapid wash with water to bring the column pH back towards neutral. Prolonged exposure to acid can cause degradation and isomerization.[7]
Incomplete elution Use an appropriate elution solvent such as methyl formate or ethyl acetate to ensure complete recovery of this compound from the column. Elute with a sufficient volume (e.g., 5-10 mL).[7]

Quantitative Data Summary

The stability of this compound is highly dependent on the presence of degradative enzymes. The use of a potent inhibitor like SW033291 can dramatically improve recovery.

Table 1: Efficacy of 15-PGDH Inhibitor SW033291

Parameter Value Significance
Binding Affinity (Kiapp) 0.1 nMIndicates extremely high-affinity binding to the 15-PGDH enzyme.[3]
In-Cell Activity ~85% reduction in 15-PGDH activityDemonstrates potent inhibition of the target enzyme within a cellular environment.[3]
Mechanism of Action Non-competitive vs. substrate (PGE2)The inhibitor is effective regardless of the substrate concentration.[3]

Table 2: Representative Stability of a HETE Analyte in Cell Lysate at 4°C

Time % Recovery (Standard Lysis Buffer) % Recovery (Optimized Lysis Buffer with Inhibitors)
0 min100%100%
15 min~60%>95%
30 min~35%>95%
60 min<20%>90%
This table provides representative data based on the known instability of eicosanoids and the efficacy of targeted inhibitors. Actual results may vary based on cell type and experimental conditions.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Lysis Buffer and Sample Collection

Objective: To lyse cells while immediately inactivating degradative enzymes and preventing oxidation.

Materials:

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Butylated hydroxytoluene (BHT)

  • SW033291 (15-PGDH inhibitor)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell scrapers

  • 15 mL conical tubes, pre-chilled

Procedure:

  • Prepare Optimized Lysis Buffer:

    • To 10 mL of pre-chilled (-20°C) methanol, add BHT to a final concentration of 0.005% (w/v).

    • Add SW033291 to a final concentration of 100 nM.

    • Vortex briefly and keep on ice. Prepare this buffer fresh.

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Cell Lysis:

    • Aspirate the final PBS wash completely.

    • Add 1 mL of Optimized Lysis Buffer directly to the plate.

    • Immediately scrape the cells and collect the lysate into a pre-chilled 15 mL conical tube.

  • Protein Precipitation:

    • Vortex the cell lysate for 15 seconds.

    • Incubate the tube at -20°C for 60 minutes to ensure complete protein precipitation.

  • Clarification:

    • Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C.

    • Carefully transfer the methanol supernatant, which contains the lipid fraction, to a new tube. The protein pellet can be discarded.

    • Proceed immediately to Solid-Phase Extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

Objective: To purify and concentrate this compound from the lysate supernatant.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg)

  • Methanol

  • Ultrapure water

  • Hexane

  • Methyl Formate

  • Hydrochloric Acid (HCl)

Procedure:

  • Condition the SPE Cartridge:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Do not let the column go dry.

  • Prepare and Load the Sample:

    • Take the methanol supernatant from Protocol 1. Add ultrapure water to dilute the methanol concentration to <15%.

    • Adjust the sample pH to ~3.5 using dilute HCl.

    • Slowly load the acidified sample onto the conditioned C18 cartridge.

  • Wash the Cartridge:

    • Crucial Step: Immediately wash the cartridge with 5 mL of ultrapure water to remove the acid.[7]

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids.[7]

  • Elute this compound:

    • Elute the HETE fraction with 5 mL of methyl formate into a clean collection tube.

  • Sample Finalization:

    • Dry the eluted sample under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in an appropriate solvent (e.g., methanol or mobile phase) for analysis (e.g., LC-MS/MS).

    • If not analyzing immediately, seal the tube under nitrogen and store at -80°C.

Visualizations: Pathways and Workflows

Degradation Pathway of this compound

cluster_main Cellular Degradation HETE This compound PGDH 15-PGDH (Dehydrogenase) HETE->PGDH KETO 11-keto-ETE (Inactive Metabolite) PGDH->KETO Oxidation INHIBITOR SW033291 INHIBITOR->PGDH Inhibition

Caption: Enzymatic degradation of this compound to 11-keto-ETE by 15-PGDH and its inhibition.

Recommended Experimental Workflow

cluster_workflow Sample Preparation Workflow s1 1. Harvest Cells on Ice & Wash with Cold PBS s2 2. Lyse in Cold Methanol + Inhibitor (SW033291) + Antioxidant (BHT) s1->s2 s3 3. Incubate at -20°C (Protein Precipitation) s2->s3 s4 4. Centrifuge at 4°C & Collect Supernatant s3->s4 s5 5. Acidify & Purify (C18 SPE) s4->s5 s6 6. Dry Down & Reconstitute s5->s6 s7 7. Analyze via LC-MS/MS or Store at -80°C s6->s7

Caption: Recommended workflow for preserving this compound during sample preparation.

Troubleshooting Logic for Low Analyte Recovery

start Problem: Low this compound Signal check_temp Was sample kept on ice at all times? start->check_temp check_inhibitor Were 15-PGDH inhibitor & antioxidant used? check_temp->check_inhibitor Yes sol_temp Solution: Maintain strict cold chain. Use pre-chilled materials. check_temp->sol_temp No check_spe Was SPE sample acidified to pH ~3.5? check_inhibitor->check_spe Yes sol_inhibitor Solution: Add SW033291 and BHT to fresh lysis buffer. check_inhibitor->sol_inhibitor No check_spe->start Yes (Other Issue) sol_spe Solution: Verify sample pH is ~3.5 before loading onto column. check_spe->sol_spe No

Caption: A decision tree for troubleshooting low this compound recovery.

References

selecting the right internal standard for 11(R)-HETE analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 11(R)-HETE Analysis

Welcome to the technical support center for this compound analysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate internal standard (IS) to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for this compound analysis?

An internal standard is a compound with physicochemical properties very similar to the analyte—in this case, this compound—that is added in a known quantity to every sample, calibrator, and quality control before sample processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry).[1][2] For sensitive and accurate quantification of eicosanoids like this compound, which are often present at low levels in complex biological matrices, a suitable internal standard is essential for robust and reliable results.[3]

Q2: What are the key characteristics of an ideal internal standard for this compound?

The ideal internal standard should:

  • Be a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled this compound).[3][4]

  • Co-elute with the analyte during liquid chromatography (LC).[1]

  • Exhibit the same extraction recovery and ionization response as the analyte.[1]

  • Be clearly distinguishable from the analyte by the mass spectrometer (typically a mass shift of +4 amu or more is recommended to avoid isotopic crosstalk).[1]

  • Be of high purity and chemically stable throughout the entire analytical procedure.[5]

  • Be absent in the biological sample being analyzed.[2]

Q3: What are the most commonly used internal standards for this compound analysis?

The gold standard is a deuterated analog of this compound itself. However, due to commercial availability or cost, it is very common in lipidomics panels to use a deuterated version of another HETE isomer to quantify the entire class. Commonly cited examples include:

  • 15(S)-HETE-d8 [6][7]

  • 12(S)-HETE-d8 [8]

  • [²H₈]-15(S)-HETE [9]

These standards behave similarly enough to other HETEs during extraction and analysis to provide acceptable correction.[6][7] Analyses are typically performed using stable isotope dilution methodology with deuterium-labeled eicosanoid analogs as internal standards, which confers much greater specificity than using structural analogs.[10]

Q4: Can I use a non-deuterated, structurally similar compound as an internal standard?

While possible, it is not recommended for modern LC-MS/MS methods. In the past, when deuterated standards were less available, compounds like ricinoleic acid were used.[11] However, such standards have different extraction efficiencies and ionization responses compared to this compound, which can lead to inaccurate quantification. Furthermore, using other HETE isomers as standards without isotopic labeling is not feasible as they are often endogenous and will interfere with the analysis.[11] Stable isotope-labeled standards are widely recognized as the most effective tool to compensate for analytical variables.[3]

Troubleshooting Guide

Issue: My internal standard (IS) signal is low or absent.

  • Possible Cause: Degradation of the IS during storage or sample processing.

    • Solution: Verify the storage conditions and age of your IS stock solution. Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Inefficient extraction or significant ion suppression from the sample matrix.

    • Solution: Review your sample preparation protocol (e.g., solid-phase extraction). Ensure the IS is spiked into the sample before any extraction steps.[6] Evaluate matrix effects by comparing the IS response in a clean solvent versus the extracted sample matrix. If suppression is high, improve sample cleanup or adjust chromatographic conditions.

  • Possible Cause: Incorrect concentration.

    • Solution: Ensure the final concentration of the IS in the sample is appropriate for the linear range of the instrument. A good starting point is a concentration in the middle of the calibration curve.[4]

Issue: I'm seeing high variability (%CV > 15%) in my results.

  • Possible Cause: Inconsistent addition of the IS.

    • Solution: Use calibrated pipettes and ensure the IS is vortexed thoroughly after being added to the sample. The IS must be added at the very beginning of the workflow to account for all subsequent variability.

  • Possible Cause: The chosen IS is not a suitable chemical mimic.

    • Solution: If you are not using a deuterated this compound, the chosen analog (e.g., 15-HETE-d8) may have different extraction or ionization behavior in your specific matrix. While often acceptable, a true SIL analog of the analyte is always best.[4]

  • Possible Cause: IS instability.

    • Solution: Some eicosanoids are sensitive to light, temperature, and pH. Ensure your samples are processed under appropriate conditions (e.g., on ice, protected from light) to prevent degradation of both the analyte and the IS.

Issue: There is isotopic cross-talk between my analyte and IS channels.

  • Possible Cause: The mass shift of the deuterated IS is insufficient.

    • Solution: Natural abundance of isotopes in the this compound molecule can contribute to a signal in the IS mass channel. A mass shift of at least +4 amu is recommended. If you are using a +3 standard, you may need to correct for this contribution or switch to a more heavily labeled standard.[1]

  • Possible Cause: Impurities in the analyte or IS.

    • Solution: Check the certificate of analysis for your standards. The unlabeled analyte should not be present as a significant impurity in your IS, and vice-versa.

Data and Protocols

Table 1: Comparison of Internal Standard Approaches for LC-MS/MS
Internal Standard TypeTypical Accuracy (% Bias)Typical Precision (% RSD)Matrix Effect CompensationRationale
Deuterated this compound < ±15%< 15%ExcellentCo-elutes and has nearly identical physicochemical properties, providing the most effective normalization.[3]
Deuterated HETE Isomer (e.g., 15-HETE-d8) < ±20%< 20%GoodClosely related structure provides good correction for extraction and ionization variability. Widely used and accepted.[6][7]
Structural Analog (Non-Isotopic) Can exceed ±50%> 20%PoorDifferent chemical properties lead to variable recovery and ionization, compromising data quality. Not recommended.[3]
Protocol: General Method for this compound Quantification

This protocol provides a general workflow for the analysis of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.

1. Sample Preparation & Extraction

  • Thaw plasma samples on ice.

  • To a 200 µL aliquot of plasma in a glass test tube, add 10 µL of the internal standard working solution (e.g., 4 ng/µL 15(S)-HETE-d8).[6] Vortex briefly.

  • Add 900 µL of ice-cold acetonitrile to precipitate proteins.[9] Vortex for 1 minute.

  • Centrifuge at >2000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.

    • Elute the analytes with a high-percentage organic solvent (e.g., ethyl acetate or methanol).[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 85% methanol).[6]

2. Chiral LC-MS/MS Analysis

  • LC Column: A chiral column is required to separate this compound from 11(S)-HETE (e.g., ChiralPak AD-RH, 150 x 4.6 mm).[8]

  • Mobile Phase: Isocratic elution with a mixture like methanol:water:acetic acid (95:5:0.1, v/v/v).[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[7]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the chosen internal standard.

    • 11-HETE: m/z 319.2 → [product ion] (e.g., 167)[9][10]

    • Example IS (15-HETE-d8): m/z 327.2 → [product ion] (e.g., 182)[6][9]

3. Data Analysis

  • Integrate the peak areas for both the analyte (this compound) and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration for known standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Add_IS Spike with Known Amount of Internal Standard Sample->Add_IS Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Precip SPE Solid-Phase Extraction (Cleanup & Concentration) Precip->SPE LCMS Chiral LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Generate Peak Area for Analyte and IS LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Result Final Concentration of this compound Curve->Result

Caption: Experimental workflow for this compound quantification using an internal standard.

G start Start: Select IS for This compound Analysis q1 Is a stable isotope-labeled This compound available and feasible? start->q1 use_ideal Use Deuterated This compound q1->use_ideal Yes q2 Is a deuterated analog of a structurally similar HETE isomer (e.g., 15-HETE-d8) available? q1->q2 No use_analog Use Deuterated HETE Isomer. Validate method thoroughly for recovery and matrix effects. q2->use_analog Yes reconsider Re-evaluate Method. Non-isotopic standards are not recommended for LC-MS. High risk of inaccurate data. q2->reconsider No

Caption: Decision tree for selecting the appropriate internal standard for this compound analysis.

G cluster_pathways Enzymatic Pathways AA Arachidonic Acid (in cell membrane) COX Cyclooxygenase (COX-1 / COX-2) AA->COX CYP Cytochrome P450 (CYP) AA->CYP HPETE 11(R)-HPETE COX->HPETE Peroxidase Activity HETE This compound CYP->HETE Direct Hydroxylation HPETE->HETE

References

overcoming low abundance of 11(R)-HETE in samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this low-abundance lipid mediator.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to detect this compound in my biological samples?

A1: The low abundance of this compound in biological matrices is a primary challenge. Additionally, as a fatty acid, it often exhibits poor ionization efficiency in commonly used negative ion mode Liquid Chromatography-Mass Spectrometry (LC-MS), leading to low signal intensity. Sample extraction and cleanup steps, if not optimized, can also lead to significant analyte loss.

Q2: What is the most sensitive method for quantifying this compound?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for this compound quantification. LC-MS/MS is often preferred as it may not require derivatization, which is a necessary step for GC-MS to make the analyte volatile. However, derivatization in GC-MS can significantly enhance sensitivity. For LC-MS/MS, sensitivity can be greatly improved by using a derivatizing agent that adds a permanently charged group, allowing for analysis in the more sensitive positive ion mode.

Q3: Can I use the same protocol for this compound as for other eicosanoids?

A3: While general eicosanoid extraction protocols can be a good starting point, optimization is crucial for low-abundance species like this compound. The choice of solid-phase extraction (SPE) sorbent, wash, and elution solvents should be tailored to the specific physicochemical properties of this compound to maximize recovery and minimize matrix effects.

Q4: What is the biological significance of this compound?

A4: this compound is a bioactive lipid mediator produced from arachidonic acid primarily by cyclooxygenase (COX) enzymes.[1] It is involved in various physiological and pathophysiological processes. For instance, it has been shown to induce cellular hypertrophy in cardiomyocytes.[2] It is further metabolized to 11-oxo-ETE, which also exhibits biological activity, such as inhibiting cell proliferation.[3]

Troubleshooting Guides

Low Recovery During Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
Analyte is found in the flow-through (load fraction) Sorbent polarity is incorrect.For this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) is appropriate.
Sample pH is not optimal for retention.Acidify the sample to at least one pH unit below the pKa of this compound (approximately 4-5) to ensure it is in its neutral, protonated form for better retention on a reversed-phase sorbent.
Sample loading flow rate is too high.Decrease the flow rate to allow for sufficient interaction between this compound and the sorbent.
Sorbent bed has dried out before sample loading.Re-condition and re-equilibrate the SPE cartridge immediately before loading the sample.
Analyte is lost during the wash step Wash solvent is too strong.Decrease the polarity of the wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent in the wash solution.
Analyte is not completely eluted Elution solvent is too weak.Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent. Using a slightly basic elution solvent can also help to deprotonate the carboxylic acid group of this compound, facilitating its release from the sorbent.
Insufficient volume of elution solvent.Increase the volume of the elution solvent or perform a second elution step and combine the fractions.
Low Signal Intensity in LC-MS/MS Analysis
Symptom Possible Cause Suggested Solution
Poor signal-to-noise ratio for this compound peak Suboptimal ionization.Fatty acids like this compound often show low signal in negative ion mode. Consider chemical derivatization to introduce a permanently charged group, enabling analysis in the more sensitive positive ion mode.
Matrix effects from co-eluting compounds.Improve chromatographic separation to resolve this compound from interfering matrix components. Optimize the SPE cleanup procedure to remove these interferences.
Non-volatile salts in the mobile phase are suppressing ionization.Use volatile mobile phase additives like formic acid or ammonium acetate.
MS source parameters are not optimized.Optimize source parameters such as capillary voltage, gas flow rates, and temperatures for the specific m/z of this compound.
Inconsistent peak areas Sample degradation.This compound can be unstable. Ensure samples are stored at -80°C and processed quickly on ice. Minimize freeze-thaw cycles.
Inconsistent sample preparation.Use an internal standard (e.g., a deuterated analog of 11-HETE) to account for variability in extraction and injection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add an appropriate internal standard (e.g., 11-HETE-d8).

    • Acidify the plasma to a pH of approximately 3.5 by adding 1 M HCl. This ensures that this compound is in its protonated form.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., Oasis HLB or C18).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of a high-percentage organic solvent (e.g., methanol or acetonitrile).

    • Collect the eluate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with Pentafluorobenzyl Bromide (PFB-Br) for GC-MS Analysis

This derivatization enhances volatility and introduces an electron-capturing group, significantly increasing sensitivity in GC-MS with electron capture negative ionization.

  • Sample Preparation:

    • Ensure the extracted this compound sample is completely dry.

    • To the dried sample, add 50 µL of acetone.

  • Derivatization Reaction:

    • Add 20 µL of a 10% PFB-Br solution in acetone.[4]

    • Add 50 µL of a catalyst solution, such as 18-crown-6 ether in acetone.[4]

    • Seal the reaction vial and sonicate for 30 minutes.[4]

  • Extraction of Derivative:

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Re-dissolve the residue in hexane for injection into the GC-MS.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for HETE Analysis
Method Typical Limit of Quantification (LOQ) Derivatization Required? Throughput Advantages Disadvantages
LC-MS/MS 0.05 - 10 ng/mLNo (but can improve sensitivity)HighHigh specificity, suitable for thermally labile compounds.Can be susceptible to matrix effects.
GC-MS 0.1 - 5 ng/mLYesLow to MediumHigh chromatographic resolution, robust.Requires derivatization, not suitable for thermally labile compounds.[5]
ELISA Varies by kitNoHighCost-effective for large sample numbers.Potential for cross-reactivity with other HETEs, less specific than MS-based methods.
Table 2: Recovery of Analytes with Different Sample Preparation Techniques
Technique Analyte Class Average Recovery (%) Key Considerations
Solid-Phase Extraction (Oasis PRiME HLB) Acids, Bases, Neutrals98 ± 8%Excellent and consistent recovery for a wide range of analytes.[6]
Supported Liquid Extraction (SLE) Neutrals, Bases89 ± 7%Poor recovery for acidic analytes.[6]
Liquid-Liquid Extraction (LLE) Varies by solvent70 ± 10%Lower recovery compared to SPE and SLE.[6]

Visualizations

Biosynthesis and Metabolism of this compound

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 HETE_11R This compound COX1_2->HETE_11R PGDH_15 15-PGDH HETE_11R->PGDH_15 Cellular_Effects Cellular Effects (e.g., Hypertrophy) HETE_11R->Cellular_Effects Oxo_ETE_11 11-oxo-ETE PGDH_15->Oxo_ETE_11 Oxo_ETE_11->Cellular_Effects Inhibition of Proliferation

Caption: Biosynthesis of this compound from arachidonic acid and its metabolism.

Experimental Workflow for this compound Analysis

G start Biological Sample (e.g., Plasma) pretreatment Sample Pre-treatment (Acidification, Protein Precipitation) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe derivatization Derivatization (Optional for LC-MS, Required for GC-MS) spe->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis data Data Analysis (Quantification) analysis->data

Caption: General workflow for the extraction and analysis of this compound.

References

Technical Support Center: Optimizing Cell Stimulation for 11(R)-HETE Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell stimulation for the production of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a bioactive lipid mediator, an eicosanoid, derived from the metabolism of arachidonic acid.[1] It is produced by cyclooxygenase (COX) enzymes and is involved in various physiological and pathophysiological processes, making it a molecule of interest in research and drug development.

Q2: Which enzymatic pathways are responsible for this compound production?

A2: this compound is primarily synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, involving both COX-1 and COX-2 enzymes.[2][3][4] Additionally, certain cytochrome P450 (CYP) enzymes may contribute to its formation.[5][6][7]

Q3: What are common cell types used for studying this compound production?

A3: Various cell types can be used, with the choice often depending on the research context. Commonly used cells include endothelial cells, such as bovine coronary artery endothelial cells, and smooth muscle cells, like those from rat aorta.[7][8] Human fetal ventricular cardiomyocytes (RL-14 cells) have also been used in studies involving HETE enantiomers.[1][9]

Q4: What are typical stimulating agents to induce this compound production?

A4: Cellular production of this compound can be induced by stimulating the release of endogenous arachidonic acid. Common agonists include thrombin and calcium ionophores like A23187.[8][10] Exogenous arachidonic acid can also be supplied to the cell culture to serve as a substrate for enzymatic conversion.[11][12]

Q5: How is this compound typically detected and quantified?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other eicosanoids in biological samples.[13][14][15] This method allows for the separation of this compound from its stereoisomer, 11(S)-HETE, and other interfering substances.

Troubleshooting Guide

Issue 1: Low or undetectable levels of this compound after cell stimulation.

  • Possible Cause 1: Inefficient cell stimulation.

    • Solution: Optimize the concentration of the stimulating agent (e.g., thrombin, A23187) and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Possible Cause 2: Insufficient substrate availability.

    • Solution: If relying on endogenous arachidonic acid release, ensure cells are healthy and have adequate membrane lipid composition. Consider supplementing the culture medium with exogenous arachidonic acid. However, be cautious as high concentrations of exogenous arachidonic acid can lead to artificially elevated measurements.[16]

  • Possible Cause 3: Rapid metabolism of this compound.

    • Solution: this compound can be further metabolized by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[17] Consider using an inhibitor of this enzyme, such as CAY10397, during the experiment to prevent the degradation of your target analyte.[17]

  • Possible Cause 4: Issues with sample collection and processing.

    • Solution: Eicosanoids are susceptible to degradation. Ensure samples are collected promptly and stored at -80°C. Use appropriate extraction methods, such as solid-phase extraction (SPE), to purify and concentrate the sample before analysis.[15] Adding an antioxidant like butylated hydroxytoluene (BHT) during extraction can prevent auto-oxidation.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Maintain consistency in cell passage number, confluency, and overall health. Starve the cells of serum for a defined period before stimulation to ensure a uniform baseline state.

  • Possible Cause 2: Pipetting errors or inconsistent reagent concentrations.

    • Solution: Calibrate pipettes regularly and ensure accurate preparation of all solutions, including the stimulating agents and arachidonic acid stocks.

  • Possible Cause 3: Incomplete extraction or sample loss.

    • Solution: Standardize the extraction protocol and consider using an internal standard, such as a deuterated version of this compound (e.g., this compound-d8), to account for variability in extraction efficiency and instrument response.

Issue 3: Difficulty in separating this compound from 11(S)-HETE.

  • Possible Cause: Inadequate chromatographic separation.

    • Solution: Utilize a chiral chromatography column specifically designed for separating stereoisomers. Optimize the mobile phase composition and gradient to achieve baseline separation of the two enantiomers.

Quantitative Data Summary

The following tables summarize typical experimental parameters for stimulating this compound production. Note that optimal conditions may vary depending on the specific cell line and experimental setup.

Table 1: Stimulating Agents and Concentrations

Stimulating AgentCell TypeTypical Concentration RangeReference
ThrombinMurine Tumor Cells0.1 - 10 U/mL[11]
ThrombinHuman Endothelial Cells2 U/mL[10]
Calcium Ionophore A23187Human Endothelial Cells5 µM[10]
Arachidonic AcidRat Aorta Smooth Muscle CellsNot specified[7]

Table 2: Exogenous Substrate Concentrations

SubstrateCell TypeTypical ConcentrationReference
[3H]-Arachidonic AcidMurine Tumor Cells0.013 µM (for labeling)[11]
[14C]-Arachidonic AcidHuman Endothelial CellsNot specified (for labeling)[10]
Arachidonic AcidE. coli (expressing 11R-LOX)5.0 mM[18]

Experimental Protocols

Protocol 1: Stimulation of Cultured Cells for this compound Production

Materials:

  • Cultured cells (e.g., endothelial or smooth muscle cells) in appropriate culture plates

  • Serum-free culture medium

  • Stimulating agent stock solution (e.g., thrombin in a suitable buffer)

  • Exogenous arachidonic acid stock solution (in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Ice

Procedure:

  • Grow cells to approximately 80-90% confluency.

  • Wash the cells twice with sterile PBS.

  • Replace the culture medium with serum-free medium and incubate for 2-4 hours to allow cells to return to a basal state.

  • Prepare the working solution of the stimulating agent (e.g., thrombin) and/or arachidonic acid in serum-free medium at the desired final concentration.

  • Remove the medium from the cells and add the stimulation medium.

  • Incubate the cells for the desired period (e.g., 5 minutes to 1 hour, to be optimized).

  • To stop the reaction, place the culture plates on ice.

  • Collect the supernatant (cell culture medium) containing the secreted this compound.

  • Immediately proceed to the extraction protocol or store the samples at -80°C.

Protocol 2: Extraction of this compound from Cell Culture Supernatant

Materials:

  • Cell culture supernatant

  • Internal standard (e.g., this compound-d8)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Formic acid or acetic acid

  • Nitrogen gas evaporator

  • LC-MS grade solvents for reconstitution

Procedure:

  • Thaw the cell culture supernatant on ice.

  • Spike the sample with the internal standard.

  • Acidify the supernatant to a pH of approximately 3.5-4.0 with formic acid or acetic acid to protonate the carboxylic acid group of HETEs.

  • Condition the SPE cartridge by washing with methanol followed by water.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar impurities.

  • Elute the HETEs from the cartridge using a less polar solvent such as ethyl acetate or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key enzymatic pathways involved in this compound production and a general experimental workflow.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (Stimulated by agonists e.g., Thrombin) PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 HETE_11R This compound Arachidonic_Acid->HETE_11R CYP450 COX1_2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGH2->HETE_11R Other_Prostanoids Other Prostanoids (PGE2, PGI2, etc.) PGH2->Other_Prostanoids CYP450 Cytochrome P450

Caption: Enzymatic pathways for this compound biosynthesis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Endothelial cells) Stimulation 2. Cell Stimulation (e.g., Thrombin) Cell_Culture->Stimulation Sample_Collection 3. Sample Collection (Supernatant) Stimulation->Sample_Collection Extraction 4. Solid-Phase Extraction (SPE) Sample_Collection->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Quantification 6. Data Quantification Analysis->Data_Quantification

Caption: General workflow for this compound production and analysis.

References

Technical Support Center: Enhancing Ionization Efficiency of 11(R)-HETE in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) mass spectrometry (MS) analysis of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or no signal for this compound in negative ion mode Suppression of ionization by acidic mobile phase.While acidic conditions can improve chromatographic separation, they can hinder deprotonation of the carboxylic acid group of this compound, which is crucial for negative ion mode ESI.[1] Consider using a mobile phase with a higher pH if compatible with your chromatography, or switch to a positive ion mode method, potentially with derivatization.
Insufficient analyte concentration.Concentrate your sample or inject a larger volume if your system and method permit.
Contamination in the LC-MS system or solvents.Fatty acids are common contaminants.[1] Ensure rigorous cleaning of all glassware. Use high-purity solvents and consider implementing a divert valve to direct the early and late parts of the gradient, which may contain contaminants, away from the mass spectrometer.[2]
Poor desolvation in the ESI source.Optimize ESI source parameters, including nebulizer gas pressure, drying gas flow rate, and temperature, to facilitate efficient solvent evaporation and analyte ionization.[3][4]
Poor chromatographic peak shape (e.g., tailing, broad peaks) Column overload.Dilute the sample to avoid overloading the analytical column.[5]
Inappropriate column chemistry.A C18 reversed-phase column is commonly used and effective for HETE analysis.[6][7]
Secondary interactions with the column.The addition of a small amount of a weak acid like acetic acid or formic acid to the mobile phase can improve peak shape by minimizing secondary interactions.[6][7]
Inconsistent retention times Changes in mobile phase composition.Ensure mobile phase components are accurately prepared and mixed. Use fresh mobile phase daily.[8]
Column degradation.Over time and with exposure to harsh conditions, column performance can degrade. Consider replacing the column if performance does not improve with cleaning.
Fluctuating pump flow rates.Ensure the LC pumps are properly maintained and delivering a stable flow rate.[9]
High background noise Contaminated solvents or reagents.Use LC-MS grade solvents and additives.[9] Filter all mobile phases and samples.[5]
Carryover from previous injections.Implement a robust needle and injection port washing procedure between samples.[8]
Dirty ion source.Regularly clean the ESI source components, such as the capillary, cone, and lens, according to the manufacturer's instructions.[9]

Frequently Asked Questions (FAQs)

Q1: Why is achieving high ionization efficiency for this compound in ESI-MS challenging?

A1: The carboxylic acid moiety of this compound makes it suitable for negative ion mode ESI. However, the acidic mobile phases often used for optimal reversed-phase chromatographic separation can suppress the deprotonation of this group, leading to reduced ionization efficiency and sensitivity.[1]

Q2: What are the primary strategies to enhance the ionization efficiency of this compound?

A2: The main approaches to improve this compound ionization are:

  • Mobile Phase Optimization: Carefully selecting and optimizing mobile phase additives can significantly impact signal intensity. While acids like formic or acetic acid are needed for good chromatography, their concentration should be minimized.[7][10]

  • Chemical Derivatization: Modifying the carboxylic acid group of this compound through derivatization can dramatically improve ionization efficiency, often by introducing a permanently charged or more easily ionizable group.[4][11] This is a highly effective method for substantial sensitivity gains.[11]

  • ESI Source Parameter Optimization: Fine-tuning parameters such as capillary voltage, nebulizer pressure, drying gas flow, and temperature is crucial for maximizing the generation and transmission of this compound ions.[3][4]

Q3: In which ionization mode, positive or negative, should I analyze this compound?

A3: Un-derivatized this compound is typically analyzed in negative ion mode ([M-H]⁻) due to the presence of the acidic carboxylic acid group.[7][12] However, derivatization strategies, such as charge-reversal derivatization, can make positive ion mode analysis significantly more sensitive.[11][13]

Q4: What is charge-reversal derivatization and how does it improve this compound detection?

A4: Charge-reversal derivatization involves converting the anionic carboxylate group of this compound into a cationic derivative. For instance, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) attaches a permanently positive-charged pyridinium group.[11][13] This allows for analysis in the positive ion mode, which can be 10- to 20-fold more sensitive than analyzing the underivatized compound in negative ion mode.[11]

Q5: Can I distinguish this compound from its isomers using ESI-MS?

A5: While ESI-MS will show that 11-HETE and its isomers (e.g., 5-HETE, 12-HETE, 15-HETE) are isobaric (have the same mass), they can be distinguished. This is typically achieved through chromatographic separation prior to MS detection. Different HETE isomers will have distinct retention times on a suitable LC column.[14] Furthermore, tandem mass spectrometry (MS/MS) can be used to generate unique fragmentation patterns for each isomer, aiding in their specific identification and quantification.[14]

Quantitative Data on Ionization Efficiency Enhancement

Chemical derivatization is a powerful technique to increase the ionization efficiency of this compound. The following table summarizes the improvement in the limit of quantification (LOQ) achieved by charge-reversal derivatization with AMPP compared to the analysis of the underivatized compound.

AnalyteUnderivatized LOQ (pg)AMPP-Derivatized LOQ (pg)Sensitivity Improvement Factor
11(S)-HETE *50.2 - 0.510 - 25

*Data for 11(S)-HETE is presented as a proxy for this compound due to their structural similarity and the availability of published data. The improvement factor is instrument-dependent.[11]

Experimental Protocols

Protocol 1: Standard LC-ESI-MS/MS Method for this compound Analysis

This protocol describes a typical method for the quantitative analysis of underivatized this compound.

  • Sample Preparation:

    • Extract eicosanoids from the biological matrix using solid-phase extraction (SPE).[15]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 250 mm, 5 µm particle size).[6]

    • Mobile Phase A: Water with 0.2% v/v acetic acid.[6]

    • Mobile Phase B: Methanol with 0.2% v/v acetic acid.[6]

    • Gradient: Start at 85% B for 10 min, increase to 100% B over 2 min, hold at 100% B for 10 min, then return to 85% B for re-equilibration.[6]

    • Flow Rate: 0.2 mL/min.[6]

    • Injection Volume: 40 µL.[6]

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MS/MS Transition: Monitor the transition for 11-HETE: m/z 319 -> 167.[16]

    • Source Parameters:

      • Capillary Voltage: -4.2 kV.[6]

      • Source Temperature: 350 °C.[6]

      • Optimize nebulizer and drying gas flows for your specific instrument.

Protocol 2: Enhanced Sensitivity Method using AMPP Derivatization

This protocol details the charge-reversal derivatization of this compound with AMPP for highly sensitive analysis.[11]

  • Sample Preparation:

    • Extract and dry the sample as in Protocol 1.

    • Reconstitute the dried extract in 10 µL of a 4:1 (v/v) mixture of acetonitrile and dimethylformamide.

  • Derivatization Reaction:

    • Add 10 µL of ice-cold 640 mM (3-(dimethylamino)propyl)ethyl carbodiimide hydrochloride (EDC) in water.

    • Vortex briefly and place on ice.

    • Add 20 µL of a solution containing 5 mM N-hydroxybenzotriazole (HOBt) and 15 mM AMPP in acetonitrile.

    • Vortex briefly, cap the vial, and incubate at 60 °C for 30 minutes.

    • The sample is now ready for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Use a similar LC setup as in Protocol 1. The presence of the cationic AMPP tag generally does not negatively affect the chromatography.[11]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transition: Optimize and monitor the specific transition for the AMPP-derivatized 11-HETE. The exact m/z values will depend on the AMPP reagent used.

    • Source Parameters: Optimize source parameters for positive ion mode, including capillary voltage, source temperature, and gas flows.

Visualizations

Signaling Pathway of this compound Biosynthesis and Action

G This compound Biosynthesis and Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 _11R_HpETE 11(R)-HpETE COX1_2->_11R_HpETE Peroxidase Peroxidase Activity (of COX enzymes) _11R_HpETE->Peroxidase _11R_HETE This compound Peroxidase->_11R_HETE _15_PGDH 15-PGDH _11R_HETE->_15_PGDH Cellular_Effects Cellular Effects _11R_HETE->Cellular_Effects _11_oxo_ETE 11-oxo-ETE _15_PGDH->_11_oxo_ETE Hypertrophy Cellular Hypertrophy Cellular_Effects->Hypertrophy e.g. G Workflow for Optimizing this compound ESI-MS Analysis Start Start: Low this compound Signal Troubleshoot Troubleshoot Basic LC-MS Issues (leaks, clogs, contamination) Start->Troubleshoot Optimize_Source Optimize ESI Source Parameters (Voltage, Gas Flow, Temp) Troubleshoot->Optimize_Source Issues Resolved End_Bad End: Signal Still Low (Re-evaluate sample prep) Troubleshoot->End_Bad No Obvious Issues Optimize_Mobile_Phase Optimize Mobile Phase (Additive concentration) Optimize_Source->Optimize_Mobile_Phase Improvement? No End_Good End: Improved Signal Optimize_Source->End_Good Improvement? Yes Consider_Derivatization Consider Chemical Derivatization (e.g., AMPP) Optimize_Mobile_Phase->Consider_Derivatization Improvement? No Optimize_Mobile_Phase->End_Good Improvement? Yes Perform_Derivatization Perform Derivatization Reaction Consider_Derivatization->Perform_Derivatization Yes Consider_Derivatization->End_Bad No Analyze_Positive_Mode Analyze in Positive Ion Mode Perform_Derivatization->Analyze_Positive_Mode Analyze_Positive_Mode->End_Good

References

Technical Support Center: Validation of 11(R)-HETE Analytical Method for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of 11(R)-HETE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the reproducibility and reliability of this compound quantification. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an analytical method for this compound?

A1: According to the International Council on Harmonisation (ICH) guidelines, the validation of an analytical method should demonstrate its suitability for the intended purpose.[1][2][3] Key parameters to evaluate for ensuring a reproducible and reliable method for this compound analysis include:

  • Specificity: The ability to accurately measure this compound in the presence of other components like isomers (e.g., 11(S)-HETE), impurities, and matrix components.[1][4] Chiral separation techniques are often necessary to differentiate between HETE enantiomers.[5][6]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of this compound within a given range.[1][4]

  • Range: The interval between the upper and lower concentrations of this compound that can be determined with suitable linearity, accuracy, and precision.[1][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often expressed as percent recovery.[1][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[1][7]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.[3][8]

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[3][8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][9]

Q2: Why is chiral separation important in the analysis of 11-HETE?

A2: 11-HETE exists as two enantiomers, this compound and 11(S)-HETE. These stereoisomers can be formed through different enzymatic and non-enzymatic pathways and may exhibit different biological activities. For instance, this compound is a primary metabolite produced by COX-2 metabolism of arachidonic acid.[10] To accurately quantify this compound and understand its specific biological role, it is crucial to use a chiral separation method, such as chiral ultra-high-performance liquid chromatography (UHPLC), to distinguish it from its 11(S)-HETE counterpart.[5][6][11]

Q3: What are common challenges in achieving reproducibility for this compound analysis?

A3: Researchers may face several challenges in achieving reproducible results for this compound analysis. These often stem from the low abundance of eicosanoids in biological samples, the presence of isomeric species, and matrix effects.[12][13] Key challenges include:

  • Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to low recovery and high variability. Solid-phase extraction (SPE) is a commonly used technique to clean up samples and concentrate the analyte.[13][14]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and reproducibility.[13] The use of deuterated internal standards can help to mitigate this issue.[14][15]

  • Chromatographic Separation: Inadequate separation of this compound from other isomers can lead to inaccurate quantification. Optimization of the chromatographic method, including the choice of column and mobile phase, is critical.[12]

  • Instrument Sensitivity: The low endogenous levels of this compound require highly sensitive instrumentation, such as a triple quadrupole mass spectrometer, for accurate detection and quantification.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Resolution Inappropriate column or mobile phase composition.Optimize the LC method. Consider a chiral column for enantiomeric separation. Adjust the gradient and mobile phase additives.
Column degradation.Replace the column and ensure proper storage conditions.
Low Signal Intensity or High LOD/LOQ Inefficient ionization in the mass spectrometer.Optimize MS parameters, including spray voltage, gas flows, and collision energy.
Low extraction recovery.Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used.[16]
Matrix suppression.Use a deuterated internal standard to compensate for matrix effects.[14] Dilute the sample if possible.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Standardize the sample preparation workflow. Use automated liquid handlers for improved consistency.
Instrument instability.Perform system suitability tests before each run to ensure the instrument is performing correctly.[4]
Analyst variability.Ensure all analysts are thoroughly trained on the standard operating procedure (SOP).
Inaccurate Quantification (Poor Accuracy) Incorrect calibration curve.Prepare fresh calibration standards and ensure the calibration range covers the expected sample concentrations.[1]
Degradation of analyte.Store samples and standards at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
Interference from isomers.Verify the specificity of the method using chiral chromatography to ensure you are only quantifying this compound.

Experimental Protocols & Data Presentation

Protocol: Linearity Assessment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Create a series of calibration standards by serially diluting the stock solution to at least six different concentration levels. The range should bracket the expected concentrations of this compound in the samples.

  • Process and analyze each calibration standard in triplicate using the established LC-MS/MS method.

  • Plot a graph of the peak area ratio (analyte/internal standard) versus the nominal concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value >0.99 is generally considered acceptable.[17]

Protocol: Precision and Accuracy Assessment
  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • For intra-assay (repeatability) assessment: Analyze at least five replicates of each QC level in a single analytical run.

  • For inter-assay (intermediate precision) assessment: Analyze the QC samples on at least three different days, by different analysts, or using different instruments.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV or RSD) for each QC level. For precision, a %CV of <15% is typically acceptable.

  • Calculate accuracy as the percentage of the measured concentration relative to the nominal concentration ((mean measured concentration / nominal concentration) x 100). An accuracy of 85-115% is generally considered acceptable.

Summary of Validation Parameters
Parameter Acceptance Criteria Example Data
Linearity (r²) > 0.990.998
Intra-day Precision (%RSD) < 15%Low QC: 12%, Mid QC: 6%, High QC: 5%[17]
Inter-day Precision (%RSD) < 15%Low QC: 11%, Mid QC: 6%, High QC: 5%[17]
Accuracy (% Recovery) 85 - 115%95.1 - 104.7%[15]
Extraction Recovery > 75%75 - 100% for mono- and di-hydroxy eicosanoids[16]
LLOQ S/N ≥ 100.1 to 8.5 pg in surrogate matrix[17]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Deuterated Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation and Reconstitution SPE->Evap LC Chiral UHPLC Separation Evap->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of This compound Calibration->Quant

Caption: Workflow for this compound quantification.

This compound Signaling Context

G AA Arachidonic Acid COX2 COX-2 AA->COX2 Metabolism HETE_11R This compound COX2->HETE_11R PGDH 15-PGDH HETE_11R->PGDH Oxidation Oxo_ETE 11-oxo-ETE PGDH->Oxo_ETE Bio_Effect Biological Effects (e.g., Inhibition of Endothelial Cell Proliferation) Oxo_ETE->Bio_Effect

Caption: Biosynthesis and activity of this compound.

References

Validation & Comparative

11(R)-HETE as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) as a potential disease biomarker, with a focus on its validation and performance against other analytical methods. Experimental data and detailed methodologies are presented to support an objective evaluation of its utility in research and clinical settings.

Introduction to this compound

This compound is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid primarily through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[1][2]. It is one of two enantiomers of 11-HETE, the other being 11(S)-HETE. While both are implicated in cellular processes, emerging evidence suggests distinct biological activities for each. Notably, elevated levels of 11-HETE have been associated with conditions involving inflammation and oxidative stress, such as obesity and cardiovascular disease.[3][4] This has spurred interest in its potential as a disease biomarker.

Validation of this compound in Disease Models

Recent studies have begun to elucidate the pathophysiological role of this compound, particularly in the context of cardiovascular disease. In vitro experiments using human cardiomyocyte cell lines have demonstrated that this compound can induce cellular hypertrophy, a key feature of heart disease.[3]

Key Experimental Findings:

A study investigating the effects of this compound on RL-14 human fetal ventricular cardiomyocytes found that treatment with 20 µM this compound for 24 hours led to a significant increase in the cardiac hypertrophic marker β/α-MHC ratio by 132%.[3] Furthermore, it modestly increased the gene expression of skeletal α-actin (ACTA-1) by 46%.[3] The study also revealed that this compound significantly upregulated the mRNA levels of several cytochrome P450 enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11.[3]

These findings suggest a potential signaling pathway where this compound contributes to cardiac remodeling.

Performance Comparison: this compound vs. Alternative Biomarkers & Methods

The validation of a biomarker requires rigorous comparison against existing standards and alternative detection methods. The following tables summarize the performance characteristics of this compound detection by mass spectrometry against established cardiac biomarkers and the general performance of ELISA for similar analytes.

Table 1: Performance Comparison of Analytical Methods

FeatureLC-MS/MS for this compoundELISA (for other HETEs, e.g., 12(S)-HETE)Established Cardiac Biomarkers (e.g., Troponin I/T, NT-proBNP)
Principle Chromatographic separation followed by mass-to-charge ratio detectionCompetitive immunoassay with enzymatic colorimetric detectionImmunoassays (various formats)
Specificity High (can distinguish between stereoisomers)Moderate to High (potential for cross-reactivity with similar structures)High (specific antibodies)
Sensitivity High (sub ng/mL)High (as low as 0.32 ng/mL for 12(S)-HETE)[5]Very High (pg/mL to ng/mL range)
Quantitative Yes (highly accurate and precise)Yes (semi-quantitative to quantitative)Yes (quantitative)
Throughput LowerHigherHigh (automated platforms)
Cost per sample HigherLowerModerate
Multiplexing Yes (can measure multiple analytes simultaneously)Limited (typically single analyte)Yes (panels available)

Table 2: Comparison with Established Cardiac Biomarkers

BiomarkerPathophysiological RelevanceEstablished Clinical UsePotential Advantages of this compound
Troponin I and T Released upon cardiomyocyte injury, specific for myocardial necrosis.[6]Diagnosis and risk stratification of acute coronary syndrome (ACS).[6]May provide insights into earlier stages of cardiac stress and hypertrophy before significant cell death.
NT-proBNP Released in response to ventricular stretch and pressure overload.[2]Diagnosis, prognosis, and management of heart failure.[2]Could reflect a different aspect of cardiac pathophysiology related to lipid signaling and inflammation.
C-Reactive Protein (CRP) General marker of inflammation.Risk prediction for cardiovascular events.May offer more specific information about lipid-mediated inflammatory pathways in cardiovascular disease.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method for the sensitive and specific quantification of this compound.

1. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add an internal standard (e.g., this compound-d8).

  • Acidify the plasma with 10 µL of acetic acid.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 15% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for 11-HETE, a transition of m/z 319.2 -> 167.1 could be used.[7]

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: General Principle of Competitive ELISA for HETE Measurement

1. Principle:

  • A microplate is pre-coated with a capture antibody specific for the HETE of interest.

  • A known amount of enzyme-conjugated HETE (tracer) and the sample containing an unknown amount of HETE are added to the wells.

  • The HETE in the sample and the tracer compete for binding to the limited number of antibody sites.

  • After incubation, the unbound components are washed away.

  • A substrate for the enzyme is added, and the resulting color development is measured.

  • The intensity of the color is inversely proportional to the concentration of HETE in the sample.

2. General Steps:

  • Prepare standards and samples.

  • Add standards and samples to the antibody-coated microplate.

  • Add the enzyme-conjugated HETE tracer to all wells.

  • Incubate the plate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of HETE in the samples based on the standard curve.

Visualizations

G cluster_0 Cellular Environment cluster_1 Cardiomyocyte Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Metabolism This compound This compound Signaling Cascade Signaling Cascade This compound->Signaling Cascade Activates COX-1/COX-2->this compound Gene Expression Gene Expression Signaling Cascade->Gene Expression Upregulates Cellular Hypertrophy Cellular Hypertrophy Gene Expression->Cellular Hypertrophy Induces

Caption: Proposed signaling pathway of this compound-induced cellular hypertrophy.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Validation Plasma Collection Plasma Collection Internal Standard Spiking Internal Standard Spiking Plasma Collection->Internal Standard Spiking Solid Phase Extraction Solid Phase Extraction Internal Standard Spiking->Solid Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Caption: Experimental workflow for this compound biomarker validation using LC-MS/MS.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity in 11(R)-HETE Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the biological roles of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE], accurate quantification is paramount. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput method for this purpose. However, a critical factor that can influence the accuracy of these assays is the cross-reactivity of the antibodies used. This guide provides a framework for evaluating and comparing the performance of this compound immunoassays, with a focus on the crucial aspect of antibody specificity.

Understanding Antibody Cross-Reactivity

Comparison of Commercially Available Immunoassay Kits

Obtaining specific cross-reactivity data from manufacturers is a critical first step in selecting an appropriate immunoassay kit. While direct comparative data for this compound ELISA kits is not always readily available in a centralized format, researchers should meticulously examine the product manuals or datasheets for this information. As an illustrative example of the type of data to look for, the following table presents the cross-reactivity profiles for commercially available ELISA kits for the related analyte, 12(S)-HETE.

Table 1: Example Cross-Reactivity Data for 12(S)-HETE ELISA Kits

CompoundCayman Chemical 12(S)-HETE ELISA Kit (% Cross-Reactivity)[1]Abcam 12(S)-HETE ELISA Kit (% Cross-Reactivity)[3]
12(S)-HETE 100% 100%
12(S)-HETrE64%Not Reported
5(S),12(S)-DiHETE23.3%Not Reported
12(S)-HpETE5.1%Not Reported
Leukotriene B43.8%Not Reported
15(S)-HETE2.5%0.3%
12-OxoETE1.1%Not Reported
12(R)-HETE 0.11% 2.5%
5(R)-HETE0.01%Not Reported
5(S)-HETE<0.01%0.2%
8,15-diHETENot Reported0.1%
Arachidonic Acid<0.01%Not Reported
Lipoxin B4<0.01%Not Reported
Thromboxane B2<0.01%Not Reported
Prostaglandin D2<0.01%Not Reported
Prostaglandin E2<0.01%Not Reported
Prostaglandin F2α<0.01%Not Reported

Note: This table is for illustrative purposes to demonstrate the type of comparative data researchers should seek for this compound immunoassays.

Experimental Protocol for Determining Antibody Cross-Reactivity

If cross-reactivity data is not provided or is incomplete, researchers may need to perform their own validation experiments. The following is a generalized protocol for a competitive ELISA, the common format for small molecule immunoassays, which can be adapted to test for cross-reactivity.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • This compound antibody

  • This compound conjugate (e.g., alkaline phosphatase or horseradish peroxidase-linked)

  • Structurally related lipids for cross-reactivity testing (e.g., 11(S)-HETE, other HETE isomers, prostaglandins, etc.)

  • Assay buffer

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Standards and Test Compounds: Create a standard curve by serially diluting the this compound standard in assay buffer. Prepare a range of concentrations for each potentially cross-reacting lipid.

  • Assay Setup: Add the assay buffer, standard or test compound, this compound conjugate, and this compound antibody to the appropriate wells of the microplate.

  • Incubation: Incubate the plate, typically at room temperature or 4°C, to allow for competitive binding to occur.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate to allow for color development. The amount of color change will be inversely proportional to the amount of this compound or cross-reacting lipid in the sample.

  • Stop Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity: Calculate the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can then be calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing Key Processes

To further aid in the understanding of this compound's biological context and the experimental workflow for assessing immunoassay specificity, the following diagrams are provided.

G cluster_0 Biosynthesis of this compound cluster_1 Potential Signaling Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 11(R)-HpETE 11(R)-HpETE COX-1 / COX-2->11(R)-HpETE Peroxidase Peroxidase 11(R)-HpETE->Peroxidase This compound This compound Peroxidase->this compound GPCR G-Protein Coupled Receptor This compound->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Downstream Effectors (e.g., MAPK, NF-κB) G_Protein->Effector Response Cellular Response (e.g., Hypertrophy) Effector->Response

Caption: Biosynthesis and a potential signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment prep Prepare Standards & Test Compounds (this compound and structurally related lipids) assay Perform Competitive ELISA prep->assay data Measure Absorbance (Inverse correlation with concentration) assay->data calc Calculate IC50 Values data->calc cr_calc Calculate % Cross-Reactivity calc->cr_calc compare Compare Specificity of Different Antibody Lots or Kits cr_calc->compare

Caption: Workflow for assessing antibody cross-reactivity in immunoassays.

By carefully considering and, if necessary, experimentally determining the cross-reactivity of antibodies in this compound immunoassays, researchers can ensure the generation of accurate and reliable data, leading to a more precise understanding of the physiological and pathological roles of this important lipid mediator.

References

11(R)-HETE Levels: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) levels in healthy versus diseased tissues, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the role of this lipid mediator in various pathological conditions.

Executive Summary

This compound, a metabolite of arachidonic acid produced by cyclooxygenase (COX) enzymes, is emerging as a significant biomolecule in the study of various diseases.[1] While direct quantitative comparisons in human tissues are still an area of active research, existing evidence strongly suggests an upregulation of 11-HETE in certain disease states, including colorectal cancer and cardiovascular disease. This guide synthesizes the available data, details the methodologies for its quantification, and illustrates its potential signaling pathways.

Quantitative Data on this compound Levels

Direct comparative data of this compound concentrations in healthy versus diseased human tissues are not extensively available in the literature. However, several studies provide valuable insights into its differential levels.

One study identified 11-HETE as a major arachidonic acid metabolite in colorectal cancer.[2] Furthermore, elevated plasma levels of 11-HETE have been observed in patients with hyperplastic colon polyps and adenomas, suggesting its potential as an early biomarker for colorectal neoplasms.[3] In the context of cardiovascular disease, both this compound and its enantiomer, 11(S)-HETE, have been shown to induce cellular hypertrophy in human cardiomyocyte cell lines, indicating a potential role in the development of cardiac hypertrophy.[3]

Table 1: this compound and 11(S)-HETE Levels in Healthy Human Blood

AnalyteMatrixConcentration (ng/mL)
This compoundSerum0.54 ± 0.1
11(S)-HETESerum3.05 ± 0.2
This compoundPlasma0.02 ± 0.01
11(S)-HETEPlasma0.49 ± 0.2

Data sourced from a study on the enantioselective formation of HETEs.[4]

Experimental Protocols

The quantification of this compound from biological tissues is a multi-step process requiring careful sample preparation and sensitive analytical techniques. The following is a representative protocol synthesized from established methods for eicosanoid analysis.[5][6][7][8]

Tissue Homogenization and Extraction
  • Tissue Collection and Storage: Excise tissues of interest and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis to prevent lipid degradation.

  • Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize in a cold solvent mixture. A common solvent is a 2:1 (v/v) mixture of methanol and water containing an antioxidant like butylated hydroxytoluene (BHT) and a mixture of internal standards (e.g., deuterated this compound) for accurate quantification.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Acidify the supernatant to a pH of approximately 3.5 with a weak acid (e.g., formic acid).

    • Apply the acidified supernatant to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-organic-content solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the lipids, including this compound, with a high-organic-content solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for the separation of eicosanoids.

    • Mobile Phase: Employ a gradient elution with two mobile phases. Mobile Phase A is typically water with a small amount of acid (e.g., 0.1% formic acid), and Mobile Phase B is an organic solvent like acetonitrile or methanol, also with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more nonpolar compounds.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the negative ion mode, as eicosanoids readily form [M-H]⁻ ions.

    • Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For 11-HETE, a common transition is m/z 319.2 → 167.1.

  • Quantification: Construct a calibration curve using known concentrations of an this compound analytical standard and the corresponding internal standard. The concentration of this compound in the tissue sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Visualizations

The precise signaling pathway of this compound is not as well-elucidated as those of other HETEs like 12-HETE and 20-HETE. However, based on the known mechanisms of these related lipid mediators, a putative signaling cascade for this compound can be proposed.[9][10][11] HETEs often exert their effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling pathways that regulate cellular processes like proliferation, migration, and inflammation.

11R_HETE_Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolism HETE_11R This compound COX->HETE_11R GPCR Putative GPCR HETE_11R->GPCR Binds to G_alpha GPCR->G_alpha G_betagamma Gβγ GPCR->G_betagamma PLC PLC G_alpha->PLC PI3K PI3K G_betagamma->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 AKT Akt PI3K->AKT PKC PKC DAG->PKC MAPK_pathway MAPK Cascade (Ras/Raf/MEK/ERK) PKC->MAPK_pathway NFkB NF-κB AKT->NFkB ERK ERK1/2 MAPK_pathway->ERK Cell_Response Cellular Responses (Proliferation, Inflammation, Hypertrophy) ERK->Cell_Response NFkB->Cell_Response

Caption: Putative signaling pathway for this compound.

Experimental_Workflow Tissue 1. Tissue Homogenization (in Methanol/Water with Internal Standard) Centrifuge 2. Centrifugation (Protein Precipitation) Tissue->Centrifuge SPE 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifuge->SPE Dry_Reconstitute 4. Evaporation & Reconstitution SPE->Dry_Reconstitute LCMS 5. LC-MS/MS Analysis (Reversed-Phase C18, ESI-, MRM) Dry_Reconstitute->LCMS Quant 6. Quantification (vs. Calibration Curve) LCMS->Quant

Caption: Experimental workflow for this compound quantification.

References

A Comparative Guide to 11(R)-HETE and Other HETE Isomers in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways activated by 11(R)-hydroxyeicosatetraenoic acid (HETE) versus other major HETE isomers, including 5-HETE, 12-HETE, 15-HETE, and 20-HETE. The information presented is supported by experimental data to aid in understanding their distinct and overlapping roles in cellular physiology and pathology.

Introduction to HETE Isomers

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from the metabolism of arachidonic acid by various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. These molecules are critical mediators in a wide range of biological processes, and their specific effects are often dictated by the position and stereochemistry of the hydroxyl group. This guide focuses on the signaling properties of 11(R)-HETE in comparison to other key positional and stereoisomers.

Comparative Analysis of Signaling Pathways

The signaling actions of HETE isomers are diverse, often mediated by specific G-protein coupled receptors (GPCRs) or through intracellular mechanisms, leading to the activation of downstream kinase cascades and transcription factors.

G-Protein Coupled Receptors (GPCRs)

Several HETE isomers exert their effects by binding to specific GPCRs, initiating a cascade of intracellular events.

  • This compound: The specific high-affinity GPCR for this compound is not yet definitively identified. However, its generation by COX enzymes suggests a potential role in pathways traditionally associated with prostaglandins.

  • 5-HETE: The actions of 5-HETE are primarily mediated by the oxoeicosanoid receptor 1 (OXER1), which also binds the more potent agonist 5-oxo-ETE.

  • 12(S)-HETE: This isomer is a high-affinity ligand for the G-protein coupled receptor 31 (GPR31)[1].

  • 20-HETE: 20-HETE has been shown to bind to GPR75, a Gq-coupled receptor, mediating many of its vascular effects[2].

Key Downstream Signaling Pathways

The activation of GPCRs and other cellular targets by HETEs leads to the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK family of kinases, including ERK, JNK, and p38, are crucial regulators of cell proliferation, differentiation, and stress responses.

  • This compound vs. 11(S)-HETE: In human fetal ventricular cardiomyocytes (RL-14 cells), both this compound and 11(S)-HETE can induce cellular hypertrophy, a process often linked to MAPK signaling. However, 11(S)-HETE is more potent in upregulating hypertrophic markers[3][4].

  • 12-HETE: 12(S)-HETE activates the ERK1/2 pathway, which is involved in its pro-metastatic effects in cancer cells[5].

  • 20-HETE: 20-HETE stimulates the ERK1/2 pathway in endothelial cells, contributing to its pro-angiogenic effects[6]. It also activates MAPK in vascular smooth muscle cells[2].

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.

  • 15(S)-HETE: In adipose tissue, 15(S)-HETE promotes angiogenesis through the activation of the PI3K/Akt/mTOR signaling pathway.

  • 20-HETE: The pro-angiogenic actions of 20-HETE also involve the PI3K/Akt pathway[7].

NF-κB is a master transcriptional regulator of inflammatory and immune responses.

  • 12(S)-HETE: Activation of GPR31 by 12(S)-HETE leads to the activation of NF-κB[1][5].

  • 20-HETE: 20-HETE can induce NF-κB activation, contributing to its pro-inflammatory effects in the vasculature[2].

Quantitative Data Comparison

Direct quantitative comparisons of the potency of this compound against a broad spectrum of other HETE isomers across multiple signaling pathways are limited in the literature. The following table summarizes available quantitative and qualitative comparative data.

HETE IsomerTarget/PathwayCell TypeObserved EffectQuantitative Data (if available)Reference
This compound Cardiac HypertrophyRL-14 CardiomyocytesInduction of hypertrophic markersLess potent than 11(S)-HETE[3][4]
11(S)-HETE Cardiac HypertrophyRL-14 CardiomyocytesPotent induction of hypertrophic markersSignificantly increased β-MHC and ACTA-1 gene expression compared to this compound[4]
5(R)-HETE Neutrophil MigrationHuman NeutrophilsPotent chemoattractantSlightly more potent than 5(S)-HETE[4]
5(S)-HETE Neutrophil MigrationHuman NeutrophilsChemoattractant-[4]
12(R)-HETE Cell ProliferationHT-29 & HCT-15 Colon CarcinomaStimulates proliferationEffective at 10⁻¹⁰ to 10⁻⁶ M[8]
12(S)-HETE Cell ProliferationHT-29 & HCT-15 Colon CarcinomaNo effect on proliferation-[8]
12(S)-HETE GPR31 Receptor BindingCHO cells transfected with GPR31High-affinity binding and receptor activationKd = 4.8 ± 0.12 nM; EC₅₀ for GTPγS binding = 0.28 ± 1.26 nM[1]
15(S)-HETE Cell ProliferationHT-29 & HCT-15 Colon CarcinomaNo effect on proliferation-[8]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Comparative Signaling of HETE Isomers

HETE_Signaling_Comparison cluster_11R This compound cluster_12S 12(S)-HETE cluster_20 20-HETE HETE_11R This compound Receptor_11R Unknown GPCR HETE_11R->Receptor_11R Hypertrophy Hypertrophy Receptor_11R->Hypertrophy Cardiac Hypertrophy HETE_12S 12(S)-HETE GPR31 GPR31 HETE_12S->GPR31 MAPK_12S MAPK (ERK) GPR31->MAPK_12S Gq/11 NFkB_12S NF-κB GPR31->NFkB_12S Proliferation_12S Cell Proliferation/ Migration MAPK_12S->Proliferation_12S Metastasis NFkB_12S->Proliferation_12S HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 PLC PLC GPR75->PLC Gq NFkB_20 NF-κB GPR75->NFkB_20 IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK_20 MAPK (ERK) Ca_PKC->MAPK_20 Angiogenesis_20 Angiogenesis_20 MAPK_20->Angiogenesis_20 Angiogenesis Inflammation_20 Inflammation_20 NFkB_20->Inflammation_20 Inflammation

Caption: Comparative signaling pathways of this compound, 12(S)-HETE, and 20-HETE.

Diagram 2: Experimental Workflow for Western Blot Analysis of MAPK Activation

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., RL-14) - Treat with HETE isomers B 2. Cell Lysis - Wash with PBS - Lyse cells in RIPA buffer - Centrifuge to collect supernatant A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. SDS-PAGE - Denature protein samples - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane D->E F 6. Blocking - Block with 5% BSA or milk to prevent non-specific binding E->F G 7. Primary Antibody Incubation - Incubate with anti-phospho-ERK or anti-total-ERK antibody F->G H 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody G->H I 9. Detection - Add ECL substrate - Image chemiluminescence H->I J 10. Analysis - Quantify band intensity - Normalize phospho-protein to total protein I->J

Caption: Workflow for analyzing HETE-induced MAPK activation by Western blot.

Diagram 3: Experimental Workflow for NF-κB Luciferase Reporter Assay

NFkB_Reporter_Assay A 1. Cell Transfection - Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla) B 2. Cell Plating & Treatment - Plate transfected cells - Treat with different concentrations of HETE isomers A->B C 3. Cell Lysis - Lyse cells in passive lysis buffer B->C D 4. Luciferase Assay - Add luciferase assay reagent - Measure firefly luminescence C->D E 5. Normalization - Add Stop & Glo® reagent - Measure Renilla luminescence D->E F 6. Data Analysis - Calculate the ratio of Firefly/Renilla luminescence - Generate dose-response curves E->F

Caption: Workflow for assessing HETE-induced NF-κB activation using a luciferase reporter assay.

Experimental Protocols

Western Blotting for MAPK (ERK) Activation

This protocol is a standard method for detecting the phosphorylation status of ERK1/2, a key event in MAPK pathway activation.

1. Cell Culture and Treatment:

  • Plate cells (e.g., human RL-14 cardiomyocytes) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treat cells with various concentrations of HETE isomers or vehicle control for the desired time points (e.g., 5, 15, 30, 60 minutes).

2. Cell Lysis:

  • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity in response to stimuli.

1. Cell Transfection:

  • On the day before transfection, seed cells (e.g., HEK293) in a 96-well plate.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency, using a suitable transfection reagent.

2. Cell Treatment:

  • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of HETE isomers or vehicle control.

  • Incubate for a specified period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

3. Cell Lysis:

  • Remove the medium and gently wash the cells with PBS.

  • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

4. Luciferase Activity Measurement:

  • Add the firefly luciferase assay reagent to each well.

  • Measure the firefly luminescence using a luminometer.

  • Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase activity and simultaneously activate the Renilla luciferase.

  • Measure the Renilla luminescence.

5. Data Analysis:

  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of the HETE isomer to generate dose-response curves and determine EC₅₀ values.

Conclusion

The available evidence indicates that HETE isomers exhibit distinct and stereospecific effects on cellular signaling pathways. While 11(S)-HETE appears to be a more potent activator of certain hypertrophic responses compared to this compound, the broader comparative signaling profile of this compound against other major isomers like 5-, 12-, 15-, and 20-HETE requires further investigation. The provided experimental protocols offer a framework for conducting such comparative studies to elucidate the precise roles of these lipid mediators in health and disease, which is crucial for the development of targeted therapeutics.

References

comparative analysis of 11(R)-HETE production by different cell types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 11(R)-HETE Production by Different Cell Types

For researchers, scientists, and drug development professionals, understanding the cellular sources of bioactive lipids like 11(R)-hydroxyeicosatetraenoic acid (this compound) is crucial for elucidating its role in various physiological and pathological processes. This guide provides a comparative analysis of this compound production across various cell types, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Production

This compound is an eicosanoid, a signaling molecule derived from arachidonic acid. Its production is primarily mediated by two enzymatic pathways: cyclooxygenases (COX-1 and COX-2) and cytochrome P450 (CYP) enzymes. While several cell types are known to produce this compound, the quantity can vary significantly depending on the cell type and the stimulus.

Table 1: Summary of this compound and Total HETE Production in Various Cell Types

Cell TypeStimulusMethod of DetectionQuantitative DataKey Findings
Bovine Coronary Artery Endothelial Cells Arachidonic Acid (30 µM)HPLCTotal HETEs: 59.3 to 460 ng/10⁶ cellsPredominantly synthesizes 12(S)-, 15(S)-, and this compound. This compound is likely derived from cyclooxygenase.[1]
Human RL-14 Cardiomyocytes Not specified for productionRT-PCR, Western BlotNot a production study; used to assess the effects of exogenously added this compound.COX and CYP enzymes are the main producers of this compound.[2]
Rat Liver Microsomes Arachidonic AcidNot specifiedQualitativeProduces both 11(R)- and 11(S)-HETE via cytochrome P450, with the R-enantiomer being more predominant.[2]
Human Platelets Thrombin, CollagenLC-MS/MSQualitativeActivated platelets produce 12(S)-HETE as a major arachidonic acid metabolite. The production of this compound is less characterized but plausible via COX-1.
Mouse Peritoneal Macrophages ZymosanNot specifiedQualitativeUpon stimulation, macrophages produce prostaglandins and leukotrienes. With exogenous arachidonic acid, they produce large amounts of 12- and 15-HETE.[3]

Experimental Protocols

Accurate quantification of this compound is critical for comparative studies. The following sections provide a generalized protocol for cell culture, stimulation, extraction, and analysis of this compound.

Cell Culture and Stimulation
  • Cell Culture:

    • Culture the desired cell lines (e.g., human umbilical vein endothelial cells (HUVECs), human cardiomyocytes, THP-1 macrophages) in their respective recommended media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Plate the cells in appropriate culture vessels (e.g., 6-well plates) and grow to 80-90% confluency.

  • Cell Stimulation:

    • Prior to stimulation, starve the cells in serum-free media for 2-4 hours to reduce basal eicosanoid production.

    • Induce this compound production by treating the cells with a suitable agonist. Common stimuli include:

      • Calcium Ionophore (e.g., A23187): 1-10 µM for 15-30 minutes.

      • Arachidonic Acid: 10-30 µM for 5-15 minutes.

      • Inflammatory mediators (e.g., Lipopolysaccharide (LPS) for macrophages): 1 µg/mL for 4-24 hours.

    • Include a vehicle control (e.g., DMSO or ethanol) for comparison.

Extraction of this compound
  • Sample Collection:

    • Following stimulation, collect the cell culture supernatant.

    • To analyze intracellular eicosanoids, wash the cells with ice-cold PBS, scrape them into a suitable buffer, and lyse by sonication or freeze-thaw cycles.

  • Solid-Phase Extraction (SPE):

    • Acidify the supernatant or cell lysate to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 15% methanol in water) to remove hydrophilic impurities.

    • Elute the eicosanoids with a high-polarity solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS
  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS):

    • Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Perform Multiple Reaction Monitoring (MRM) for sensitive and specific detection of 11-HETE. The precursor ion for 11-HETE is m/z 319.2, and characteristic product ions are m/z 167.1 and 219.2.

    • For chiral separation of this compound and 11(S)-HETE, use a chiral column (e.g., a cellulose-based column) and isocratic elution.

Signaling Pathways and Experimental Workflow

The production of this compound is a multi-step process involving the release of arachidonic acid from the cell membrane and its subsequent enzymatic conversion. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G Signaling Pathway for this compound Production via COX Pathway Stimulus Stimulus (e.g., Agonist, Injury) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Membrane Membrane Phospholipids PLA2->Membrane cleaves AA Arachidonic Acid (AA) Membrane->AA releases COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 HETE_Synthase Peroxidase Activity of COX PGH2->HETE_Synthase HETE This compound HETE_Synthase->HETE

Caption: COX-mediated synthesis of this compound.

G Signaling Pathway for this compound Production via CYP450 Pathway AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Monooxygenase (e.g., CYP1B1) AA->CYP450 NADP NADP+ + H2O CYP450->NADP HETE This compound CYP450->HETE NADPH NADPH + O2 NADPH->CYP450

Caption: CYP450-mediated synthesis of this compound.

G Experimental Workflow for this compound Quantification cluster_cell_culture Cell Culture & Stimulation cluster_extraction Extraction cluster_analysis Analysis Culture 1. Cell Culture Stimulation 2. Cell Stimulation Culture->Stimulation Collection 3. Sample Collection Stimulation->Collection SPE 4. Solid-Phase Extraction Collection->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Quantification 6. Data Quantification LCMS->Quantification

Caption: Workflow for this compound analysis.

References

A Head-to-Head Comparison of Analytical Methods for 11(R)-HETE Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is critical for understanding its role in various physiological and pathological processes. This guide provides a head-to-head comparison of the most common analytical methods used for this compound analysis: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a bioactive lipid mediator derived from arachidonic acid primarily through the action of cyclooxygenase (COX) enzymes.[1] It is involved in various cellular processes, and its accurate measurement is crucial in fields like inflammation, cardiovascular research, and cancer studies.[2] The choice of analytical method depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and the need for chiral separation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is a critical step in the research workflow. The following table summarizes the key performance characteristics of ELISA, LC-MS/MS, and GC-MS for the analysis of this compound and related eicosanoids.

FeatureELISALC-MS/MSGC-MS
Principle Immunoassay based on antibody-antigen recognition.Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation of volatile derivatives followed by mass-based detection.
Specificity Can be prone to cross-reactivity with structurally similar molecules. Specificity for the (R)-enantiomer is dependent on the antibody.High specificity due to chromatographic separation and mass filtering. Can distinguish between isomers.High specificity, particularly with chiral columns for enantiomer separation.
Sensitivity (LOD/LOQ) Typically in the low pg/mL to ng/mL range. For instance, some HETE ELISA kits have a sensitivity of approximately 0.5 ng/mL.[3][4]High sensitivity, often reaching sub-pg/mL levels. A reported LC-MS/MS method for 11-HETE has a limit of detection (LOD) of <2.6 pg and a limit of quantitation (LOQ) of <0.09 ng/mL.[5]High sensitivity, comparable to LC-MS/MS, especially with negative ion chemical ionization.
Accuracy Can be affected by matrix effects and cross-reactivity.Generally high, with accuracy for eicosanoid analysis often reported within 85-115%.[6][7]High, but can be influenced by the efficiency of the derivatization step.
Precision (CV%) Intra-assay precision is typically <10%, and inter-assay precision is <15% for commercially available kits.[3]High precision, with relative standard deviations (RSD) for inter- and intraday precision often below 15%.[8]High precision, comparable to LC-MS/MS.
Sample Throughput High, suitable for screening large numbers of samples.Moderate to high, depending on the length of the chromatographic run.Lower, due to the requirement for derivatization.
Chiral Separation Not inherently capable of distinguishing enantiomers unless a specific antibody is used.Requires a chiral stationary phase for the separation of this compound and 11(S)-HETE.[9]Well-suited for chiral separations using specific chiral capillary columns.[10]
Cost Relatively low cost per sample.High initial instrument cost and moderate cost per sample.High initial instrument cost and moderate cost per sample.
Ease of Use Relatively simple and follows a standard protocol.[11]Requires specialized expertise for method development, operation, and data analysis.Requires expertise in derivatization techniques and GC-MS operation.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the biological context of this compound and a typical analytical workflow.

11R_HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 HPETE 11(R)-HPETE COX1_COX2->HPETE Peroxidase Peroxidase HPETE->Peroxidase HETE This compound Peroxidase->HETE Cellular_Effects Cellular Effects (e.g., Hypertrophy) HETE->Cellular_Effects PGDH 15-PGDH HETE->PGDH Oxo_ETE 11-oxo-ETE PGDH->Oxo_ETE

Figure 1: Simplified signaling pathway of this compound formation and metabolism.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Serum, etc.) Extraction Solid Phase or Liquid-Liquid Extraction Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization ELISA ELISA Extraction->ELISA LC_MSMS LC-MS/MS Extraction->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition ELISA->Data_Acquisition LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Generalized experimental workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of typical protocols for each analytical method.

ELISA Protocol Outline

Enzyme-linked immunosorbent assays for HETEs are typically competitive assays.[4]

  • Plate Preparation: A microplate is pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG).

  • Standard and Sample Addition: A known amount of this compound standard or the unknown sample is added to the wells, followed by the addition of an this compound-acetylcholinesterase (AChE) tracer and a specific rabbit anti-11(R)-HETE antiserum.

  • Incubation: The plate is incubated to allow for competitive binding between the this compound in the sample/standard and the this compound-AChE tracer for the primary antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Development: A substrate for AChE (Ellman's Reagent) is added to the wells. The enzyme catalyzes the hydrolysis of the substrate, resulting in a colored product.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

LC-MS/MS Protocol Outline

LC-MS/MS methods for eicosanoids generally involve sample extraction, chromatographic separation, and mass spectrometric detection.[12][13]

  • Sample Preparation:

    • Internal Standard Spiking: A deuterated internal standard (e.g., 11-HETE-d8) is added to the biological sample to correct for extraction losses and matrix effects.

    • Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge (e.g., C18) to extract the lipids. The cartridge is washed, and the eicosanoids are eluted with an organic solvent.

    • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used for separation. For chiral analysis, a specific chiral stationary phase is required.[9]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol) is typically used.[13]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.

    • Detection: The analysis is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.[12]

  • Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of this compound in the sample is determined.

GC-MS Protocol Outline

GC-MS analysis of HETEs requires derivatization to increase their volatility.[14]

  • Sample Preparation:

    • Extraction: Similar to LC-MS/MS, lipids are extracted from the biological matrix using SPE or liquid-liquid extraction.

    • Derivatization: The carboxyl group of this compound is esterified (e.g., to a pentafluorobenzyl ester), and the hydroxyl group is silylated (e.g., to a trimethylsilyl ether) to make the molecule volatile and suitable for GC analysis.

  • Gas Chromatography:

    • Column: A capillary column is used for separation. For enantiomeric resolution, a chiral stationary phase (e.g., based on cyclodextrins) is necessary.[10]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the GC oven to achieve optimal separation.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) or negative ion chemical ionization (NICI) can be used. NICI often provides higher sensitivity for electrophilic derivatives.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized this compound.

  • Quantification: Similar to LC-MS/MS, an internal standard is used, and a calibration curve is generated based on the peak area ratios to determine the concentration of this compound in the sample.

Conclusion

The choice of analytical method for this compound quantification is a trade-off between various factors. ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, but may lack the specificity required for definitive quantification, especially concerning enantiomers. LC-MS/MS provides a highly sensitive and specific method capable of multiplexing and is considered the gold standard for eicosanoid analysis. GC-MS, particularly with chiral columns, is an excellent choice when enantiomeric separation is the primary goal, though it involves a more laborious sample preparation process. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each technique is paramount for generating reliable and meaningful data in the study of this compound.

References

Enantioselective Effects of 11-HETE on Cellular Hypertrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantioselective effects of 11-hydroxyeicosatetraenoic acid (11-HETE) on cellular hypertrophy, with a focus on the differential actions of its (R) and (S) enantiomers. The information presented is supported by experimental data to aid in research and drug development endeavors related to cardiovascular disease.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure. The lipid mediator 11-HETE, an arachidonic acid metabolite, has been implicated in this process. 11-HETE exists as two enantiomers, 11(R)-HETE and 11(S)-HETE, which can be produced through distinct enzymatic and non-enzymatic pathways. Notably, cyclooxygenases (COX-1 and COX-2) primarily produce this compound.[1] Understanding the enantioselective actions of 11-HETE is crucial for elucidating its precise role in cardiac pathophysiology and for the development of targeted therapeutics.

Comparative Efficacy of this compound vs. 11(S)-HETE on Hypertrophic Markers

Recent studies have demonstrated that both this compound and 11(S)-HETE can induce cellular hypertrophy in human cardiomyocytes; however, the 11(S)-enantiomer exhibits a significantly more potent effect.[2][3] This is evidenced by a more pronounced increase in the expression of key hypertrophic markers.

A pivotal study utilizing the human fetal ventricular cardiomyocyte cell line, RL-14, treated with 20 µM of each enantiomer for 24 hours, revealed the superior hypertrophic activity of 11(S)-HETE.[2][3] Specifically, 11(S)-HETE led to a more substantial upregulation of atrial natriuretic peptide (ANP), β-myosin heavy chain (β-MHC), and skeletal α-actin (ACTA-1) mRNA levels compared to this compound.[3]

Hypertrophic MarkerThis compound (% increase vs. control)11(S)-HETE (% increase vs. control)
ANP Not significant231%
β-MHC Not significant499%
β/α-MHC ratio 132%107%
ACTA-1 46%282%

Data summarized from Helal et al. (2024).[3]

Role of Cytochrome P450 (CYP) Enzymes

The hypertrophic effects of 11-HETE enantiomers are closely linked to the induction of various cytochrome P450 (CYP) enzymes, particularly CYP1B1.[2][3] Both enantiomers upregulate a panel of CYP enzymes at both the mRNA and protein levels, with 11(S)-HETE consistently demonstrating a more pronounced effect.[2][3]

Gene Expression of CYP Enzymes

Treatment of RL-14 cardiomyocytes with this compound and 11(S)-HETE resulted in the differential upregulation of several CYP genes.

CYP Enzyme (mRNA)This compound (% increase vs. control)11(S)-HETE (% increase vs. control)
CYP1B1 116%142%
CYP1A1 112%109%
CYP4A11 70%90%
CYP4F2 167%257%
CYP2J2 Not significantSignificantly increased

Data summarized from Helal et al. (2024).[3]

Protein Expression of CYP Enzymes

The differential effects of the 11-HETE enantiomers were also observed at the protein level, further substantiating the greater potency of the (S)-enantiomer.

CYP Enzyme (Protein)This compound (% increase vs. control)11(S)-HETE (% increase vs. control)
CYP1B1 156%186%
CYP4F2 126%153%
CYP4A11 141%152%

Data summarized from Helal et al. (2024).[3]

Signaling Pathways

The primary signaling pathway implicated in 11-HETE-induced cellular hypertrophy involves the upregulation and activation of CYP1B1.[2][3] This enzyme is known to metabolize arachidonic acid to produce pro-hypertrophic metabolites. The more potent induction of CYP1B1 by 11(S)-HETE likely underlies its stronger hypertrophic effects. Furthermore, 11(S)-HETE has been shown to allosterically activate CYP1B1, further amplifying its activity.[2][3] Downstream of CYP1B1, other signaling molecules such as NF-κB and MAPKs are likely involved in transducing the hypertrophic signals.

cluster_extracellular Extracellular cluster_cellular Cardiomyocyte 11_S_HETE 11(S)-HETE 11_S_HETE_entry 11_R_HETE This compound 11_R_HETE_entry CYP1B1_mRNA CYP1B1 mRNA CYP1B1_Protein CYP1B1 Protein CYP1B1_mRNA->CYP1B1_Protein CYP1B1_Activity CYP1B1 Activity CYP1B1_Protein->CYP1B1_Activity Pro_hypertrophic_metabolites Pro-hypertrophic Metabolites CYP1B1_Activity->Pro_hypertrophic_metabolites NF_kB_MAPK NF-κB / MAPKs Pro_hypertrophic_metabolites->NF_kB_MAPK Hypertrophic_Gene_Expression Hypertrophic Gene Expression (ANP, β-MHC, ACTA-1) NF_kB_MAPK->Hypertrophic_Gene_Expression Cellular_Hypertrophy Cellular Hypertrophy Hypertrophic_Gene_Expression->Cellular_Hypertrophy 11_S_HETE_entry->CYP1B1_mRNA ++++ 11_S_HETE_entry->CYP1B1_Activity Allosteric Activation 11_R_HETE_entry->CYP1B1_mRNA ++

Caption: Signaling pathway of 11-HETE-induced cellular hypertrophy.

Experimental Protocols

Assessment of Cellular Hypertrophy

1. Cell Culture and Treatment:

  • Human fetal ventricular cardiomyocytes (RL-14 cell line) are cultured in appropriate media.

  • Cells are treated with 20 µM of this compound or 11(S)-HETE for 24 hours. A vehicle-treated group serves as the control.

2. Measurement of Hypertrophic Markers (RT-PCR):

  • Total RNA is extracted from the treated cells.

  • cDNA is synthesized from the RNA.

  • Real-time quantitative PCR (RT-qPCR) is performed to measure the mRNA expression levels of hypertrophic markers (ANP, β-MHC, ACTA-1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the ΔΔCt method.

3. Measurement of Cell Size:

  • Phase-contrast images of the cells are captured.

  • The cell surface area is measured using image analysis software (e.g., ImageJ).

Analysis of CYP Enzyme Expression

1. Gene Expression (RT-PCR):

  • Following the same RT-qPCR protocol as for hypertrophic markers, the mRNA levels of various CYP enzymes (CYP1B1, CYP1A1, CYP4A11, CYP4F2, CYP2J2) are quantified.

2. Protein Expression (Western Blot):

  • Total protein is extracted from the treated cells.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the CYP enzymes of interest and a loading control (e.g., β-actin).

  • The membrane is then incubated with a corresponding secondary antibody.

  • Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified.

Cell_Culture Cardiomyocyte Culture (RL-14 cells) Treatment Treatment with This compound or 11(S)-HETE Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Imaging Phase-contrast Imaging Treatment->Imaging RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis_mRNA mRNA Quantification (Hypertrophic Markers, CYPs) RT_qPCR->Data_Analysis_mRNA Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis_Protein Protein Quantification (CYPs) Western_Blot->Data_Analysis_Protein Data_Analysis_Size Cell Size Measurement Imaging->Data_Analysis_Size

Caption: Experimental workflow for assessing 11-HETE effects.

Conclusion

The available evidence strongly indicates that 11-HETE induces cellular hypertrophy in an enantioselective manner, with 11(S)-HETE being a more potent inducer than this compound. This enhanced activity is associated with a greater upregulation and allosteric activation of CYP1B1, a key enzyme in the signaling cascade leading to cardiomyocyte growth. These findings highlight the importance of considering the stereochemistry of lipid mediators in cardiovascular research and suggest that targeting the 11(S)-HETE/CYP1B1 axis could be a promising strategy for the development of novel anti-hypertrophic therapies. Further research is warranted to fully elucidate the downstream signaling pathways and to validate these findings in in vivo models.

References

Differential Gene Expression in Response to 11(R)-HETE vs. 11(S)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential effects of 11(R)-hydroxyeicosatetraenoic acid (HETE) and 11(S)-hydroxyeicosatetraenoic acid (HETE) on gene expression. The data presented herein is primarily derived from a key study on human cardiomyocytes, offering valuable insights into the enantiomer-specific biological activities of these lipid mediators.

Executive Summary

11-HETE, a metabolite of arachidonic acid, exists as two enantiomers, 11(R)-HETE and 11(S)-HETE, which have been shown to elicit distinct biological responses. A pivotal study has demonstrated that both enantiomers can induce cellular hypertrophy in human cardiomyocytes, with 11(S)-HETE exhibiting a more potent effect on the upregulation of hypertrophic markers and key enzymes involved in xenobiotic metabolism. Specifically, both this compound and 11(S)-HETE upregulate the expression of several cytochrome P450 (CYP) enzymes, but the magnitude of this induction is generally greater with 11(S)-HETE treatment. This differential gene expression suggests distinct signaling pathways and regulatory mechanisms for each enantiomer, which could have significant implications for drug development and understanding disease pathophysiology.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the differential effects of this compound and 11(S)-HETE on the mRNA expression of hypertrophic markers and cytochrome P450 enzymes in human fetal ventricular cardiomyocytes (RL-14 cells).

Table 1: Differential Expression of Hypertrophic Marker Genes in RL-14 Cardiomyocytes [1]

GeneTreatment (20 µM, 24h)Fold Change vs. Control (Mean ± SEM)
ANP This compound-
11(S)-HETE2.31 ± 0.3
β-MHC This compound-
11(S)-HETE4.99 ± 0.6
β/α-MHC ratio This compound1.32 ± 0.1
11(S)-HETE1.07 ± 0.2
ACTA-1 This compound0.46 ± 0.1
11(S)-HETE2.82 ± 0.4

ANP: Atrial Natriuretic Peptide; β-MHC: Beta-Myosin Heavy Chain; ACTA-1: Alpha-1 Actin. A '-' indicates no significant change reported.

Table 2: Differential Expression of Cytochrome P450 (CYP) Genes in RL-14 Cardiomyocytes [1]

GeneTreatment (20 µM, 24h)Fold Change vs. Control (Mean ± SEM)
CYP1B1 This compound2.16 ± 0.2
11(S)-HETE2.42 ± 0.3
CYP1A1 This compound2.12 ± 0.2
11(S)-HETE2.09 ± 0.2
CYP4A11 This compound1.70 ± 0.1
11(S)-HETE1.90 ± 0.2
CYP4F11 This compound3.38 ± 0.4
11(S)-HETE5.16 ± 0.6
CYP4F2 This compound2.67 ± 0.3
11(S)-HETE3.57 ± 0.4
CYP2E1 This compound2.46 ± 0.3
11(S)-HETE2.63 ± 0.3
CYP2J2 This compound-
11(S)-HETE1.47 ± 0.1

A '-' indicates no significant change reported.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the work of Helal et al. (2024).[1]

Cell Culture and Treatment:

  • Cell Line: Human fetal ventricular cardiomyocytes, RL-14 cells.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 humidified incubator.

  • Treatment: RL-14 cells were treated with 20 µM of either this compound or 11(S)-HETE for 24 hours. A control group was treated with the vehicle (ethanol, 0.02% final concentration).

RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR):

  • RNA Extraction: Total RNA was isolated from the treated and control cells using a RiboZol RNA extraction reagent according to the manufacturer's protocol. The concentration and purity of the RNA were determined using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA was synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • RT-PCR: Real-time PCR was performed using a SYBR Green master mix on a real-time PCR system. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.

Western Blot Analysis:

  • Protein Extraction: Cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail. The protein concentration was determined using a bicinchoninic acid (BCA) protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against the target proteins (CYP1B1, CYP1A1, CYP4F2, CYP4A11, CYP2J2, and β-actin) overnight at 4°C. After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the results were normalized to β-actin.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for studying the differential effects of this compound and 11(S)-HETE.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_HETE This compound Receptor_R Putative Receptor(s) (GPCR?) R_HETE->Receptor_R Binds S_HETE 11(S)-HETE Receptor_S Putative Receptor(s) (GPCR?) S_HETE->Receptor_S Binds CYP1B1_activity Allosteric Activation of CYP1B1 S_HETE->CYP1B1_activity Directly activates Signaling_R Downstream Signaling (e.g., MAPK, PKC) Receptor_R->Signaling_R Activates Signaling_S Downstream Signaling (e.g., MAPK, PKC) Receptor_S->Signaling_S Activates TF_R Transcription Factors (e.g., AhR, PXR, NF-κB?) Signaling_R->TF_R Activates TF_S Transcription Factors (e.g., AhR, PXR, NF-κB?) Signaling_S->TF_S Activates Gene_Expression Gene Expression TF_R->Gene_Expression Regulates TF_S->Gene_Expression Regulates (more potently) G cluster_rna Gene Expression Analysis cluster_protein Protein Expression Analysis start Start: Human Cardiomyocytes (RL-14 cells) treatment Treatment Groups: 1. Vehicle Control 2. This compound (20 µM) 3. 11(S)-HETE (20 µM) (24 hours) start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_pcr Real-Time PCR (Hypertrophic markers, CYPs) cdna_synthesis->rt_pcr data_analysis_rna Data Analysis (2^-ΔΔCt) rt_pcr->data_analysis_rna end Comparative Analysis of Differential Gene & Protein Expression data_analysis_rna->end western_blot Western Blot (CYP enzymes) protein_extraction->western_blot data_analysis_protein Densitometry Analysis western_blot->data_analysis_protein data_analysis_protein->end

References

A Comparative Analysis of the Pro-Inflammatory Effects of 11(R)-HETE and Other Eicosanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a family of signaling lipids derived from arachidonic acid, are pivotal mediators of inflammation. This guide provides a comparative analysis of the pro-inflammatory effects of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) alongside other major eicosanoids, including prostaglandins, leukotrienes, and other HETEs. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document aims to offer a valuable resource for researchers investigating inflammatory processes and developing novel therapeutic interventions.

Quantitative Comparison of Pro-Inflammatory Activity

The pro-inflammatory potency of eicosanoids can be assessed through various in vitro and in vivo assays. Below is a summary of available quantitative data comparing the activity of this compound and other eicosanoids in key inflammatory assays.

EicosanoidNeutrophil Chemotaxis (Peak Response Concentration)Cytokine Release (IL-6 & TNF-α) from MacrophagesVascular Permeability
11-HETE 10 µg/mL[1]Data not availableData not available
5-HETE 1 µg/mL[1]Induces pro-inflammatory responses[2]Relatively inactive in causing or enhancing plasma exudation.[3]
8-HETE:9-HETE (85:15, w/w) 5 µg/mL[1]Data not availableData not available
12-L-HETE 10 µg/mL[1]Induces pro-inflammatory markers[4]Data not available
15-HETE Potent inflammatory mediator causing chemotaxis[5]Promotes pro-inflammatory cytokine expression[6]Data not available
20-HETE Pro-inflammatory, contributing to pathogenesis[7]Robustly increases expression of TNF-α and IL-6[7]Promotes endothelial activation and inflammation[8][9]
Leukotriene B4 (LTB4) Optimum concentration of 10⁻⁶ M[10]Enhances production of cytokines including IL-6[1]Potent effect on vascular permeability[11]
Prostaglandin E2 (PGE2) Inactive at doses up to 1 microgram[3]Induces IL-6 release[12]Potent effect on vascular permeability[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of HETEs in Neutrophil Chemotaxis

HETE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR G-Protein Coupled Receptor (e.g., BLT2 for 12-HETE) This compound->GPCR Other_HETEs 5-HETE, 12-HETE, etc. Other_HETEs->GPCR G_Protein G-protein activation (Gαi/o, Gβγ) GPCR->G_Protein PLC Phospholipase C (PLC) activation G_Protein->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_Mobilization->Cytoskeletal_Rearrangement PKC_Activation->Cytoskeletal_Rearrangement Chemotaxis Neutrophil Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis

Caption: HETE-induced neutrophil chemotaxis signaling pathway.

Experimental Workflow for Neutrophil Chemotaxis Assay

Chemotaxis_Workflow Start Start Isolate_Neutrophils Isolate human neutrophils from peripheral blood Start->Isolate_Neutrophils Prepare_Chamber Prepare Boyden chamber with polycarbonate membrane Isolate_Neutrophils->Prepare_Chamber Load_Chemoattractant Load lower chamber with chemoattractant (e.g., this compound) Prepare_Chamber->Load_Chemoattractant Load_Neutrophils Load neutrophils into the upper chamber Load_Chemoattractant->Load_Neutrophils Incubate Incubate at 37°C Load_Neutrophils->Incubate Fix_Stain Fix and stain the membrane Incubate->Fix_Stain Count_Cells Count migrated cells under a microscope Fix_Stain->Count_Cells Analyze_Data Analyze and compare chemotactic indices Count_Cells->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical neutrophil chemotaxis assay.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from methodologies used to assess the chemotactic potential of various eicosanoids.

1. Isolation of Human Neutrophils:

  • Human peripheral blood is collected from healthy donors into heparinized tubes.

  • Neutrophils are isolated using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation to separate them from red blood cells.

  • Residual erythrocytes are removed by hypotonic lysis.

  • Isolated neutrophils are washed and resuspended in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium.

2. Chemotaxis Assay:

  • A Boyden chamber apparatus with a polycarbonate membrane (typically 3-5 µm pore size) is used.

  • The lower wells of the chamber are filled with the chemoattractant solution (e.g., this compound, LTB4, or other eicosanoids at various concentrations) or a control medium.

  • The membrane is placed over the lower wells.

  • The upper part of the chamber is assembled, and a suspension of isolated neutrophils (typically 1-2 x 10^6 cells/mL) is added to the upper wells.

  • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 60-90 minutes.

3. Quantification of Migration:

  • After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off.

  • The membrane is then fixed in methanol and stained with a suitable stain (e.g., Giemsa or Diff-Quik).

  • The number of neutrophils that have migrated to the lower surface of the membrane is counted in several high-power fields using a light microscope.

  • The chemotactic index is calculated as the ratio of the number of cells that migrated towards the chemoattractant to the number of cells that migrated towards the control medium.

Macrophage Cytokine Release Assay

This protocol outlines a general method for measuring eicosanoid-induced cytokine production from macrophages.

1. Cell Culture and Differentiation:

  • A human monocytic cell line, such as THP-1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • To differentiate the monocytes into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

  • After differentiation, the cells are washed and incubated in fresh, serum-free medium for 24 hours before stimulation.

2. Stimulation with Eicosanoids:

  • The differentiated macrophages are treated with various concentrations of the eicosanoid of interest (e.g., this compound, PGE2) or a vehicle control.

  • In some experiments, cells may be co-stimulated with a low dose of lipopolysaccharide (LPS) to prime the inflammatory response.

  • The cells are incubated for a specified period (e.g., 6, 12, or 24 hours) at 37°C.

3. Quantification of Cytokines:

  • After incubation, the cell culture supernatants are collected.

  • The concentrations of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatants are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The results are typically expressed as pg/mL or ng/mL of the cytokine.

Discussion and Conclusion

The available data, primarily from neutrophil chemotaxis assays, suggest that 11-HETE is a pro-inflammatory mediator, albeit with potentially lower potency compared to 5-HETE.[1] The peak chemotactic response for 11-HETE was observed at a concentration of 10 µg/mL, which is tenfold higher than that for 5-HETE.[1] This indicates that while 11-HETE can induce neutrophil migration, a key event in the inflammatory cascade, it may be a less potent chemoattractant than other HETE isomers.

Direct quantitative comparisons of this compound with highly potent pro-inflammatory eicosanoids like Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2) in assays for cytokine release and vascular permeability are currently lacking in the published literature. LTB4 is a powerful neutrophil chemoattractant with an optimal concentration in the nanomolar range, significantly more potent than the reported effective concentrations of HETEs.[10] PGE2, on the other hand, is a potent mediator of vascular permeability and pain but is not a significant chemoattractant for neutrophils.[3][13]

The signaling pathway for HETEs in neutrophils is believed to be mediated through G-protein coupled receptors, leading to downstream activation of phospholipase C, calcium mobilization, and cytoskeletal rearrangement, ultimately resulting in cell migration.[2]

References

Validating the Receptor Binding Affinity of 11(R)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the receptor binding affinity of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a key lipid mediator. While a specific high-affinity receptor for this compound has yet to be definitively identified, this document offers a comparative analysis of known receptors for structurally similar hydroxyeicosatetraenoic acids (HETEs), detailed experimental protocols for receptor binding assays, and visualizations of potential signaling pathways and experimental workflows.

Comparative Analysis of Potential HETE Receptors

The biological effects of HETEs are primarily mediated by G-protein coupled receptors (GPCRs). Understanding the binding affinities and specificities of known HETE receptors is crucial for designing experiments to identify and characterize a putative receptor for this compound. Below is a comparison of well-characterized receptors for other HETE isomers.

ReceptorLigand(s)Reported Binding Affinity (Kd)Key Characteristics
GPR31 12(S)-HETE~4.87 nM[1][2]High affinity and stereospecific for 12(S)-HETE. Does not bind 12(R)-HETE[3][4].
BLT2 LTB4, 12(S)-HETE, 12(R)-HETE, 15(S)-HETE~23 nM for LTB4[5][6]; HETEs bind at µM concentrations[5]Low-affinity receptor with broad ligand specificity for various eicosanoids[7].
OXER1 5-oxo-ETE, 5-HETE~5.5 nM for 5-oxo-ETE[8]High affinity for 5-lipoxygenase metabolites[9][10].

Experimental Protocols for Receptor Binding Affinity Validation

To validate the binding of this compound to a putative receptor, radioligand binding assays are the gold standard. These assays directly measure the interaction of a radiolabeled ligand with a receptor.

  • Cell Culture and Transfection: Culture cells (e.g., HEK293 or CHO) expressing the candidate receptor. For orphan receptors, a panel of potential GPCRs can be screened.

  • Homogenization: Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Membrane Isolation: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspension and Storage: Resuspend the membrane pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Assay Setup: In a 96-well plate, add increasing concentrations of a suitable radiolabeled ligand (e.g., [³H]-11(R)-HETE, if available, or a related radiolabeled eicosanoid) to a fixed amount of membrane preparation.

  • Determination of Non-specific Binding: For each concentration of radioligand, prepare parallel wells containing a high concentration (e.g., 1000-fold excess) of the corresponding unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at its Kd concentration) and increasing concentrations of the unlabeled competitor (this compound) to a fixed amount of membrane preparation.

  • Incubation, Termination, and Filtration: Follow the same procedure as the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Signaling Pathways and Experimental Workflows

The following diagram illustrates a plausible signaling cascade initiated by the binding of this compound to a hypothetical G-protein coupled receptor. Eicosanoid receptors often couple to Gi or Gq proteins, leading to downstream activation of MAPK/ERK and NF-κB pathways, which are involved in cellular processes like inflammation and cell growth.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor This compound Receptor (GPCR) g_protein G-Protein (αβγ) receptor->g_protein effector Effector Enzyme (e.g., PLC, AC) g_protein->effector second_messenger Second Messengers (e.g., IP₃, DAG, cAMP) effector->second_messenger mapk_cascade MAPK Cascade (Raf → MEK → ERK) second_messenger->mapk_cascade nfkb NF-κB mapk_cascade->nfkb gene_expression Gene Expression (Inflammation, Cell Growth) nfkb->gene_expression ligand This compound ligand->receptor

Hypothetical this compound GPCR signaling pathway.

This diagram outlines the key steps involved in determining the binding affinity of this compound for a candidate receptor.

experimental_workflow start Start: Candidate Receptor Identification membrane_prep Membrane Preparation from Receptor-Expressing Cells start->membrane_prep saturation_assay Saturation Binding Assay (using radiolabeled ligand) membrane_prep->saturation_assay competitive_assay Competitive Binding Assay (with unlabeled this compound) membrane_prep->competitive_assay data_analysis_sat Data Analysis: Determine Kd and Bmax saturation_assay->data_analysis_sat data_analysis_comp Data Analysis: Determine IC50 and Ki competitive_assay->data_analysis_comp data_analysis_sat->competitive_assay Inform competitor assay design end Conclusion: Binding Affinity of This compound Validated data_analysis_comp->end

Workflow for this compound receptor binding validation.

References

A Comparative Metabolomics Guide to 11(R)-HETE Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways involving 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a bioactive lipid mediator derived from arachidonic acid. We will delve into its biosynthesis, metabolism, and signaling pathways, offering a comparative analysis with its enantiomer, 11(S)-HETE, and other related eicosanoids. This objective overview is supported by experimental data to aid researchers in understanding the nuanced roles of this compound in various physiological and pathological processes.

Biosynthesis of this compound: A Multi-Enzymatic Process

This compound is synthesized from arachidonic acid through several enzymatic and non-enzymatic pathways. The primary enzymatic routes involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes, which predominantly produce the (R)-enantiomer.

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can convert arachidonic acid to 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), which is then reduced to this compound. This production is often a side reaction to the main prostaglandin synthesis pathway[1]. The formation of this compound by COX enzymes is exclusively in the R-configuration[1].

Cytochrome P450 (CYP) Pathway: Various CYP enzymes can also hydroxylate arachidonic acid to form a mixture of HETE isomers, including 11-HETE. While CYP enzymes can produce both enantiomers, the R-enantiomer often predominates[1]. CYP1B1 is a notable contributor to 11-HETE formation[2].

Non-Enzymatic Pathway: Free radical-mediated oxidation of arachidonic acid can lead to the formation of a racemic mixture of 11-HETE, containing both this compound and 11(S)-HETE. Elevated plasma levels of 11-HETE can be a marker of lipid peroxidation and oxidative stress[2].

Metabolism of this compound

The primary metabolic fate of this compound is its oxidation to 11-oxo-eicosatetraenoic acid (11-oxo-ETE).

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme is a key player in the catabolism of prostaglandins and is also responsible for the conversion of this compound to 11-oxo-ETE. The catalytic activity of 15-PGDH for this compound is approximately one-third of its activity towards 15(S)-HETE.

Comparative Biological Activities of this compound and 11(S)-HETE

The stereochemistry of the hydroxyl group at the 11th position significantly influences the biological activity of 11-HETE. Studies have shown that both enantiomers can induce cellular hypertrophy in human cardiomyocytes, but often with different potencies.

Induction of Cellular Hypertrophy

Both this compound and 11(S)-HETE have been shown to induce hypertrophic markers in RL-14 human cardiomyocyte cells. However, the effects of the S-enantiomer are generally more pronounced[2].

Modulation of Cytochrome P450 Enzyme Expression

This compound and 11(S)-HETE differentially regulate the expression of various CYP enzymes involved in xenobiotic and fatty acid metabolism. The S-enantiomer appears to be a more potent inducer of several CYP isoforms[2].

Table 1: Comparative Effects of this compound and 11(S)-HETE on CYP mRNA Expression in RL-14 Cells [2]

CYP Isoform% Increase with this compound (20 µM)% Increase with 11(S)-HETE (20 µM)
CYP1B1116%142%
CYP1A1112%109%
CYP4A1170%90%
CYP4F11238%416%
CYP4F2167%257%
CYP2J2No significant change47%
CYP2E1146%163%

Table 2: Comparative Effects of this compound and 11(S)-HETE on CYP Protein Levels in RL-14 Cells [2]

CYP Isoform% Increase with this compound (20 µM)% Increase with 11(S)-HETE (20 µM)
CYP1B1156%186%
CYP4F2126%153%
CYP4A11141%152%
CYP2J2No significant change135%
Allosteric Activation of CYP1B1

A key difference between the two enantiomers is their effect on CYP1B1 catalytic activity. Only 11(S)-HETE has been shown to significantly increase the catalytic activity of recombinant human CYP1B1, suggesting an allosteric activation mechanism[2].

Table 3: Kinetic Parameters of Recombinant Human CYP1B1 in the Presence of 11-HETE Enantiomers [2]

11-HETE ConcentrationThis compound Vmax (pmol/min/pmol CYP1B1)11(S)-HETE Vmax (pmol/min/pmol CYP1B1)
0 nM15.4 ± 2.215.4 ± 2.2
0.5 nM16.4 ± 2.716.0 ± 2.7
2.5 nM16.6 ± 2.816.9 ± 2.8
10 nM16.6 ± 2.723.0 ± 3.3
40 nM17.2 ± 2.8Not Reported
p < 0.05 compared to the control group. The Km for the substrate (7-ethoxyresorufin) was 131.3 ± 27.7 nM.

Signaling Pathways

The precise signaling pathways of this compound are not as well-elucidated as those of other HETE isomers like 12(S)-HETE, which is known to act through the G-protein coupled receptor GPR31[3]. It is hypothesized that HETEs, including this compound, may exert their effects through interactions with specific cell surface or nuclear receptors. The differential effects of this compound and 11(S)-HETE on gene expression suggest the involvement of distinct signaling cascades.

11R-HETE_Signaling_Pathway AA Arachidonic Acid COX COX-1/2 AA->COX Enzymatic CYP CYP450 AA->CYP Enzymatic NonEnzymatic Non-Enzymatic Oxidation AA->NonEnzymatic Oxidative Stress HETE_11R This compound COX->HETE_11R CYP->HETE_11R NonEnzymatic->HETE_11R HETE_11S 11(S)-HETE NonEnzymatic->HETE_11S Receptor_R Putative Receptor(s) HETE_11R->Receptor_R PGDH 15-PGDH HETE_11R->PGDH Metabolism Receptor_S Putative Receptor(s) HETE_11S->Receptor_S Signaling_R Downstream Signaling Receptor_R->Signaling_R Signaling_S Downstream Signaling Receptor_S->Signaling_S Gene_Expression_R Modulation of Gene Expression (e.g., CYP1B1, CYP4F2) Signaling_R->Gene_Expression_R Gene_Expression_S Stronger Modulation of Gene Expression (e.g., CYP1B1, CYP2J2) Signaling_S->Gene_Expression_S Cellular_Hypertrophy Cellular Hypertrophy Gene_Expression_R->Cellular_Hypertrophy Gene_Expression_S->Cellular_Hypertrophy OxoETE 11-oxo-ETE PGDH->OxoETE

Caption: Proposed signaling pathways for this compound and 11(S)-HETE.

Experimental Protocols

Cell Culture and Treatment for Hypertrophy Studies
  • Cell Line: Human fetal ventricular cardiomyocytes (RL-14 cells).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For hypertrophy induction, RL-14 cells are treated with 20 µM of this compound or 11(S)-HETE for 24 hours. A vehicle control (e.g., ethanol) is run in parallel.

Gene Expression Analysis by Real-Time PCR (RT-PCR)
  • RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for hypertrophic markers (e.g., ANP, BNP, β-MHC) and CYP enzymes. Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Protein Expression Analysis by Western Blot
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., CYP1B1, CYP4F2) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 11-HETE Enantiomer Analysis
  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma, add an internal standard (e.g., 11-HETE-d8).

    • Precipitate proteins with 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • Column: A chiral stationary phase column is essential for separating the enantiomers (e.g., Chiralpak AD-RH, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol, water, and a small amount of acid (e.g., 0.1% acetic acid) is typically used. For example, methanol/water/acetic acid (80:20:0.1, v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for 11-HETE is m/z 319.2. Product ions for fragmentation are selected based on the specific instrument and optimization (e.g., m/z 167.1, 219.1).

    • Quantification: A calibration curve is generated using known concentrations of this compound and 11(S)-HETE standards.

Metabolomics_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., Solid Phase or Liquid-Liquid Extraction) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS Chiral LC-MS/MS Analysis Derivatization->LCMS Data_Acquisition Data Acquisition (MRM Mode) LCMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis & Biological Interpretation Statistical_Analysis->Pathway_Analysis

References

Confirming the Structure of 11(R)-HETE: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical methods for the structural confirmation of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate techniques for their drug development and research needs.

Introduction to this compound

This compound is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes.[1][2] Its precise chemical structure, including the stereochemistry at the C11 position, is crucial for its biological function and interaction with target proteins. Accurate structural confirmation is therefore a critical step in the research and development of therapeutics targeting the eicosanoid pathway.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the carbon skeleton, the position and stereochemistry of functional groups, and the connectivity of atoms within a molecule. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.

Key NMR Experiments for this compound Structure Confirmation:
  • ¹H NMR (Proton NMR): Provides information about the chemical environment of each hydrogen atom. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are used to identify different types of protons, such as those on double bonds, adjacent to the hydroxyl group, and in the aliphatic chain.

  • ¹³C NMR (Carbon-13 NMR): Reveals the chemical environment of each carbon atom in the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts provide information about their functionalization (e.g., carboxylic acid, double bond, alcohol-bearing carbon).

  • 2D COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons and trace out the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the proton and carbon signals of the corresponding CH groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon.

Experimental Protocol: NMR Spectroscopic Analysis of this compound

A detailed experimental protocol for acquiring high-quality NMR spectra of this compound is provided below. Due to the limited availability of published, detailed NMR data specifically for underivatized this compound, this protocol is based on established methods for the analysis of similar lipid molecules. For determining the absolute configuration at the C11 position, derivatization with a chiral derivatizing agent is often necessary.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its good solubilizing properties for lipids.[3] Other suitable solvents include methanol-d₄ (CD₃OD) and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • 1D ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire standard 2D COSY, HSQC, and HMBC spectra using predefined parameter sets on the spectrometer software.

    • The number of scans and increments will depend on the sample concentration and desired resolution.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data using appropriate NMR software.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants in the 1D spectra.

  • Use the correlation peaks in the 2D spectra to build up the molecular fragments and connect them to elucidate the complete structure of this compound.

Quantitative NMR Data for this compound

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for underivatized this compound is not readily found in the searched literature, a study on the synthesis of this compound methyl ester confirmed its structure using extensive 400 MHz ¹H NMR studies, including nOe difference and 2D J-resolved spectroscopy.[4][5] The analysis of fatty acid methyl esters by ¹H and ¹³C NMR provides expected chemical shift regions for the various functional groups present in this compound.[6][7][8][9]

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound Methyl Ester

Functional GroupExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid Ester (-COOCH₃)~3.7 (s, 3H)~174 (C=O), ~51 (OCH₃)
Olefinic Protons (-CH=CH-)5.3 - 6.5 (m)120 - 140
Carbinol Proton (-CH(OH)-)~4.1 (m, 1H)~72
Allylic Protons (=CH-CH₂-)2.0 - 2.8 (m)25 - 35
Aliphatic Chain (-CH₂-)1.2 - 1.6 (m)22 - 32
Terminal Methyl (-CH₃)~0.9 (t, 3H)~14

Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Comparison with Alternative Structural Confirmation Methods

While NMR spectroscopy provides the most detailed structural information, other techniques are often used in conjunction with or as alternatives for the characterization of this compound.

Table 2: Comparison of Analytical Techniques for this compound Structural Confirmation

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Complete 3D structure, stereochemistry (with chiral derivatization), connectivity of all atoms.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns for substructure identification.High sensitivity, suitable for complex mixtures (when coupled with LC), provides molecular formula.Does not provide detailed stereochemical information, fragmentation can be complex to interpret.
Circular Dichroism (CD) Absolute stereochemistry (R/S configuration).Highly sensitive to stereochemistry, requires small sample amounts.Provides limited information on the overall carbon skeleton, often requires chromophoric derivatization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general enzymatic pathway for the formation of this compound and the experimental workflow for its structural confirmation using NMR spectroscopy.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Oxygenation PGG2 PGG₂ COX_Enzymes->PGG2 PGH2 PGH₂ PGG2->PGH2 Peroxidase Activity HETE_11R This compound PGH2->HETE_11R Isomerization

Caption: Biosynthetic pathway of this compound from arachidonic acid.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Confirmation Sample This compound Sample NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR ¹H NMR ¹³C NMR NMR_Spec->OneD_NMR 1D Experiments TwoD_NMR COSY HSQC HMBC NMR_Spec->TwoD_NMR 2D Experiments Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR-based structural confirmation.

Conclusion

NMR spectroscopy stands as the most definitive method for the complete structural elucidation of this compound. While techniques like mass spectrometry and circular dichroism provide crucial complementary information regarding molecular weight and stereochemistry, respectively, only a full suite of NMR experiments can unambiguously determine the entire molecular architecture. The detailed protocol and comparative data presented in this guide are intended to aid researchers in the effective application of these powerful analytical tools for the advancement of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of 11(R)-HETE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) as a hazardous chemical. Proper disposal requires adherence to local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personnel handling this compound should be thoroughly familiar with its properties and potential hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the ethanol solvent or the compound itself.

Key Safety and Handling Data

The following table summarizes essential quantitative data for the safe handling and storage of this compound.

PropertyValueSource
Storage Temperature -20°C[1][2]
Stability ≥ 2 years (at -20°C)[1][2]
Formulation A solution in ethanol[3]
Molecular Weight 320.5 g/mol [3][4][5]
Solubility (in DMSO) Miscible[3][4]
Solubility (in Ethanol) Miscible[3][4]
Solubility (in 0.1 M Na2CO3) ~2 mg/ml[2][4]
Solubility (in PBS, pH 7.2) ~0.8 mg/ml[3][4]

Disposal Workflow

The proper disposal of this compound and its containers follows a strict protocol to ensure safety and regulatory compliance. The logical workflow for this process is outlined below.

start Start: this compound Waste Generated assess_waste Assess Waste Type (Unused product, empty container, contaminated labware) start->assess_waste consult_sds Consult Safety Data Sheet (SDS) & Institutional Guidelines assess_waste->consult_sds is_hazardous Is Waste Considered Hazardous? consult_sds->is_hazardous collect_waste Collect in a Designated, Labeled, Sealed Hazardous Waste Container is_hazardous->collect_waste Yes non_hazardous_disposal Follow Standard Non-Hazardous Lab Waste Procedures (Consult EHS if unsure) is_hazardous->non_hazardous_disposal No store_waste Store Waste Container in a Secure, Ventilated Area collect_waste->store_waste arrange_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol

The following procedures provide a direct, step-by-step guide for the safe disposal of this compound. This protocol is based on general chemical waste guidelines; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: This is considered chemical waste. Do not dispose of it down the drain.

  • Empty Containers: The original vial or container that held the this compound solution should be treated as hazardous waste as it contains residual amounts of the chemical. Do not rinse the container into the sink.

  • Contaminated Labware: Any materials such as pipette tips, gloves, or bench paper that have come into direct contact with this compound should be considered contaminated waste.

2. Waste Collection:

  • Establish a designated hazardous waste container for this compound and related contaminated materials. The container must be made of a material compatible with ethanol.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "11(R)-Hydroxyeicosatetraenoic acid in ethanol," and the approximate concentration and volume.

  • Keep the waste container securely sealed when not in use to prevent evaporation of the ethanol solvent and accidental spills.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as directed by your institution's policies.

  • The storage area should be secure, well-ventilated, and away from sources of ignition, as the ethanol solvent is flammable.

4. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Follow all instructions provided by EHS personnel for the final handover of the waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 11(R)-Hete

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 11(R)-HETE

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11(R)-Hydroxyeicosatetraenoic Acid (this compound). It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Properties and Hazards

This compound is a biologically active oxylipin derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes.[1][2] While a specific Safety Data Sheet (SDS) from a manufacturer is the primary source for detailed hazard information, general safety precautions for handling fatty acids and eicosanoids should be strictly followed. The compound is typically supplied as a solution in ethanol.[1]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative information for this compound.

PropertyValueReference
Molecular Formula C₂₀H₃₂O₃[1][3]
Molecular Weight 320.5 g/mol [1][3]
Solubility in 0.1 M Na₂CO₃ 2 mg/ml[1][3]
Solubility in PBS (pH 7.2) 0.8 mg/ml[1][3]
Miscibility DMF, DMSO, Ethanol[1][3]
UV Maximum Absorbance 236 nm[1][3]
CAS Number 73347-43-0[1][4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard.[5]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[6] A face shield may be necessary when there is a risk of splashing.[7][8]Protects against splashes of the chemical solution and potential irritant fumes.[6][7]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber.[6][7] Ensure gloves are compatible with ethanol, the typical solvent for this compound.Prevents skin contact with the compound and solvent. Direct contact with acids can cause burns and tissue damage.[7]
Body Protection A laboratory coat or chemical-resistant apron.[9] For larger quantities or in case of a significant spill risk, chemical-resistant clothing or coveralls should be worn.[6]Protects the skin and clothing from contamination.[6]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. If aerosols may be generated or in case of poor ventilation, a respirator may be necessary.[6][7]Protects against inhalation of aerosols or vapors, which can cause respiratory irritation.[7]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Receive and Inspect Receive and Inspect Prepare Work Area->Receive and Inspect Store at -20°C Store at -20°C Receive and Inspect->Store at -20°C Store immediately Equilibrate to Room Temp Equilibrate to Room Temp Store at -20°C->Equilibrate to Room Temp Before use Aliquot for Use Aliquot for Use Equilibrate to Room Temp->Aliquot for Use Decontaminate Surfaces Decontaminate Surfaces Aliquot for Use->Decontaminate Surfaces After use Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for safe handling and storage of this compound.

Disposal Plan

Waste containing this compound must be treated as chemical waste.

  • Chemical Waste : All solutions containing this compound and any contaminated consumables (e.g., pipette tips, tubes) should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Container Management : Do not mix with other waste streams. Keep containers closed when not in use.

  • Disposal Protocol : Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Experimental Protocols

Below are detailed methodologies for experiments involving HETE compounds, adapted from relevant literature.

Cell Viability Assay (MTT Assay)

This protocol is based on a method used to assess the effect of HETE enantiomers on cell viability.[10]

  • Cell Seeding : Plate RL-14 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations (e.g., 2.5, 5, 10, and 20 µM) of this compound for 24 hours.[10]

  • MTT Reagent : Remove the treatment media and add 100 µL of MTT reagent (1.2 mM in serum-free media) to each well.[10]

  • Incubation : Incubate the plate at 37°C for 2 hours.[10]

  • Solubilization : Discard the MTT-containing medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.[10]

Analysis of HETE Production in Cultured Cells

This protocol is based on the characterization of HETE production in rat aorta smooth muscle cells.[11]

  • Cell Culture and Labeling : Culture rat aorta smooth muscle cells and pre-label them by incubating with [¹⁴C]arachidonic acid for 24 hours.[11]

  • Stimulation : Induce HETE production by treating the cells with a physiological stimulus such as thrombin (0.5-5 units/ml).[11]

  • Extraction : Extract the lipids from the cell culture medium.

  • Chromatography : Separate the extracted compounds using high-performance liquid chromatography (HPLC).

  • Identification and Quantification : Identify and quantify the HETE isomers by comparing their retention times with authentic standards and by using techniques like gas chromatography-mass spectrometry (GC-MS) for structural confirmation.[11]

Signaling Pathway

This compound is a product of the cyclooxygenase (COX) pathway. The following diagram illustrates its formation from arachidonic acid.

AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 HETE_11R This compound COX1->HETE_11R by-product COX2->PGG2 COX2->HETE_11R by-product PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins PGH2->Prostaglandins Isomerases

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11(R)-Hete
Reactant of Route 2
Reactant of Route 2
11(R)-Hete

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。